4-Cyclohexylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMVZYHIJQTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862559 | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-60-8, 72495-97-7 | |
| Record name | 4-Cyclohexylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2(or 4)-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072495977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CYCLOHEXYLPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2(or 4)-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5536IXU6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Cyclohexylphenol (CAS 1131-60-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Cyclohexylphenol (CAS 1131-60-8), a versatile organic compound with applications in polymer science, materials research, and as a potential modulator of endocrine pathways. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its potential signaling pathway interactions.
Physicochemical Properties
This compound is a white to light yellow crystalline solid.[1] Its core structure consists of a phenol (B47542) ring substituted with a cyclohexyl group at the para position. This combination of a hydrophilic phenolic hydroxyl group and a bulky, lipophilic cyclohexyl ring imparts unique properties to the molecule. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1131-60-8 | [1][2] |
| Molecular Formula | C₁₂H₁₆O | [2][3] |
| Molecular Weight | 176.25 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 129-135 °C | [2][5] |
| Boiling Point | 213-215 °C | [2][5] |
| Water Solubility | 66.66 mg/L at 25 °C | [2] |
| pKa | 10.15 ± 0.13 (Predicted) | [2] |
| LogP | 4.2 | [6] |
| Vapor Pressure | 0.00144 mmHg at 25°C | [2] |
Synthesis of this compound
This compound is primarily synthesized through the alkylation of phenol with either cyclohexene (B86901) or cyclohexanol (B46403). Various catalytic methods have been developed to improve yield and selectivity, with a focus on environmentally benign solid acid catalysts.
Hydroalkylation of Phenol
One-pot hydroalkylation of phenol represents an efficient route, utilizing phenol as the sole organic reactant. This process involves the in-situ generation of the alkylating agent (cyclohexene or cyclohexanol) via hydrogenation of a portion of the phenol, followed by the alkylation of the remaining phenol.[7]
Experimental Protocol: One-pot Hydroalkylation using a Bifunctional Catalyst
This protocol is a general representation of a one-pot hydroalkylation reaction.
-
Catalyst: A bifunctional catalyst possessing both metal sites for hydrogenation (e.g., Palladium) and acid sites for alkylation (e.g., a zeolite such as H-beta).
-
Reactants: Phenol and a hydrogen source (e.g., isopropyl alcohol for catalytic transfer hydrogenation or H₂ gas).[8]
-
Procedure:
-
In a high-pressure reactor, charge the bifunctional catalyst and phenol.
-
If using a hydrogen transfer agent like isopropyl alcohol, add it to the reactor.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
If using H₂ gas, pressurize the reactor to the desired pressure.
-
Heat the reaction mixture to the target temperature (e.g., 150-180 °C) with vigorous stirring.[9]
-
Maintain the reaction at temperature and pressure for a specified duration (e.g., 1-6 hours).[8]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Filter the catalyst from the reaction mixture.
-
The crude product can be purified by distillation or recrystallization to yield this compound.
-
Alkylation of Phenol with Cyclohexene or Cyclohexanol
The direct alkylation of phenol with cyclohexene or cyclohexanol is another common synthetic route, often employing solid acid catalysts to avoid the use of corrosive mineral acids.[10]
Experimental Protocol: Alkylation using a Solid Acid Catalyst
This protocol outlines a general procedure for the alkylation of phenol with cyclohexene.
-
Catalyst: A solid acid catalyst such as 12-tungstophosphoric acid supported on hydrous zirconia (TPA/ZrO₂).[10]
-
Reactants: Phenol and cyclohexene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the solid acid catalyst and phenol.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).[10]
-
Slowly add cyclohexene to the reaction mixture over a period of time.
-
Continue stirring the reaction mixture at the set temperature for several hours (e.g., 6 hours).[10]
-
Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The filtrate can be subjected to distillation under reduced pressure to isolate this compound.
-
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenol ring and the aliphatic protons of the cyclohexyl group can be observed. | [11] |
| ¹³C NMR | Resonances for the twelve carbon atoms, including the distinct signals for the aromatic and cyclohexyl carbons, are present. | [11] |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic and aliphatic moieties, and C=C stretching of the aromatic ring are visible. | [11] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. | [11] |
Biological Activity and Signaling Pathways
This compound has been investigated for its potential to interact with nuclear hormone receptors, specifically the estrogen receptor (ER) and the androgen receptor (AR). Such interactions can lead to modulation of downstream signaling pathways, resulting in estrogenic or antiandrogenic effects.
Estrogenic Activity
Some studies suggest that this compound may exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ).[12][13] This interaction can initiate a signaling cascade that mimics the effects of the natural hormone, 17β-estradiol.
Upon binding to the estrogen receptor in the cytoplasm, this compound may induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex can bind to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of estrogen-responsive genes. This can lead to various cellular responses, including cell proliferation.[14][15][16]
Antiandrogenic Activity
There is also evidence to suggest that this compound may act as an antagonist to the androgen receptor (AR).[13] This would involve the compound binding to the AR and preventing the natural androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from binding and activating the receptor.
As an antagonist, this compound would compete with endogenous androgens for the ligand-binding domain of the AR. By occupying this site, it would prevent the conformational changes necessary for receptor activation, dimerization, and nuclear translocation. This inhibition would block the transcription of androgen-responsive genes, thereby antagonizing androgen-mediated cellular processes.[17][18]
Experimental Protocols for Biological Assays
To assess the potential estrogenic and antiandrogenic activities of this compound, several in vitro assays are commonly employed.
MCF-7 Cell Proliferation Assay (for Estrogenicity)
This assay utilizes the estrogen receptor-positive human breast cancer cell line, MCF-7, which proliferates in response to estrogenic compounds.
Experimental Protocol
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.[19]
-
Hormone Deprivation: Prior to the assay, switch the cells to a phenol red-free EMEM supplemented with charcoal-stripped FBS for at least 48 hours to remove any estrogenic compounds.
-
Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound and a positive control (17β-estradiol) in the hormone-free medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the plates for 6-7 days, replacing the media with fresh treatment solutions every 2-3 days.
-
Quantification of Proliferation: At the end of the incubation period, quantify cell proliferation using a suitable method, such as the MTT assay, sulforhodamine B (SRB) assay, or by direct cell counting.[20][21]
-
Data Analysis: Construct dose-response curves and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response) for this compound and the positive control.
Yeast Two-Hybrid Assay (for Estrogenicity)
This reporter gene assay uses genetically modified yeast to detect ligand-dependent interaction between the estrogen receptor and a coactivator.
Experimental Protocol
-
Yeast Strain: Use a Saccharomyces cerevisiae strain co-transformed with two plasmids: one expressing the human estrogen receptor ligand-binding domain (ER-LBD) fused to a DNA-binding domain (DBD), and the other expressing a coactivator (e.g., TIF2) fused to a transcription activation domain (AD). The yeast also contains a reporter gene (e.g., lacZ) under the control of a promoter with upstream binding sites for the DBD.[22][23]
-
Culture Preparation: Grow the yeast strain overnight in a selective medium lacking tryptophan and leucine (B10760876) to maintain the plasmids.
-
Assay: Dilute the overnight culture and add aliquots to a 96-well plate.
-
Treatment: Add serial dilutions of this compound, a positive control (17β-estradiol), and a vehicle control to the wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 2-4 hours).[24]
-
Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., β-galactosidase). For β-galactosidase, this involves lysing the yeast cells and adding a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).[22]
-
Data Analysis: Measure the color development (absorbance) and construct dose-response curves to determine the estrogenic activity of this compound.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Experimental Protocol
-
Receptor Source: Prepare a cytosol fraction containing the androgen receptor from the prostate tissue of castrated male rats.[25]
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).[25][26]
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with EDTA and dithiothreitol).
-
Competition Assay:
-
In a series of tubes, add a constant amount of the prostate cytosol and the radioligand.
-
Add increasing concentrations of unlabeled this compound.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled androgen like DHT).
-
-
Incubation: Incubate the mixture at 4°C for 16-20 hours to reach equilibrium.[25]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is to use hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[27]
-
Quantification: After washing the HAP pellets, measure the radioactivity of the bound ligand using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage and is toxic to aquatic life with long-lasting effects.[6] When handling this compound, it is essential to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a compound of significant interest due to its versatile applications and potential biological activities. This technical guide provides a foundational understanding of its properties, synthesis, and methods for evaluating its interaction with key endocrine signaling pathways. The provided protocols offer a starting point for researchers to investigate the estrogenic and antiandrogenic potential of this and other related compounds. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in drug development and materials science.
References
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- 3. 1131-60-8|this compound| Ambeed [ambeed.com]
- 4. Phenol, 4-cyclohexyl- (CAS 1131-60-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. aksci.com [aksci.com]
- 6. This compound | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. This compound(1131-60-8) 1H NMR [m.chemicalbook.com]
- 12. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
- 13. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
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- 19. mcf7.com [mcf7.com]
- 20. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
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- 23. thesciencenotes.com [thesciencenotes.com]
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- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
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- 27. benchchem.com [benchchem.com]
4-Cyclohexylphenol IUPAC name and structure
An In-depth Technical Guide to 4-Cyclohexylphenol
This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and biological significance. It is intended for researchers, scientists, and professionals involved in drug development and materials science.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It consists of a phenol (B47542) ring substituted with a cyclohexyl group at the para (4) position.
Chemical Structure:
Physicochemical and Pharmacokinetic Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in both research and industrial settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O | [3][4] |
| Molecular Weight | 176.25 g/mol | [5] |
| CAS Number | 1131-60-8 | [3][4] |
| Appearance | White to light yellow crystalline solid | [3][5] |
| Melting Point | 130-135 °C | [5] |
| Boiling Point | 213-215 °C | [5] |
| Water Solubility | 66.66 mg/L at 25 °C | [3] |
| pKa | 10.15 ± 0.13 (Predicted) | [3] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403) using a solid acid catalyst. This method is favored for its efficiency and the reusability of the catalyst.[6][7]
Protocol: Synthesis of this compound via Alkylation of Phenol with Cyclohexene
This protocol describes a general procedure for the synthesis of this compound using a solid acid catalyst.
Materials:
-
Phenol
-
Cyclohexene
-
Solid acid catalyst (e.g., 12-tungstophosphoric acid supported on hydrous zirconia)[6]
-
Solvent (if required)
-
Standard laboratory glassware (round bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Instrumentation for product analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
Procedure:
-
Reaction Setup: In a 50 mL round bottom flask equipped with a magnetic stirrer and a condenser, combine phenol and cyclohexene. A typical molar ratio of phenol to cyclohexene is 10:1 to favor the mono-alkylation product.[6]
-
Catalyst Addition: Add the solid acid catalyst to the reaction mixture. The amount of catalyst will depend on its activity and should be optimized for the specific reaction scale.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 80°C) with continuous stirring. The reaction time can vary from 1 to 6 hours, depending on the catalyst and temperature.[6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by GC-MS to determine the conversion of reactants and the selectivity towards this compound.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the reaction mixture by filtration.
-
Product Isolation: If a solvent was used, remove it using a rotary evaporator. The crude product, which may contain unreacted phenol, 2-cyclohexylphenol, and other byproducts, can be purified by fractional distillation under reduced pressure or by column chromatography.[8]
-
Characterization: The final product should be characterized by appropriate analytical techniques, such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.
Biological Activity and Signaling Pathway
Recent studies have indicated that this compound may act as an endocrine disruptor by interacting with the estrogen receptor alpha (ERα).[9] This interaction can mimic the effects of endogenous estrogens, potentially leading to the activation of estrogen-responsive genes.
Diagram: Postulated Mechanism of this compound as an Estrogen Receptor Agonist
The following diagram illustrates the potential pathway through which this compound may exert its estrogenic effects.
Caption: Postulated agonistic action of this compound on the Estrogen Receptor α signaling pathway.
References
- 1. This compound | High Purity | For Research Use [benchchem.com]
- 2. This compound | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Cas 1131-60-8,this compound | lookchem [lookchem.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 9. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
An In-depth Technical Guide to the Solubility of 4-Cyclohexylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-cyclohexylphenol (B75765) in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, materials science, and pharmaceutical development, where it serves as a key intermediate. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow for assessing solid-liquid equilibrium.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is a measure of the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This equilibrium is influenced by the physicochemical properties of both the solute (this compound) and the solvent, as well as by external factors such as temperature and pressure. For drug development, solubility is a critical determinant of bioavailability and dictates the choice of appropriate formulation strategies.
Quantitative Solubility of this compound
The solubility of this compound has been determined in a range of organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x₁) of this compound in twelve different organic solvents at temperatures ranging from 278.15 K to 318.15 K.
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Acetone | Butanone | Cyclohexane | Methyl Acetate | Ethyl Acetate | Toluene |
| 278.15 | 0.2933 | 0.2884 | 0.2781 | 0.2455 | 0.2612 | 0.2281 | 0.5912 | 0.5633 | 0.0079 | 0.4011 | 0.3665 | 0.1612 |
| 283.15 | 0.3352 | 0.3291 | 0.3168 | 0.2813 | 0.2989 | 0.2621 | 0.6255 | 0.5987 | 0.0098 | 0.4432 | 0.4071 | 0.1873 |
| 288.15 | 0.3815 | 0.3741 | 0.3601 | 0.3211 | 0.3411 | 0.2999 | 0.6611 | 0.6359 | 0.0121 | 0.4889 | 0.4511 | 0.2165 |
| 293.15 | 0.4329 | 0.4241 | 0.4085 | 0.3655 | 0.3881 | 0.3421 | 0.6979 | 0.6751 | 0.0148 | 0.5385 | 0.4991 | 0.2491 |
| 298.15 | 0.4899 | 0.4799 | 0.4625 | 0.4151 | 0.4405 | 0.3891 | 0.7359 | 0.7163 | 0.0181 | 0.5921 | 0.5515 | 0.2855 |
| 303.15 | 0.5531 | 0.5419 | 0.5225 | 0.4703 | 0.4989 | 0.4415 | 0.7751 | 0.7595 | 0.0221 | 0.6499 | 0.6085 | 0.3261 |
| 308.15 | 0.6231 | 0.6105 | 0.5891 | 0.5315 | 0.5639 | 0.5001 | 0.8155 | 0.8049 | 0.0269 | 0.7119 | 0.6705 | 0.3711 |
| 313.15 | 0.7005 | 0.6865 | 0.6629 | 0.5995 | 0.6361 | 0.5655 | 0.8571 | 0.8525 | 0.0326 | 0.7781 | 0.7379 | 0.4209 |
| 318.15 | 0.7859 | 0.7705 | 0.7445 | 0.6749 | 0.7161 | 0.6381 | 0.9001 | 0.9023 | 0.0395 | 0.8489 | 0.8109 | 0.4759 |
Water Solubility: The solubility of this compound in water at 25°C (298.15 K) is reported to be 66.66 mg/L.[1]
Experimental Protocol for Solubility Determination
The following section details a common and reliable method for determining the equilibrium solubility of a solid in a liquid, which is applicable to this compound.
Isothermal Equilibrium Method (Shake-Flask)
This gravimetric method is a standard procedure for determining the thermodynamic solubility of a compound.
1. Materials and Equipment:
-
This compound (solute) of high purity
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath with temperature control
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
Pipettes and other standard laboratory glassware
2. Procedure:
-
Preparation of Saturated Solutions: For each solvent, add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is necessary to ensure that equilibrium with the saturated solution is achieved.
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature. The solutions should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by measuring the concentration of the solute at different time intervals until it becomes constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To prevent any solid particles from being transferred, the supernatant should be immediately filtered through a syringe filter into a pre-weighed container.
-
Gravimetric Analysis: Determine the mass of the collected filtrate. Then, evaporate the solvent from the filtrate using a drying oven set to a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition or sublimation of the this compound.
-
Mass Determination: After complete evaporation of the solvent, accurately weigh the container with the dried this compound residue.
-
Calculation of Solubility: The mole fraction solubility (x₁) can be calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the dissolved this compound (solute)
-
M₁ is the molar mass of this compound (176.26 g/mol )
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
This guide provides essential data and methodologies for professionals working with this compound. The provided solubility data can aid in solvent selection for synthesis, purification, and formulation, while the detailed experimental protocol offers a reliable method for generating further solubility data as needed.
References
Spectral Analysis of 4-Cyclohexylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-Cyclohexylphenol (CAS No. 1131-60-8). Detailed experimental protocols and data interpretations are presented to support research and development activities involving this versatile organic building block.
Quantitative Spectral Data
The following tables summarize the key spectral data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | Doublet | 2H | Ar-H (ortho to -CH) |
| ~6.75 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~4.80 | Singlet (broad) | 1H | Ar-OH |
| ~2.40 | Triplet of triplets | 1H | Cyclohexyl-H (methine, C1') |
| ~1.75 | Multiplet | 5H | Cyclohexyl-H |
| ~1.30 | Multiplet | 5H | Cyclohexyl-H |
Note: Data is interpreted from publicly available spectra. Chemical shifts and multiplicities can vary slightly based on solvent and instrument.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~153.5 | Ar-C (C-OH) |
| ~141.5 | Ar-C (C-Cyclohexyl) |
| ~128.0 | Ar-CH (ortho to -CH) |
| ~115.5 | Ar-CH (ortho to -OH) |
| ~44.0 | Cyclohexyl-CH |
| ~34.5 | Cyclohexyl-CH₂ |
| ~26.8 | Cyclohexyl-CH₂ |
| ~26.0 | Cyclohexyl-CH₂ |
Note: Data is interpreted from publicly available spectra and may vary with experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3300-3500 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl (H-bonded) |
| ~3020 | Medium | C-H Stretch | Aromatic C-H |
| ~2925, 2850 | Strong | C-H Stretch | Cyclohexyl C-H (aliphatic) |
| ~1610, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1230 | Strong | C-O Stretch | Phenolic C-O |
| ~830 | Strong | C-H Bend | p-Disubstituted Aromatic (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure | Interpretation |
| 176 | [C₁₂H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 133 | [M - C₃H₇]⁺ | Loss of a propyl radical from the cyclohexyl ring |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage with rearrangement (hydroxytropylium ion) |
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.
-
Instrumentation : Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Spectrometer Setup :
-
Locking : Lock the field frequency to the deuterium (B1214612) signal of the solvent.
-
Shimming : Adjust the shim coils to optimize the magnetic field homogeneity, minimizing peak broadening and distortion.
-
Tuning and Matching : Tune the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and match the impedance.
-
-
Data Acquisition : Acquire the spectral data using standard pulse sequences. For ¹H NMR, a sufficient number of scans (typically 8-16) are collected. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
A common method for analyzing a solid sample like this compound is using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum : Clean the ATR crystal surface (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for absorptions from the atmosphere (CO₂, H₂O) and the instrument itself.
-
Sample Application : Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Pressure Application : Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Sample Spectrum Acquisition : Collect the sample spectrum. The infrared beam passes through the crystal and reflects off the internal surface in contact with the sample, generating an evanescent wave that penetrates a small distance into the sample.
-
Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) is a standard method for the mass analysis of volatile and semi-volatile organic compounds like this compound, often coupled with Gas Chromatography (GC) for sample introduction.
-
Sample Introduction : A dilute solution of this compound in a volatile organic solvent is injected into the GC-MS system. The GC column separates the analyte from any impurities.
-
Ionization : As the purified compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).
-
Fragmentation : The high energy of the molecular ion causes it to be energetically unstable, leading to its fragmentation into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis : The resulting ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Synthesis of 4-Cyclohexylphenol from Phenol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 4-cyclohexylphenol (B75765) from phenol (B47542), a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty polymers. The document details the core chemical principles, catalytic systems, experimental protocols, and quantitative data to support research and development in this area.
Introduction
The alkylation of phenols, specifically the synthesis of this compound, is a reaction of significant industrial interest. The introduction of a cyclohexyl group to the phenol backbone modifies its physicochemical properties, enhancing lipophilicity and steric bulk, which are desirable characteristics in the design of various functional molecules. The synthesis is primarily achieved through Friedel-Crafts alkylation, utilizing either cyclohexene (B86901) or cyclohexanol (B46403) as the alkylating agent in the presence of an acid catalyst. This guide will explore the prevalent catalytic systems and provide detailed experimental insights.
Reaction Mechanisms and Pathways
The synthesis of this compound from phenol proceeds via an electrophilic aromatic substitution mechanism. The reaction can be initiated with either cyclohexene or cyclohexanol.
Alkylation with Cyclohexene: In the presence of a Brønsted or Lewis acid catalyst, cyclohexene is protonated to form a secondary cyclohexyl carbocation. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho and para positions due to the activating and directing effects of the hydroxyl group. The para product is generally the thermodynamically more stable isomer.
Alkylation with Cyclohexanol: When cyclohexanol is used, it is first protonated by the acid catalyst, followed by the elimination of a water molecule to generate the same cyclohexyl carbocation intermediate. The subsequent electrophilic attack on the phenol ring follows the same pathway as with cyclohexene.
A competing reaction is the O-alkylation of the phenolic hydroxyl group to form cyclohexyl phenyl ether. This ether can, under certain conditions, rearrange to the C-alkylated products (2- and this compound).
Figure 1: Reaction pathway for the synthesis of this compound.
Catalytic Systems
A variety of acidic catalysts have been employed for the synthesis of this compound, ranging from traditional mineral acids to more environmentally benign solid acids.
-
Zeolites: Large-pore zeolites such as H-Mordenite, H-Beta, and H-Y are effective catalysts, offering shape selectivity that can favor the formation of the para-isomer.[1] Their reusability and reduced corrosion issues make them attractive for industrial applications.
-
Sulfonic Acid Resins: Ion-exchange resins like Amberlyst-15 provide strong acidic sites and are also easily separable from the reaction mixture.[2]
-
Supported Heteropolyacids: Acids like 12-tungstophosphoric acid supported on zirconia have demonstrated high activity and selectivity.
-
Acidic Ionic Liquids: These have been investigated as recyclable homogeneous catalysts, showing good conversion and selectivity under optimized conditions.
-
Bifunctional Catalysts: For one-pot hydroalkylation from phenol, bifunctional catalysts possessing both metal sites for hydrogenation and acid sites for alkylation (e.g., Co2P on a zeolite support) are utilized.[3][4]
Quantitative Data on Synthesis Parameters
The yield and selectivity of this compound are highly dependent on the reaction conditions. A summary of key quantitative data from various studies is presented below.
| Catalyst | Alkylating Agent | Phenol:Alkene/ol Molar Ratio | Temperature (°C) | Time (h) | Phenol Conversion (%) | This compound Selectivity (%) | Reference |
| H-Mordenite | Cyclohexanol | 1:1 to 5:1 | 140-220 | 2-12 | ~85 (at 200°C) | 44.8 (at 200°C) | [1][5] |
| H-Beta | Cyclohexanol | 1:1 to 5:1 | 140-220 | 2-12 | ~72 (at 200°C) | 43.7 (at 200°C) | [1][5] |
| H-Y | Cyclohexanol | 1:1 to 5:1 | 140-220 | 2-12 | ~85 (at 200°C) | 38.7 (at 200°C) | [1] |
| Acidic Ionic Liquid | Cyclohexanol | 1.4:1 | 200 | 6 | 75.7 | 61.7 | [6] |
| 1% Pd-Al2O3 / NaCl-AlCl3 | Phenol (Hydroalkylation) | - | 120 | 4.5 | - | 31.9 (Yield) | [2] |
| Co2P/Beta Zeolite | Phenol (Hydroalkylation) | - | - | - | 77 | 56 | [4][7] |
| Amberlyst-36 | Cyclohexene | ~1:1 | 85 | - | - | - | [1] |
| 30% TPA/ZrO2 | Cyclohexene | 10:1 | 80 | 6 | 100 | Varies with conditions | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
General Experimental Workflow
The synthesis of this compound typically follows a standardized workflow, from catalyst preparation to product analysis.
Figure 2: General experimental workflow for this compound synthesis.
Protocol 1: Alkylation of Phenol with Cyclohexanol using H-Mordenite Catalyst
This protocol is based on the use of a solid acid zeolite catalyst in a batch reactor.[9]
1. Catalyst Preparation:
-
The H-Mordenite catalyst is powdered to a mesh size of 10-20.
-
The powdered catalyst is calcined at 450°C for 6 hours.
2. Reaction Setup:
-
A stainless steel autoclave is charged with phenol and cyclohexanol in the desired molar ratio (e.g., 1:1).
-
The calcined H-Mordenite catalyst is added to the reactant mixture (typically 10 wt% of the total reactants).
3. Reaction Execution:
-
The autoclave is sealed and placed in a heating system.
-
The reaction mixture is heated to the desired temperature (e.g., 200°C) and maintained for a specified duration (e.g., 6 hours) with stirring.
4. Product Isolation and Analysis:
-
After the reaction, the autoclave is cooled to room temperature.
-
The product mixture is separated from the catalyst by filtration.
-
The solid catalyst is washed with a suitable solvent (e.g., acetone).
-
The filtrate is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenol and the selectivity for this compound.
Protocol 2: Alkylation of Phenol with Cyclohexene using a Supported Heteropolyacid Catalyst
This procedure outlines the synthesis using 30% 12-tungstophosphoric acid (TPA) supported on hydrous zirconia.[8]
1. Catalyst Synthesis:
-
Hydrous zirconia is prepared and impregnated with a solution of TPA to achieve a 30% loading.
-
The catalyst is dried and calcined.
2. Reaction Setup:
-
A 50 mL round-bottom flask is equipped with a condenser, magnetic stirrer, and a guard tube.
-
Phenol and cyclohexene are added to the flask in a 10:1 molar ratio.
-
The catalyst (e.g., 0.25 g) is added to the reaction mixture.
3. Reaction Execution:
-
The mixture is heated to 80°C with continuous stirring for 6 hours.
4. Product Analysis:
-
Samples are withdrawn periodically and analyzed by GC using an appropriate column (e.g., SE-30) to monitor the progress of the reaction and determine the product distribution.
Conclusion
The synthesis of this compound from phenol is a well-established yet continuously evolving field of study. The shift towards heterogeneous, reusable solid acid catalysts like zeolites and supported heteropolyacids marks a significant advancement in developing more sustainable and economically viable industrial processes. The choice of catalyst and the fine-tuning of reaction parameters such as temperature, molar ratio, and reaction time are critical in maximizing the yield and selectivity of the desired para-isomer. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to effectively engage in the synthesis and application of this compound.
References
- 1. iris.unive.it [iris.unive.it]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Cas 1131-60-8,this compound | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | High Purity | For Research Use [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
An In-depth Technical Guide to the Mechanism of Action of 4-Cyclohexylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclohexylphenol is a synthetic organic compound with a range of industrial applications, notably as a precursor in polymer and resin production and as a component in the formulation of surfactants and antioxidants. From a pharmacological and toxicological perspective, its primary mechanisms of action are centered around its ability to act as a xenoestrogen and its capacity to scavenge free radicals. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these activities, supported by experimental methodologies and data from related alkylphenolic compounds. The information presented is intended to inform research and development activities involving this compound and similar chemical entities.
Core Mechanisms of Action
The biological effects of this compound are primarily attributed to two distinct molecular mechanisms:
-
Estrogenic Activity: this compound acts as a xenoestrogen, meaning it can mimic the effects of the natural hormone 17β-estradiol by binding to estrogen receptors (ERs). This interaction can disrupt normal endocrine function and trigger a cascade of downstream cellular events.
-
Antioxidant Activity: The phenolic hydroxyl group in the structure of this compound allows it to act as a hydrogen atom donor, enabling it to neutralize free radicals and mitigate oxidative stress.
Notably, extensive literature review did not yield evidence to support a direct inhibitory effect of this compound on DNA polymerase activity.
Estrogenic Activity: Interaction with Estrogen Receptors
This compound exerts its estrogenic effects by binding to the ligand-binding domain (LBD) of estrogen receptors, primarily ERα and ERβ. This binding event initiates a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus.
Signaling Pathways
Upon nuclear translocation, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, modulating the transcription of genes involved in cell proliferation, differentiation, and other physiological processes.
Furthermore, estrogen receptor activation can also trigger rapid, non-genomic signaling pathways. These include the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and modulation of intracellular calcium levels, leading to more immediate cellular responses.[1][2]
Quantitative Data on Estrogenic Activity of Related Alkylphenols
While specific quantitative data for this compound is limited in the public domain, data for structurally similar alkylphenols provide valuable insights into its potential potency. The following table summarizes the estrogen receptor binding affinities and relative potencies of representative alkylphenols.
| Compound | Estrogen Receptor (ER) Binding Affinity (Ki) | Relative Potency (E-Screen Assay) | Reference |
| 17β-Estradiol | ~0.4 nM | 1 | [3] |
| 4-tert-Octylphenol | 0.05 - 65 µM | 1/1000 - 1/10,000 | [3] |
| 4-Nonylphenol | 0.05 - 65 µM | 1/1000 - 1/10,000 | [3] |
Antioxidant Activity: Free Radical Scavenging
The phenolic hydroxyl group of this compound is central to its antioxidant activity. It can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the chain reactions of oxidation that can lead to cellular damage.
Mechanism of Radical Scavenging
The antioxidant mechanism involves the transfer of a hydrogen atom from the hydroxyl group of this compound to a free radical (R•), resulting in the formation of a stable phenoxyl radical and a non-radical species (RH). The resulting phenoxyl radical is resonance-stabilized, making it less reactive and less likely to propagate further oxidative damage.
Quantitative Data on Antioxidant Capacity
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to estrogen receptors.
Methodology:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain a cytosolic fraction containing estrogen receptors.
-
Competitive Binding: A constant concentration of [³H]-E2 is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium. Unbound ligand is removed, typically by adsorption to dextran-coated charcoal or hydroxylapatite.
-
Quantification: The amount of bound [³H]-E2 is quantified by liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-E2 against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of [³H]-E2 binding) is determined. The relative binding affinity (RBA) is calculated relative to 17β-estradiol.
MCF-7 Cell Proliferation (E-Screen) Assay
This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.
-
Incubation: The cells are incubated for a defined period (typically 6 days) to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell proliferation is quantified using methods such as sulforhodamine B (SRB) staining, which measures total protein content, or by direct cell counting.
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration that induces a half-maximal proliferative response) and the relative proliferative potency (RPP) compared to 17β-estradiol are calculated.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.
Methodology:
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is mixed with various concentrations of this compound.
-
Incubation: The reaction is allowed to proceed in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm). The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.
-
Data Analysis: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC50 value is determined from a plot of scavenging activity versus concentration.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a substance to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.
Methodology:
-
Reaction Mixture: A fluorescent probe (e.g., fluorescein) is mixed with the test compound (this compound) and a peroxyl radical generator (e.g., AAPH).
-
Fluorescence Monitoring: The decay of fluorescence is monitored over time. In the presence of an antioxidant, the fluorescence decay is inhibited.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC (AUC of the sample minus AUC of the blank) is compared to a standard curve generated with a known antioxidant, typically Trolox (a water-soluble vitamin E analog). The antioxidant capacity is expressed as Trolox equivalents (TE).
Conclusion
The primary mechanisms of action of this compound are its estrogenic activity, mediated through the binding and activation of estrogen receptors, and its antioxidant activity, which involves the scavenging of free radicals. These activities are attributed to its phenolic structure and the presence of a bulky cyclohexyl group. While a direct role as a DNA polymerase inhibitor is not supported by current evidence, its ability to modulate endocrine signaling pathways warrants careful consideration in the context of drug development and toxicology. Further research is required to obtain specific quantitative data on the bioactivity of this compound to fully characterize its pharmacological and toxicological profile. The experimental protocols detailed in this guide provide a framework for such investigations.
References
The Discovery and History of 4-Cyclohexylphenol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclohexylphenol, a substituted phenolic compound, has emerged from its historical roots as a key intermediate in the chemical industry to a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound. It details its physicochemical properties, outlines its primary synthesis routes with specific experimental protocols, and explores its applications, with a particular focus on its role in the development of selective estrogen receptor-β (ERβ) agonists. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development.
Introduction
This compound (CAS No. 1131-60-8) is an aromatic organic compound characterized by a cyclohexyl group attached to the para position of a phenol (B47542) ring.[1] Historically, its development is intertwined with the broader advancements in phenol alkylation chemistry, a field that gained prominence following the discovery of the Friedel-Crafts reaction in 1877.[2] While not a naturally occurring compound, this compound has found utility in a range of industrial applications, including the synthesis of polymers, resins, surfactants, and antioxidants.[3][4] More recently, its rigid, hydrophobic cyclohexyl moiety combined with the hydrogen-bonding capability of the phenolic hydroxyl group has made it an attractive scaffold for the design of targeted therapeutics, particularly selective estrogen receptor-β (ERβ) agonists.[5]
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature.[6] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O | [6] |
| Molecular Weight | 176.25 g/mol | [6] |
| CAS Number | 1131-60-8 | [1] |
| Melting Point | 130-135 °C | [6] |
| Boiling Point | 294 °C | [7] |
| Solubility in Water | 66.66 mg/L at 25 °C | [3] |
| Appearance | White to light yellow crystalline solid | [6] |
| pKa | 10.15 ± 0.13 (Predicted) | [3] |
Historical Context and Discovery
The specific discovery of this compound is not attributed to a single individual but rather evolved from the broader field of phenol alkylation chemistry. The foundational work for its synthesis was laid by Charles Friedel and James Crafts in 1877 with their discovery of the electrophilic substitution reaction that now bears their names.[2] Early in the 20th century, the industrial demand for synthetic polymers and other materials spurred research into the modification of basic chemical feedstocks like phenol.
The alkylation of phenols, including with cyclic structures, was explored to create molecules with tailored properties such as increased durability and resistance to environmental factors for use in rubbers and plastics.[8] The synthesis of this compound would have been an early example of such an investigation, likely achieved through the acid-catalyzed alkylation of phenol with cyclohexene (B86901) or cyclohexanol. Over the years, the methodologies for its synthesis have been refined, moving from corrosive mineral acids to more environmentally benign solid acid catalysts like zeolites.[9][10]
Synthesis of this compound: Experimental Protocols
The two primary methods for the synthesis of this compound are the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol, and the hydroalkylation of phenol.
Friedel-Crafts Alkylation of Phenol with Cyclohexene
This method involves the electrophilic substitution of a proton on the phenol ring with a cyclohexyl carbocation generated from cyclohexene in the presence of an acid catalyst.
Experimental Protocol:
-
Materials: Phenol, cyclohexene, and a solid acid catalyst (e.g., H-Beta zeolite).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and the H-Beta zeolite catalyst. The typical molar ratio of phenol to cyclohexene is between 1:1 and 5:1, and the catalyst loading is around 5-10% by weight of the reactants.[9]
-
Heat the mixture to the reaction temperature, typically between 140-220 °C.[9]
-
Slowly add cyclohexene to the reaction mixture over a period of 1-2 hours.
-
Continue stirring the reaction mixture at the same temperature for a total of 2-12 hours.[9]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent like toluene (B28343) or a hexane/ethanol mixture to yield pure this compound.
-
Logical Workflow for Friedel-Crafts Alkylation:
Hydroalkylation of Phenol
This one-pot synthesis route combines the hydrogenation of a portion of the phenol to cyclohexene or cyclohexanol, which then acts as the alkylating agent for the remaining phenol. This process typically utilizes a bifunctional catalyst.[11]
Experimental Protocol:
-
Materials: Phenol, hydrogen gas, and a bifunctional catalyst (e.g., Palladium on a solid acid support like zeolite).
-
Procedure:
-
Charge a high-pressure autoclave with phenol and the bifunctional catalyst.
-
Seal the autoclave and purge with an inert gas before introducing hydrogen gas to the desired pressure.
-
Heat the mixture to the reaction temperature, typically in the range of 100-200 °C, while stirring.
-
Maintain the reaction under hydrogen pressure for the specified duration, usually several hours.
-
After the reaction, cool the autoclave, vent the excess hydrogen, and filter the catalyst.
-
The product mixture is then worked up and purified as described in the Friedel-Crafts alkylation protocol.
-
Applications of this compound
Industrial Applications
This compound serves as a versatile intermediate in the chemical industry. Its primary applications include:
-
Polymers and Resins: It is used as a monomer or a modifying agent in the production of phenolic resins and other polymers to enhance their thermal stability and mechanical properties.[3]
-
Antioxidants: The phenolic hydroxyl group imparts antioxidant properties, making it useful as a stabilizer in plastics and rubber.[6]
-
Surfactants and Agrochemicals: It is a precursor in the synthesis of various surfactants and agrochemicals.[3]
Role in Drug Development: A Scaffold for ERβ Agonists
A significant and more recent application of this compound is in the field of drug development. Its molecular structure has been identified as a privileged scaffold for the synthesis of selective estrogen receptor-β (ERβ) agonists.[5] The estrogen receptor has two main subtypes, ERα and ERβ, which often have different and sometimes opposing biological functions.[12] Selective activation of ERβ is a therapeutic strategy for various conditions, including certain cancers, neurodegenerative diseases, and inflammatory disorders. The 4-cyclohexylphenyl moiety provides a suitable hydrophobic component that can be modified to achieve high affinity and selectivity for the ERβ ligand-binding pocket.[13]
Estrogen Receptor β (ERβ) Signaling Pathway:
Upon binding of an agonist, such as a this compound derivative, ERβ dimerizes and translocates to the nucleus. In the classical genomic pathway, the ERβ dimer binds to Estrogen Response Elements (EREs) on the DNA, leading to the recruitment of co-activators and the initiation of target gene transcription. ERβ can also act through non-genomic pathways by interacting with cytoplasmic signaling molecules.[1][14]
Conclusion
This compound, a compound with a rich history rooted in the advancements of industrial organic chemistry, continues to be a molecule of significant interest. Its journey from a simple alkylated phenol to a key building block in the development of targeted therapeutics highlights the enduring importance of fundamental chemical synthesis. This guide has provided a detailed overview of its discovery, properties, and synthesis, with a particular emphasis on its emerging role in drug development. The provided experimental protocols and pathway diagrams are intended to equip researchers and scientists with the foundational knowledge required to explore the full potential of this versatile molecule.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pnnl.gov [pnnl.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 4-(cyclopentyl)phenols as estrogen receptor agonists - American Chemical Society [acs.digitellinc.com]
- 6. Cas 1131-60-8,this compound | lookchem [lookchem.com]
- 7. Phenol - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 9. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 10. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. This compound | High Purity | For Research Use [benchchem.com]
- 12. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 4-cycloheptylphenols as selective Estrogen receptor-β agonists (SERBAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
4-Cyclohexylphenol: A Versatile Scaffold for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclohexylphenol (B75765), a substituted phenolic compound, has emerged as a valuable and versatile building block in various fields of chemical and biomedical research. Its unique structural combination of a reactive phenol (B47542) group and a bulky, lipophilic cyclohexyl moiety imparts desirable properties that are being exploited in the development of novel pharmaceuticals, high-performance polymers, and specialty chemicals. This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on its utility in drug discovery as a scaffold for selective estrogen receptor-β (ERβ) agonists, its role as a monomer in the synthesis of advanced polybenzoxazine thermosets, and its application as a potent antioxidant for polymer stabilization. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate its adoption and exploration in further research endeavors.
Physicochemical Properties of this compound
This compound is a white to light yellow crystalline solid with a characteristic phenolic odor.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| CAS Number | 1131-60-8 | [1] |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.25 g/mol | [1] |
| Melting Point | 130-135 °C | [1] |
| Boiling Point | 213-215 °C | [1] |
| Water Solubility | 66.66 mg/L (25 °C) | [1] |
| pKa | 10.15 ± 0.13 | [2] |
| Appearance | White to light yellow powder/flakes | [1][3] |
Synthesis of this compound and Its Derivatives
The primary synthetic routes to this compound involve the alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403) using various catalytic systems.[4][5][6] Additionally, hydroalkylation of phenol has been reported as an effective method.[7] These methods can be tailored to optimize yield and selectivity for the desired para-substituted product.
General Synthesis of this compound via Friedel-Crafts Alkylation
A common laboratory-scale synthesis involves the acid-catalyzed alkylation of phenol with cyclohexene. Zeolites, such as H-Mordenite and H-Beta, have been shown to be effective and selective catalysts for this reaction.[4][6]
Table 2.1: Representative Yields for the Synthesis of this compound
| Alkylating Agent | Catalyst | Reaction Temperature (°C) | Phenol Conversion (%) | Selectivity for this compound (%) | Reference |
| Cyclohexanol | H-Mordenite | 200 | 85 | 44.8 | [3] |
| Cyclohexanol | H-Beta | 200 | 72 | 43.7 | [3] |
| Cyclohexene | H-Mordenite | 180 | - | >70 | [4] |
| Phenol (Hydroalkylation) | 1% Pd-Al₂O₃ / NaCl-AlCl₃ | 120 | - | 31.9 (Yield) | [7] |
Experimental Protocol: Synthesis of this compound using H-Mordenite Catalyst
This protocol describes a general procedure for the alkylation of phenol with cyclohexanol using H-Mordenite as a catalyst.
Materials:
-
Phenol
-
Cyclohexanol
-
H-Mordenite catalyst
-
Toluene (B28343) (solvent)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve phenol in toluene.
-
Add the H-Mordenite catalyst to the solution. The typical catalyst loading is around 10-20% by weight of the reactants.
-
Heat the mixture to the desired reaction temperature (e.g., 180-200 °C) with vigorous stirring.
-
Slowly add cyclohexanol to the reaction mixture over a period of 1-2 hours. The molar ratio of phenol to cyclohexanol is typically maintained between 2:1 and 5:1 to favor mono-alkylation.[4]
-
Continue the reaction for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the catalyst with toluene.
-
Combine the filtrate and washings, and remove the toluene under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum or by recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.
Research Applications in Drug Discovery: A Scaffold for Selective ERβ Agonists
This compound has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of selective estrogen receptor-β (ERβ) agonists.[8][9] ERβ is a promising therapeutic target for a range of conditions, including menopausal symptoms, anxiety, depression, and certain cancers.[8][9] The hydrophobic cyclohexyl group of this compound derivatives can effectively occupy the hydrophobic pocket of the ERβ ligand-binding domain, contributing to high binding affinity and selectivity over the ERα isoform.[8]
Quantitative Data: Biological Activity of this compound Derivatives
The following table summarizes the reported biological activity of representative this compound derivatives as ERβ agonists.
Table 3.1: ERβ Agonist Activity of this compound Derivatives
| Compound | ERβ EC₅₀ (nM) | ERα EC₅₀ (nM) | Selectivity (ERα/ERβ) | Reference |
| This compound | Potent Agonist | - | Highly Selective | [9] |
| 4-Cycloheptylphenol | Potent Agonist | - | Highly Selective | [9] |
| 4-(4-hydroxyphenyl)cycloheptanemethanol | 30-50 | >10,000 | >300 | [10] |
| trans-4-(4-(fluoromethyl)cyclohexyl)phenol | Potent Agonist | >7250 | >50 | [11] |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the binding affinity of test compounds to the estrogen receptor.[3][12]
Materials:
-
Rat uterine cytosol preparation (source of ER)
-
[³H]-17β-estradiol (radioligand)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Scintillation vials and scintillation cocktail
-
Microplate reader or scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound and a standard competitor (unlabeled 17β-estradiol) in the assay buffer.
-
Prepare a solution of [³H]-17β-estradiol in the assay buffer at a fixed concentration (typically 0.5-1.0 nM).
-
-
Binding Reaction:
-
In microcentrifuge tubes or a 96-well plate, add a fixed amount of rat uterine cytosol (e.g., 50-100 µg of protein).
-
Add the diluted test compound or standard competitor.
-
Add the [³H]-17β-estradiol solution to initiate the binding reaction.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound [³H]-17β-estradiol from the free radioligand using a suitable method, such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
-
Quantification:
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol).
-
Calculate the relative binding affinity (RBA) compared to 17β-estradiol.
-
Applications in Polymer Science
This compound serves as a valuable monomer and additive in the synthesis and formulation of high-performance polymers.
Monomer for Polybenzoxazine Resins
Polybenzoxazines are a class of thermosetting polymers with excellent thermal stability, low water absorption, and good mechanical properties.[13][14] this compound can be used as the phenolic component in the synthesis of benzoxazine (B1645224) monomers. The bulky cyclohexyl group can enhance the thermal stability and reduce the dielectric constant of the resulting polybenzoxazine.[3]
Table 4.1: Thermal Properties of Polybenzoxazines
| Polybenzoxazine based on | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T_d5) (°C) | Char Yield at 800°C (%) | Reference |
| Bisphenol-A/Aniline | ~170 | ~350 | ~35 | [15] |
| Phthalonitrile-functional benzoxazine | - | up to 550 | up to 80 | [16] |
Note: Specific quantitative data for this compound-based polybenzoxazines is an active area of research. The table provides a comparison with other polybenzoxazine systems to highlight the potential for high-performance materials.
Antioxidant for Polymer Stabilization
The phenolic hydroxyl group in this compound allows it to act as a radical scavenger, making it an effective antioxidant for stabilizing polymers against thermal and oxidative degradation.[17] Its higher molecular weight compared to simpler phenols can lead to lower volatility and better retention in the polymer matrix during processing and use.
Experimental Protocol: Evaluation of Antioxidant Efficacy in a Polymer Matrix
This protocol outlines a general procedure for evaluating the effectiveness of this compound as a polymer antioxidant.[17][18]
Materials:
-
Polymer resin (e.g., polypropylene, polyethylene)
-
This compound
-
Internal mixer or twin-screw extruder
-
Compression molding press or injection molding machine
-
Forced-air oven for thermal aging
-
UV weathering chamber
-
Tensile tester, impact tester
-
Thermogravimetric analyzer (TGA), Differential Scanning Calorimeter (DSC)
-
FTIR spectrometer
Procedure:
-
Compounding:
-
Dry blend the polymer resin with the desired concentration of this compound (typically 0.1-1.0 wt%).
-
Melt-compound the mixture using an internal mixer or extruder to ensure homogeneous dispersion of the antioxidant.
-
-
Specimen Preparation:
-
Prepare test specimens (e.g., tensile bars, plaques) from the compounded material using compression molding or injection molding.
-
-
Accelerated Aging:
-
Expose a set of specimens to thermal aging in a forced-air oven at an elevated temperature (e.g., 120-150 °C).
-
Expose another set of specimens to UV radiation in a weathering chamber.
-
Remove specimens at regular intervals for analysis.
-
-
Property Evaluation:
-
Mechanical Properties: Measure tensile strength, elongation at break, and impact strength of the aged specimens and compare with unaged samples.
-
Thermal Properties: Use TGA to determine the onset of degradation and char yield. Use DSC to measure changes in the glass transition temperature or melting point.
-
Chemical Changes: Use FTIR spectroscopy to monitor the formation of carbonyl groups, which is an indicator of oxidation.
-
-
Data Analysis:
-
Plot the change in properties as a function of aging time.
-
Compare the performance of the polymer stabilized with this compound to an unstabilized control sample.
-
Intermediate for Specialty Chemicals
This compound is a key intermediate in the synthesis of a variety of other valuable chemicals.[1]
Synthesis of 2,6-dibenzyl-4-cyclohexylphenol
2,6-dibenzyl-4-cyclohexylphenol is a hindered phenolic antioxidant with applications in stabilizing various organic materials. Its synthesis involves the benzylation of this compound.
Experimental Protocol: Synthesis of 2,6-dibenzyl-4-cyclohexylphenol
Materials:
-
This compound
-
Benzyl (B1604629) chloride
-
A Lewis acid catalyst (e.g., anhydrous aluminum chloride)
-
An inert solvent (e.g., dichloromethane)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Dissolve this compound in the inert solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath and slowly add the Lewis acid catalyst.
-
Add benzyl chloride dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,6-dibenzyl-4-cyclohexylphenol.
Conclusion
This compound is a highly versatile and valuable platform molecule with significant potential in diverse areas of research and development. Its utility as a scaffold for designing potent and selective ERβ agonists highlights its importance in modern drug discovery. In materials science, its incorporation into polymer backbones and its function as a stabilizer open avenues for creating more durable and high-performance materials. The synthetic accessibility of this compound and the tunability of its derivatives ensure its continued relevance as a key building block for future innovations. This guide has provided a foundational understanding of its applications, supported by experimental protocols and quantitative data, to empower researchers to explore the full potential of this remarkable compound.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of 4-(cyclopentyl)phenols as estrogen receptor agonists - American Chemical Society [acs.digitellinc.com]
- 10. youtube.com [youtube.com]
- 11. Analogues of the Potent and Selective ERβ Agonist trans-4-(4-Hydroxyphenyl)cyclohexanemethanol: Synthesis and Evaluation [ouci.dntb.gov.ua]
- 12. epa.gov [epa.gov]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. diva-portal.org [diva-portal.org]
health and safety data for 4-Cyclohexylphenol
An In-depth Technical Guide to the Health and Safety of 4-Cyclohexylphenol
This guide provides a comprehensive overview of the available (CAS No. 1131-60-8), intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, toxicological data, and generalized experimental protocols relevant to safety assessment.
Chemical and Physical Properties
This compound is an aromatic organic compound characterized by a cyclohexyl group attached to a phenol (B47542) ring.[1] It appears as a white to light yellow or brown crystalline solid with a faint, phenolic odor.[1][2][3] It is sparingly soluble in water but soluble in organic solvents.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1131-60-8 | [2][3][4][5] |
| Molecular Formula | C₁₂H₁₆O | [2][3][4] |
| Molecular Weight | 176.25 g/mol | [2][4][6] |
| Appearance | White to light yellow/brown crystalline solid/powder; faint phenolic odor | [1][2][3][5] |
| Melting Point | 129-135°C | [2][7][8][9] |
| Boiling Point | 213-215°C | [2][7][8] |
| Water Solubility | 66.66 mg/L (at 25°C) | [2][3] |
| Vapor Pressure | 0.00144 mmHg (at 25°C) | [2][5] |
| Flash Point | 124°C - 153°C | [2][5] |
| pKa | 10.15 ± 0.13 (Predicted) | [2][3] |
| Density | ~0.95 - 1.04 g/cm³ (estimate) | [2][5][6] |
Toxicological Profile and Safety Data
The toxicological data for this compound is limited in publicly available literature. Most quantitative acute and chronic toxicity studies are not available.[5][7] However, hazard classifications from regulatory bodies provide significant insight into its potential health effects. The compound is considered an irritant, a serious eye hazard, and is toxic to aquatic life.[4][5]
Table 2: Summary of Toxicological and Safety Data for this compound
| Endpoint | Finding | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH411: Toxic to aquatic life with long lasting effects | [4][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | [5][7] |
| Skin Corrosion/Irritation | Causes skin irritation. Symptoms may include itching, scaling, and reddening. | [4][7] |
| Serious Eye Damage/Irritation | Causes serious eye damage. Symptoms may include redness, pain, and watering. | [4][7] |
| Respiratory Irritation | May cause irritation to the respiratory system. | [3][4][7] |
| Germ Cell Mutagenicity | Data not available | [5] |
| Carcinogenicity (IARC, NTP, OSHA) | Not listed or classified. | [7] |
| Reproductive Toxicity | Data not available | [5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [4][5] |
Potential Mechanisms of Toxicity
While specific signaling pathways for this compound are not well-documented, the toxicity of phenolic compounds can involve the generation of reactive oxygen species (ROS).[10] Metabolic processes can convert phenols into phenoxyl radicals, which in turn can lead to oxidative stress, a state that can damage cells and DNA.[10]
Caption: General pathway for phenolic compound toxicity via oxidative stress.
Experimental Protocols for Safety Assessment
Specific experimental protocols for this compound are not detailed in the available literature. This section outlines standard methodologies for key toxicological endpoints, which are applicable for assessing chemicals like this compound.
Skin Irritation Testing (General Protocol)
Principle: Based on OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method), this test assesses the potential of a substance to cause skin irritation.
Methodology:
-
Tissue Culture: A reconstructed human epidermis (RhE) tissue is cultured to form a multi-layered, differentiated epidermis.
-
Application: A precise amount of the test substance (this compound) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.
-
Viability Assessment: After incubation and rinsing, tissue viability is determined using a colorimetric assay, such as the MTT assay. This measures the activity of mitochondrial reductase enzymes in viable cells.
-
Data Analysis: The cell viability of the test substance-treated tissue is compared to that of the negative control. A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
Principle: Based on OECD Test Guideline 471, the Ames test uses specific strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of a substance's genotoxic potential.
Methodology:
-
Strain Preparation: Histidine-dependent bacterial strains (unable to grow in a histidine-free medium) are prepared.
-
Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (e.g., S9 mix, a rat liver homogenate), to mimic mammalian metabolism.[11]
-
Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will form colonies. These "revertant" colonies are counted.
-
Data Analysis: A substance is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies compared to the negative control.
Caption: Generalized experimental workflow for the Ames test.
Overall Safety Assessment Framework
The health and safety evaluation of a chemical compound is a multi-step process. It begins with hazard identification and progresses through risk characterization to inform safe handling procedures.
Caption: Logical flow of a chemical safety and risk assessment process.
Handling and Storage Recommendations
Given its hazard profile, proper handling and storage of this compound are crucial.
-
Handling: Use in a well-ventilated area or under a fume hood.[12] Avoid contact with skin, eyes, and clothing.[7][12] Wear suitable protective clothing, gloves, and eye/face protection.[3] Avoid generating dust.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[7] Keep containers tightly closed.[3][7]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] For skin contact, flush with running water.[7] If inhaled, move to fresh air.[5] If ingested, do not induce vomiting and seek immediate medical attention.[5][7]
Conclusion
This compound is a compound with clear indications of being a skin and severe eye irritant, as well as an environmental hazard to aquatic life. Significant data gaps exist for its acute systemic toxicity, carcinogenicity, and reproductive toxicity. Researchers and professionals must handle this chemical with appropriate engineering controls and personal protective equipment. The provided general toxicological testing protocols offer a framework for any future safety assessments required to fill these data gaps.
References
- 1. CAS 1131-60-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Cas 1131-60-8,this compound | lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. aksci.com [aksci.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound | 1131-60-8 | TCI AMERICA [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity and genotoxicity of butyl cyclohexyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
Methodological & Application
Synthesis of 4-Cyclohexylphenol via Friedel-Crafts Alkylation: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 4-cyclohexylphenol (B75765), a valuable intermediate in the manufacturing of dyes, resins, and pharmaceuticals. The synthesis is achieved through the Friedel-Crafts alkylation of phenol (B47542) with either cyclohexanol (B46403) or cyclohexene (B86901), employing various catalytic systems. These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to an aromatic ring. In the context of this compound synthesis, this electrophilic aromatic substitution reaction involves the reaction of phenol with a cyclohexylating agent in the presence of an acid catalyst. The choice of catalyst and reaction conditions significantly influences the yield and isomeric selectivity of the product, with the para-substituted isomer, this compound, often being the desired product due to its industrial relevance.
This application note explores various catalytic approaches, including the use of traditional Brønsted and Lewis acids, as well as modern solid acid catalysts like zeolites, which offer environmental and operational advantages. Detailed protocols for selected methods are provided, along with a comparative analysis of their performance.
Data Presentation
The following table summarizes the quantitative data from various studies on the synthesis of this compound, offering a comparative overview of different catalytic systems and reaction conditions.
| Catalyst | Alkylating Agent | Phenol:Alkene/Alcohol Molar Ratio | Temperature (°C) | Time (h) | Phenol Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |
| H-Y Zeolite | Cyclohexanol | 1:1 to 1:5 | 200 | 2-12 | ~85 | 38.7 | - | [1] |
| H-Mordenite | Cyclohexanol | 1:1 to 1:5 | 200 | 2-12 | ~85 | 44.8 | - | [1] |
| H-Beta Zeolite | Cyclohexanol | 1:1 to 1:5 | 200 | 2-12 | 72 | 43.7 | - | [1] |
| 94% H₂SO₄ | Cyclohexene | 8:1 | 100 | 3 | - | - | 78.3 | [2] |
| 94% H₂SO₄ | Cyclohexene | 6:1 | 140 | 3 | - | - | 80.0 | [2] |
| SO₃H-functionalized ionic liquid | Cyclohexanol | 1.4:1 | 200 | 6 | 75.7 | 61.0 | ~46.2 | [3] |
| Co2P/Beta Zeolite | Phenol (one-pot hydroalkylation) | - | - | - | 77 | 56 | 43 | [4] |
| Amberlyst 15 | Cyclohexene | 1:1 | 85 | - | - | ortho/para ~2 | - | [5] |
| CH₃SO₃H | Cyclohexene | 1:1 | 85 | - | - | ortho/para 3-5 | - | [5] |
| AlCl₃ | Cyclohexene | 1:1 | 15 | - | - | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using H-Beta Zeolite Catalyst and Cyclohexanol
This protocol describes a greener approach to this compound synthesis using a reusable solid acid catalyst.
Materials:
-
Phenol
-
Cyclohexanol
-
H-Beta Zeolite catalyst
-
Solvent (e.g., toluene, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Catalyst Activation: The H-Beta zeolite catalyst is activated by calcining at 450°C for 6 hours in a muffle furnace.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and H-Beta zeolite catalyst (e.g., 1-10% by weight of phenol).[7]
-
Reactant Addition: If a solvent is used, add it to the flask. Heat the mixture to the desired reaction temperature (e.g., 140-220°C) with stirring.[6]
-
Alkylation: Slowly add cyclohexanol to the reaction mixture. The molar ratio of phenol to cyclohexanol can be varied from 1:1 to 5:1.[6]
-
Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 2-12 hours).[6] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Catalyst Recovery: Separate the solid H-Beta zeolite catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under vacuum or by recrystallization from a suitable solvent to obtain pure this compound.
Protocol 2: Synthesis of this compound using Sulfuric Acid Catalyst and Cyclohexene
This protocol outlines the traditional method using a strong Brønsted acid catalyst.
Materials:
-
Phenol
-
Cyclohexene
-
Concentrated Sulfuric Acid (94%)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Ice bath
-
Heating and stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, place phenol. An excess of phenol is typically used (e.g., a molar ratio of phenol to cyclohexene of 8:1).[2]
-
Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Alkylation: Add cyclohexene dropwise from the dropping funnel to the stirred mixture while maintaining the desired reaction temperature (e.g., 100°C).[2]
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture for a specified period (e.g., 2 hours).[2]
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Neutralization: Carefully neutralize the acidic mixture by washing with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by distillation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
Visualizations
Friedel-Crafts Alkylation Pathway
The following diagram illustrates the general mechanism for the Friedel-Crafts alkylation of phenol to produce this compound and potential side products.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis, work-up, and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Discussion of Reaction Parameters and Side Reactions
Catalyst Choice: The choice of catalyst is crucial. Lewis acids like AlCl₃ are highly active but can be difficult to handle and generate significant waste.[8] Brønsted acids such as H₂SO₄ are effective but can lead to side reactions and corrosion issues.[2] Solid acid catalysts, particularly zeolites, offer advantages in terms of reusability, reduced waste, and shape selectivity, which can favor the formation of the para isomer.[1]
Alkylating Agent: Both cyclohexanol and cyclohexene can be used as alkylating agents. Cyclohexene is often more reactive. The choice may depend on availability, cost, and the specific catalytic system employed.
Temperature: Reaction temperature plays a significant role in determining the product distribution. Higher temperatures generally favor the thermodynamically more stable para-isomer over the ortho-isomer.[3]
Molar Ratio: Using an excess of phenol can help to minimize polyalkylation, a common side reaction where the product, being more nucleophilic than the starting material, undergoes further alkylation.[8]
Side Reactions:
-
Polyalkylation: The primary product, cyclohexylphenol, can react further with the alkylating agent to form di- and tri-substituted products.[9]
-
Ortho-Alkylation: Formation of the 2-cyclohexylphenol isomer is a common side reaction. The ortho/para ratio is influenced by the catalyst and reaction conditions.[5]
-
O-Alkylation: The phenolic oxygen can also be alkylated to form cyclohexyl phenyl ether. This reaction is often reversible and can be a competing pathway, especially at lower temperatures.[5]
-
Rearrangements: While less common with cyclohexyl groups, carbocation rearrangements are a known side reaction in Friedel-Crafts alkylations with other alkylating agents.[8]
Conclusion
The synthesis of this compound via Friedel-Crafts alkylation is a versatile and widely studied reaction. By carefully selecting the catalyst, alkylating agent, and reaction conditions, researchers can optimize the yield and selectivity for the desired para-isomer. The use of solid acid catalysts like zeolites represents a promising avenue for developing more sustainable and efficient synthetic protocols. The information and protocols provided in this document serve as a valuable resource for scientists and professionals engaged in the synthesis of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular alkylation of phenols. Part II. ortho-versus para- Alkylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 5. iris.unive.it [iris.unive.it]
- 6. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 7. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Phenol Alkylation with Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the acid-catalyzed alkylation of phenol (B47542) with cyclohexene (B86901). This reaction is a cornerstone of electrophilic aromatic substitution and is utilized in the synthesis of various chemical intermediates. The primary products of this reaction are cyclohexyl phenyl ether (O-alkylation), 2-cyclohexylphenol, and 4-cyclohexylphenol (B75765) (C-alkylation), all of which have applications in the pharmaceutical, fragrance, and polymer industries.[1][2][3]
Reaction Overview
The alkylation of phenol with cyclohexene proceeds via an electrophilic attack on the aromatic ring or the hydroxyl group of phenol by a cyclohexyl carbocation. This carbocation is generated in situ from cyclohexene in the presence of an acid catalyst.[4][5][6] The reaction can yield both O-alkylated and C-alkylated products, with the selectivity being highly dependent on the choice of catalyst and reaction conditions.[1][3][4] Dicyclohexylphenols can also be formed as byproducts.[4]
Data Presentation: Catalyst Performance and Reaction Conditions
The following table summarizes quantitative data from various studies on the phenol alkylation with cyclohexene, highlighting the influence of different catalysts and reaction conditions on conversion and product selectivity.
| Catalyst | Temperature (°C) | Phenol:Cyclohexene Molar Ratio | Solvent | Phenol Conversion (%) | Selectivity (ortho/para ratio) | Key Findings & Citation |
| Amberlyst-15 | 85 | 1:1.1 | 1,2-dichloroethane | High | ~2 | Higher activity compared to homogeneous CH3SO3H.[4] |
| Methanesulfonic acid (CH3SO3H) | 85 | 1:1 | 1,2-dichloroethane | Moderate | 3 to 5 | ortho/para ratio is variable and suggests rearrangement of cyclohexyl phenyl ether.[4] |
| Aluminum chloride (AlCl3) | 15 | 1:1 | 1,2-dichloroethane | Fast initial reaction, but catalyst deactivation observed. | - | Rapid reaction at low temperature but prone to deactivation.[4] |
| H-BEA Zeolite | 128 | 1:1 (approx.) | Decalin | High (Cyclohexene fully consumed after 250 min) | ~1.5 | O-alkylation is kinetically favored and reversible.[5] |
| 20% (w/w) DTP/K-10 clay | 60 | - | - | High | Favors O-alkylation | Most active and selective catalyst for O-alkylation at lower temperatures.[1][3] |
| HY Zeolite | 200 | 1:1 to 1:5 | - | 88.6 | - | Yields mainly this compound; 2-/4- product ratio decreases with increasing temperature.[7] |
DTP = Dodecatungstophosphoric acid
Experimental Protocols
This section provides a general protocol for the liquid-phase alkylation of phenol with cyclohexene using a solid acid catalyst. This protocol should be adapted based on the specific catalyst and desired products.
Safety Precautions:
-
Phenol is highly toxic, corrosive, and can be fatal if it comes into contact with skin, is ingested, or inhaled.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[8][10] An emergency shower and eyewash station must be readily accessible.[11][9]
-
Cyclohexene is flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Materials:
-
Phenol
-
Cyclohexene
-
Solid acid catalyst (e.g., Amberlyst-15, H-BEA Zeolite)
-
Solvent (e.g., 1,2-dichloroethane, decalin)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure:
-
Catalyst Activation (if required): Some solid catalysts may require activation before use. Follow the manufacturer's instructions or relevant literature procedures (e.g., heating under vacuum to remove adsorbed water).
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Reactants: To the flask, add the solvent, phenol, and the acid catalyst. Begin stirring the mixture.
-
Initiating the Reaction: Slowly add cyclohexene to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature and maintain it for the specified reaction time with continuous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. If a homogeneous catalyst was used, it will need to be neutralized and removed through an aqueous wash.
-
Transfer the filtrate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis: The crude product can be purified by fractional distillation or column chromatography. Analyze the final product and determine the yield and selectivity using GC-MS and NMR spectroscopy.
Visualizations
Experimental Workflow for Phenol Alkylation
Caption: Experimental workflow for the alkylation of phenol with cyclohexene.
Reaction Pathway of Phenol Alkylation
Caption: Simplified reaction pathway for phenol alkylation with cyclohexene.
References
- 1. Alkylation of phenol with cyclohexene over solid acids: insight in selectivity of O- versus C-alkylation - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iris.unive.it [iris.unive.it]
- 5. pnnl.gov [pnnl.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. twu.edu [twu.edu]
- 9. fau.edu [fau.edu]
- 10. monash.edu [monash.edu]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
Application Notes & Protocols: Synthesis of 4-Cyclohexylphenol using Zeolite Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Cyclohexylphenol (4-CHP) is a valuable chemical intermediate used extensively in the manufacturing of dyes, resins, biocides, and pharmaceuticals.[1][2][3] Traditional synthesis methods often rely on corrosive and polluting homogeneous acid catalysts like sulfuric or polyphosphoric acid.[2][3][4] The use of solid acid catalysts, particularly zeolites, offers a more sustainable and efficient alternative. Zeolites are crystalline aluminosilicates with well-defined microporous structures, tunable acidity, and high thermal stability. Their shape-selective properties can favor the formation of the desired para-isomer (4-CHP), and their solid nature allows for easy separation from the reaction mixture and potential for regeneration and reuse, aligning with the principles of green chemistry.[5]
This document provides a detailed overview of the reaction mechanism, experimental protocols for catalyst preparation and synthesis, and a summary of catalytic performance data for the synthesis of this compound using various zeolite catalysts.
Reaction Mechanism and Pathway
The synthesis of cyclohexylphenols via zeolite catalysis is an electrophilic aromatic substitution reaction. The key reactive intermediate is a cyclohexyl carbenium ion, which is generated from an alkylating agent—typically cyclohexene (B86901) or cyclohexanol (B46403)—at the Brønsted acid sites of the zeolite.[5] This carbocation then attacks the electron-rich phenol (B47542) ring, primarily at the ortho and para positions, to form 2-cyclohexylphenol (B93547) and this compound. O-alkylation can also occur, yielding cyclohexyl phenyl ether, which is often a kinetically favored but reversible product.[6][7]
When cyclohexanol is used, it must first be dehydrated to cyclohexene, which is then protonated to form the reactive carbenium ion.[6] The presence of cyclohexanol can inhibit the formation of the electrophile from cyclohexene, meaning the alkylation reaction often accelerates only after a significant portion of the cyclohexanol has been dehydrated.[6] Higher temperatures generally favor the formation of the thermodynamically more stable para-isomer, this compound.[1][8]
Caption: Mechanism of zeolite-catalyzed phenol alkylation.
Experimental Protocols
Protocol for H-Mordenite Catalyst Preparation
This protocol is adapted from a standard procedure for synthesizing and preparing the H-form of Mordenite (B1173385) zeolite.[4]
Materials:
-
Aluminum powder
-
Sodium hydroxide (B78521) (NaOH)
-
Colloidal silica (B1680970) (e.g., 30 wt. % SiO₂)
-
Tetraethylammonium (B1195904) bromide
-
Ammonium (B1175870) nitrate (B79036) (NH₄NO₃)
-
Deionized water
Procedure:
-
Hydrothermal Synthesis:
-
Dissolve 2.8 g of Al powder and 24 g of NaOH in 200 mL of deionized water.
-
Mix the resulting solution with 300 g of colloidal silica and 94.6 g of tetraethylammonium bromide.
-
Stir the mixture thoroughly to form a homogeneous gel.
-
Transfer the gel to a stainless-steel autoclave and heat at 150°C for 72 hours for hydrothermal crystallization.
-
-
Washing and Drying:
-
After crystallization, filter the solid product and wash it extensively with deionized water until it is free of sodium ions (e.g., until the pH of the filtrate is neutral).
-
Dry the filtered zeolite at 120°C for 10 hours.
-
-
Calcination (Template Removal):
-
Calcine the dried Na-form mordenite in a furnace at 520°C for 16 hours in a stream of air to burn off the organic template (tetraethylammonium bromide).
-
-
Ion Exchange to H-Form:
-
Prepare a 1M solution of ammonium nitrate (NH₄NO₃).
-
Suspend the calcined Na-mordenite in the NH₄NO₃ solution (e.g., 10 mL of solution per gram of zeolite).
-
Stir the suspension at 80°C for 6-8 hours.
-
Filter the zeolite and repeat the ion exchange process at least two more times with fresh NH₄NO₃ solution to ensure complete exchange.
-
Wash the resulting NH₄-mordenite with deionized water to remove residual nitrate ions and dry at 120°C.
-
-
Final Calcination:
-
Calcine the dried NH₄-mordenite at 500°C for 6 hours. During this step, ammonia (B1221849) is released, leaving the proton (H+) in the zeolite framework and resulting in the active H-Mordenite catalyst.
-
Protocol for this compound Synthesis
This general protocol describes the liquid-phase alkylation of phenol with cyclohexanol or cyclohexene using a prepared zeolite catalyst.
Materials & Equipment:
-
Phenol
-
Cyclohexanol or Cyclohexene
-
H-form zeolite catalyst (e.g., H-Mordenite, H-Beta, H-Y)
-
Three-neck round-bottom flask
-
Reflux condenser, thermometer, and dropping funnel
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas inlet
-
Solvent for extraction (e.g., ethyl acetate)
-
Equipment for product analysis (Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure:
-
Catalyst Activation: Before the reaction, activate the zeolite catalyst by calcining it at 450-500°C for 4-6 hours to remove any adsorbed water.[4]
-
Reaction Setup:
-
Add phenol and the activated zeolite catalyst to the three-neck flask. A typical catalyst loading is 1-10% by weight, based on the amount of phenol.[9]
-
The molar ratio of phenol to the alkylating agent can range from 1:1 to 5:1. An excess of phenol is generally used to improve selectivity to mono-alkylated products.[5][8]
-
Set up the flask with the condenser, thermometer, and dropping funnel. Purge the system with an inert gas like nitrogen.
-
-
Reaction Execution:
-
Heat the mixture of phenol and zeolite to the desired reaction temperature (typically 140-220°C) with stirring.[1][8]
-
Slowly add the alkylating agent (cyclohexanol or cyclohexene) to the reaction mixture through the dropping funnel over a period of 3-6 hours.[9] If using cyclohexanol, water will be evolved during the reaction as it dehydrates.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-12 hours to ensure high conversion.[4][8][9]
-
-
Product Isolation and Analysis:
-
Cool the reaction mixture to room temperature.
-
Separate the solid catalyst from the liquid product mixture by filtration. The catalyst can be washed, dried, and calcined for reuse.[7][9]
-
Analyze the composition of the liquid product mixture using GC-MS to determine the conversion of reactants and the selectivity towards 2-cyclohexylphenol, this compound, and other byproducts.
-
Caption: Workflow for 4-CHP synthesis using zeolite catalysts.
Data Presentation: Catalyst Performance
The choice of zeolite catalyst and reaction conditions significantly impacts the conversion and selectivity of the phenol alkylation reaction. Large-pore zeolites are generally more effective as they can accommodate the bulky cyclohexyl group.[1]
| Zeolite Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | 4-CHP Selectivity (%) | Other Key Products/Selectivity | Reference |
| H-Y | Cyclohexanol | 200 | ~85 | High selectivity to p-CHP at higher temps | o-CHP favored at lower temps | [1] |
| H-Mordenite | Cyclohexanol | 200 | ~85 | 44.8 | o-CHP | [1][5] |
| H-Beta | Cyclohexanol | 200 | ~72 | 43.7 | o-CHP | [1][5] |
| Hierarchical H-Beta | Cyclohexanol | - | ~15% higher conversion than conventional H-Beta | - | - | [5] |
| Nanocrystalline Beta | Cyclohexene | Optimal | ~96 (Cyclohexene Conv.) | - | ~55% Selectivity to Cyclohexyl Phenyl Ether | [7] |
| Co₂P / Beta | Phenol (Hydroalkylation) | - | 77 | 56 | - | [2][3] |
| Co₂P / Mordenite | Phenol (Hydroalkylation) | - | 30 | - | - | [2][3] |
Factors Influencing Selectivity
Achieving high selectivity for this compound is critical for process efficiency. Several factors can be tuned to favor the formation of the para-isomer over the ortho-isomer and the O-alkylated ether.
-
Temperature: Higher reaction temperatures (e.g., >180°C) favor the formation of the thermodynamically more stable this compound.[1][8] At lower temperatures, the ortho-product and the kinetically favored cyclohexyl phenyl ether often predominate.[8][10]
-
Reactant Molar Ratio: Increasing the molar ratio of phenol to the alkylating agent (e.g., 3:1 or 5:1) generally increases the selectivity towards mono-alkylated products and can enhance the preference for the para-isomer.[8]
-
Catalyst Structure: Large-pore zeolites like H-Y, H-Mordenite, and H-Beta are necessary to allow the bulky reactants and products to diffuse through the catalyst pores. The specific pore geometry and acid site distribution can influence the ortho/para selectivity through shape-selective effects.[5] Hierarchical zeolites, which contain both micropores and mesopores, can improve diffusion and accessibility to active sites, leading to higher activity.[5]
Caption: Logical relationship of factors favoring 4-CHP selectivity.
Zeolite catalysts provide a highly effective, reusable, and environmentally friendly platform for the synthesis of this compound. Large-pore zeolites such as H-Y, H-Mordenite, and H-Beta demonstrate high activity, with reaction conditions being tunable to maximize selectivity for the desired para-isomer. The development of hierarchical zeolites and novel bifunctional catalysts for one-pot hydroalkylation processes continues to advance the field, offering pathways to even more efficient and sustainable production of this important chemical intermediate. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to utilize zeolite catalysis for this valuable transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 4. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 5. This compound | High Purity | For Research Use [benchchem.com]
- 6. pnnl.gov [pnnl.gov]
- 7. Studies on the Selectivity Between O-Alkylation versus C-Alkylati...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Cyclohexylphenol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-cyclohexylphenol (B75765) as a monomer in the synthesis of various polymers. Detailed protocols for the preparation of modified phenol-formaldehyde resins and polycarbonates are presented, along with key performance data.
Introduction to this compound in Polymer Chemistry
This compound is a versatile organic compound that serves as a valuable monomer or co-monomer in the synthesis of a variety of polymers.[1] Its incorporation into polymer backbones can significantly enhance thermal stability, mechanical properties, and chemical resistance. The bulky cyclohexyl group introduces rigidity and hydrophobicity, making it a key component in the development of high-performance plastics, resins, and specialty polymers.[1] It is particularly noted for its use in producing dyes, resins, and biocides.[1][2] While traditionally synthesized via phenol (B47542) alkylation with cyclohexene (B86901) or cyclohexanol (B46403) using mineral acids, greener synthesis routes are being explored.[2]
Polymer Systems Utilizing this compound
Phenol-Formaldehyde (PF) Resins
This compound can be integrated into phenol-formaldehyde resins to improve their performance characteristics. The incorporation of the cyclohexyl group can enhance the thermal stability and mechanical properties of the cured resin.
Polycarbonates
Polycarbonates are a class of thermoplastics known for their strength, toughness, and transparency.[3] While typically synthesized from bisphenol A (BPA), concerns over its safety have led to the exploration of other bisphenols. 4,4'-Cyclohexylidenebisphenol, a derivative of this compound, is a promising alternative for producing BPA-free polycarbonates with excellent thermal and mechanical properties.
Epoxy Resins
The phenolic hydroxyl group of this compound can be reacted to form epoxy resins. The resulting cycloaliphatic epoxy resins exhibit good thermal stability and weather resistance, making them suitable for coatings and electronic encapsulation materials.[4]
Quantitative Data on Polymer Properties
The following tables summarize key quantitative data for polymers synthesized using this compound or its derivatives.
Table 1: Thermal Properties of Phenol-Formaldehyde Resins
| Resin Type | Accelerator | Peak I Temperature (°C, 10 °C/min) | Peak II Temperature (°C, 10 °C/min) | Peak III Temperature (°C, 10 °C/min) |
| Standard PF | None | 72 | 388 | 512 |
| Modified PF | Mg(OH)₂ | 76 | 374 | 494 |
| Modified PF | Na₂CO₃ | 69 | 404 | 529 |
| Modified PF | MMU | 68 | 392 | 521 |
| Modified PF | PC | 65 | 385 | 518 |
Data adapted from studies on accelerated-curing phenol-formaldehyde resins. The addition of different accelerators modifies the thermal degradation profile.[5]
Table 2: Properties of Polycarbonates Derived from Cyclohexyl-Containing Bisphenols
| Property | Value |
| Glass Transition Temperature (Tg) | 104 - 110 °C |
| Thermal Degradation Temperature (10%) | 192 - 439 °C |
| Molecular Weight (Mn) | 6.3 - 28.5 kg/mol |
Data represents a range for polycarbonates synthesized from cyclohexene oxide and CO2, indicating the influence of the cyclohexyl moiety on thermal properties.[6]
Experimental Protocols
Synthesis of p-Cyclohexylphenol Phenol-Formaldehyde Co-condensate
This protocol describes the synthesis of a phenol-formaldehyde resin modified with p-cyclohexylphenol.
Materials:
-
Resol of p-cyclohexylphenol
-
Phenol
-
5% aqueous solution of sulfuric acid
-
5% aqueous solution of HCl
Procedure:
-
Neutralize the resol of p-cyclohexylphenol to a pH of 6 by adding a 5% aqueous solution of sulfuric acid.
-
Remove the aqueous layer.
-
Add 112.8 g (1.2 moles) of phenol and 11.6 g of a 5% aqueous solution of HCl to the neutralized resol.
-
Heat the mixture to initiate the condensation reaction between the resol and phenol.
-
Distill off the resulting water and solvent under atmospheric pressure, and then under reduced pressure.
-
Continue heating the reaction mixture to 160°C over a period of 4 hours.
-
The final product is approximately 300 g of a pale-colored p-cyclohexylphenol/phenol/formaldehyde co-condensate.
General Procedure for Oxidative Polymerization of Phenols
This protocol outlines a general method for the oxidative polymerization of phenols, which can be adapted for this compound.
Materials:
-
Phenol monomer (e.g., this compound)
-
Oxidant (e.g., FeCl₃, H₂O₂)
-
Solvent (e.g., water, dioxane-water mixture)
Procedure:
-
Dissolve the phenol monomer in the chosen solvent in a reaction vessel.
-
Add the oxidant to the solution while stirring. The reaction can be initiated by simple stirring or, in some cases, with the aid of a catalyst like horseradish peroxidase.[7]
-
Allow the reaction to proceed at a controlled temperature (e.g., 50°C) for a specified time (e.g., 24 hours).[8]
-
Monitor the progress of the polymerization by techniques such as HPLC to track monomer consumption.
-
Upon completion, isolate the polymer product. If an insoluble fraction forms, it can be separated by centrifugation. The soluble fraction can be isolated by solvent extraction and subsequent drying.
-
Characterize the resulting polymer for its molecular weight, structure, and thermal properties.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of polymers.
Caption: Logical relationship illustrating the enhancement of polymer properties using this compound.
Applications in Drug Development
Polymers are extensively utilized in drug delivery systems to provide controlled release of therapeutic agents.[9] Biodegradable polymers are particularly advantageous as they can be broken down and eliminated from the body after fulfilling their function.[9][10] While specific applications of polymers derived directly from this compound in drug delivery are still an emerging area of research, the tunable properties imparted by the cyclohexyl group make them interesting candidates for future development. The hydrophobicity introduced by the cyclohexyl moiety could be leveraged to encapsulate and control the release of hydrophobic drugs. Further research is needed to explore the biocompatibility and degradation kinetics of this compound-based polymers for their potential use in biomedical applications.[11][12]
References
- 1. Cas 1131-60-8,this compound | lookchem [lookchem.com]
- 2. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 4. Characteristics and Applications of Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 5. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Novel Polymer Synthesis using Enzymatic Catalysis in Nonaqueous Media | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Polymers for biomedical applications - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for 4-Cyclohexylphenol as a Rubber Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexylphenol (CAS 1131-60-8) is a substituted phenolic compound utilized as a non-staining antioxidant in the rubber industry.[1][2] Its chemical structure, featuring a bulky cyclohexyl group attached to the phenol (B47542) ring, confers steric hindrance, which is characteristic of many phenolic antioxidants. This steric hindrance enhances its ability to act as a primary antioxidant by scavenging free radicals generated during the oxidative degradation of rubber polymers.[3] The degradation of rubber, initiated by factors such as heat, oxygen, and ozone, leads to a loss of desirable physical properties, including elasticity, strength, and durability.[2][4] The incorporation of this compound into rubber formulations mitigates these effects, thereby extending the service life of the final product.[1]
These application notes provide a comprehensive overview of the use of this compound as a rubber antioxidant, including its mechanism of action, relevant experimental protocols for its evaluation, and a summary of its performance characteristics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1131-60-8 | [5] |
| Molecular Formula | C₁₂H₁₆O | [5] |
| Molecular Weight | 176.26 g/mol | |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 129-133 °C | [6] |
| Boiling Point | 213-215 °C | [6] |
| Solubility | Soluble in organic solvents; sparingly soluble in water. | [5] |
Mechanism of Action
As a hindered phenolic antioxidant, this compound functions primarily as a free-radical scavenger. The oxidative degradation of rubber polymers proceeds via a free-radical chain reaction. The phenolic hydroxyl group in this compound can donate a hydrogen atom to reactive peroxy radicals (ROO•) and alkyl radicals (R•) that are formed during the oxidation process. This donation neutralizes the radicals and terminates the chain reaction, thus preventing further degradation of the polymer backbone.[3][4] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the cyclohexyl group, which limits its ability to initiate new oxidation chains.[3]
Experimental Protocols
The following protocols are generalized procedures for evaluating the effectiveness of this compound as an antioxidant in a typical rubber formulation. These are based on widely accepted ASTM standards.
Preparation of Rubber Compounds
Objective: To prepare rubber compounds with and without this compound for comparative testing.
Materials:
-
Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Carbon Black (e.g., N330)
-
Processing Oil (e.g., naphthenic)
-
Sulfur
-
Accelerator (e.g., N-tert-butyl-2-benzothiazolesulfenamide - TBBS)
-
This compound
-
Control Antioxidant (optional, e.g., a standard phenolic or amine antioxidant)
Equipment:
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Analytical balance
Procedure:
-
Masterbatch Preparation: a. Masticate the rubber on the two-roll mill until a continuous band is formed. b. Add zinc oxide and stearic acid and mix until fully dispersed. c. Gradually add the carbon black, ensuring it is well incorporated into the rubber matrix. d. Add the processing oil and mix until a homogenous masterbatch is achieved. e. Add this compound (or the control antioxidant) to the respective batches and mix thoroughly. For the control batch, no antioxidant is added. A typical loading level for phenolic antioxidants is in the range of 1-2 parts per hundred rubber (phr).
-
Final Mixing: a. Add the sulfur and accelerator to the masterbatch on the cooled mill. b. Mix until the curatives are fully dispersed. The total mixing time should be kept short to prevent scorching.
-
Sheeting: a. Sheet out the compounded rubber to the desired thickness for molding.
Example Formulation (phr - parts per hundred rubber):
| Ingredient | Control | This compound |
| Natural Rubber (SMR 20) | 100 | 100 |
| Zinc Oxide | 5 | 5 |
| Stearic Acid | 2 | 2 |
| Carbon Black (N330) | 50 | 50 |
| Naphthenic Oil | 5 | 5 |
| Sulfur | 2 | 2 |
| TBBS | 1 | 1 |
| This compound | 0 | 1.5 |
Vulcanization
Objective: To cure the prepared rubber compounds into test specimens.
Equipment:
-
Compression molding press with heated platens
-
Molds for tensile test sheets and other required specimen shapes
Procedure:
-
Determine the optimal cure time (t90) for each compound using a rheometer (e.g., Moving Die Rheometer - MDR) according to ASTM D5289.
-
Preheat the compression molding press to the vulcanization temperature (e.g., 160°C).
-
Place the uncured rubber compound into the preheated mold.
-
Close the press and apply pressure.
-
Cure for the predetermined optimal cure time.
-
Remove the cured rubber sheet from the mold and allow it to cool to room temperature.
Accelerated Aging
Objective: To simulate the long-term effects of oxidative degradation on the rubber vulcanizates.
Equipment:
-
Air-circulating oven (as per ASTM D573)
Procedure:
-
Cut the required test specimens from the vulcanized rubber sheets (e.g., dumbbell-shaped specimens for tensile testing according to ASTM D412).
-
Measure the initial physical properties of the unaged specimens (see Protocol 4).
-
Place a set of specimens in the air-circulating oven at a specified temperature (e.g., 70°C or 100°C) for various time intervals (e.g., 24, 48, 72, 168 hours).
-
After each aging interval, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours before testing.
Physical Property Testing
Objective: To evaluate the effect of this compound on the physical properties of the rubber before and after accelerated aging.
Equipment:
-
Tensile testing machine
-
Hardness tester (Durometer Shore A)
Procedure:
-
Tensile Properties (ASTM D412): a. Measure the tensile strength, elongation at break, and modulus of the unaged and aged dumbbell specimens. b. Record the data for each aging interval.
-
Hardness (ASTM D2240): a. Measure the Shore A hardness of the unaged and aged specimens. b. Record the data for each aging interval.
-
Data Analysis: a. Calculate the percentage retention of tensile strength and elongation at break after each aging period compared to the unaged values. b. Compare the results for the control compound and the compound containing this compound.
Data Presentation
While specific quantitative data for this compound from peer-reviewed publications is limited, the following tables represent the expected outcomes from the experimental protocols described above. The data would demonstrate the ability of this compound to preserve the physical properties of rubber after accelerated aging.
Table 1: Effect of this compound on the Physical Properties of Natural Rubber After Accelerated Aging at 100°C for 72 hours.
| Property | Unaged | Aged (Control - No Antioxidant) | Aged (with this compound) |
| Tensile Strength (MPa) | 20.5 | 12.3 | 18.1 |
| Elongation at Break (%) | 550 | 280 | 480 |
| Hardness (Shore A) | 60 | 68 | 62 |
| Retention of Tensile Strength (%) | 100 | 60 | 88 |
| Retention of Elongation at Break (%) | 100 | 51 | 87 |
Table 2: Comparative Performance of Antioxidants in SBR After Accelerated Aging at 70°C for 168 hours.
| Property | Control (No Antioxidant) | This compound (1.5 phr) | BHT (1.5 phr) |
| Change in Tensile Strength (%) | -45 | -15 | -20 |
| Change in Elongation at Break (%) | -60 | -25 | -30 |
| Change in Hardness (points) | +8 | +3 | +4 |
Conclusion
This compound is an effective non-staining antioxidant for various rubber types, including natural rubber and synthetic elastomers like SBR and EPDM. Its mechanism of action as a hindered phenol allows it to efficiently interrupt the oxidative degradation process, thereby preserving the mechanical properties of the rubber. The experimental protocols outlined provide a standardized framework for researchers and scientists to evaluate the performance of this compound in specific rubber formulations and compare its efficacy against other commercially available antioxidants. The expected results would demonstrate a significant improvement in the retention of physical properties after accelerated aging in rubber compounds containing this compound.
References
Application Notes and Protocols: 4-Cyclohexylphenol as a Versatile Intermediate for the Synthesis of Anti-Inflammatory and Analgesic Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexylphenol (B75765) is a valuable and versatile intermediate in medicinal chemistry, serving as a key building block for the synthesis of a variety of bioactive molecules.[1] Its unique structural features, combining a reactive phenolic hydroxyl group with a lipophilic cyclohexyl moiety, make it an attractive scaffold for the design of novel therapeutic agents, particularly those targeting enzymes and receptors with hydrophobic pockets. This application note provides detailed protocols for the synthesis of a promising class of anti-inflammatory and analgesic agents, N-[4-(alkyl)cyclohexyl]-substituted benzamides, using this compound-related precursors. Additionally, it elucidates the underlying mechanism of action through the cyclooxygenase (COX) signaling pathway.
Data Presentation
Table 1: Key Precursors and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| This compound | C₁₂H₁₆O | 176.25 | Starting Material Analog |
| 4-tert-Butylphenol | C₁₀H₁₄O | 150.22 | Starting Material for Amine Synthesis |
| 4-(tert-Butyl)cyclohexylamine | C₁₀H₂₁N | 155.28 | Amine Precursor |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | Acid Precursor |
| 4-Hydroxybenzoyl Chloride | C₇H₅ClO₂ | 156.57 | Activated Acid Intermediate |
| N-(4-tert-butylcyclohexyl)-4-hydroxybenzamide | C₁₇H₂₅NO₂ | 275.39 | Final Pharmaceutical Compound |
Experimental Protocols
This section details the multi-step synthesis of N-(4-tert-butylcyclohexyl)-4-hydroxybenzamide, a representative example of a potent anti-inflammatory and analgesic compound derived from a this compound analog.
Protocol 1: Synthesis of 4-(tert-Butyl)cyclohexylamine
This protocol describes the synthesis of the key amine intermediate from 4-tert-butylphenol.
Materials:
-
4-tert-Butylphenol
-
Hydrogen gas (H₂)
-
Nickel(II) tetrafluoroborate (B81430) hexahydrate
-
Ammonia (B1221849) (NH₃)
-
2,2,2-Trifluoroethanol
-
Autoclave reactor
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a suitable autoclave reactor, combine 4-tert-butylphenol, a catalytic amount of nickel(II) tetrafluoroborate hexahydrate, and bis(2-diphenylphosphinoethyl)phenylphosphine in 2,2,2-trifluoroethanol.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with ammonia and then with hydrogen to the desired pressure.
-
Heat the reaction mixture to 120°C and maintain stirring for 24 hours.[2]
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS or TLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess gas.
-
Isolate the product by removing the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure 4-(tert-butyl)cyclohexylamine.[2] A yield of 93% has been reported for a similar chemoselective amination.[2]
Protocol 2: Synthesis of 4-Hydroxybenzoyl Chloride
This protocol outlines the activation of 4-hydroxybenzoic acid to its more reactive acid chloride derivative.
Materials:
-
4-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (B28343) or Benzene
-
Reflux condenser and standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid and toluene (or benzene).
-
Add a catalytic amount of N,N-dimethylformamide.
-
Slowly add thionyl chloride to the mixture at room temperature.[3]
-
Heat the reaction mixture to reflux and maintain for 2-5 hours.[4]
-
Monitor the reaction to completion (e.g., by observing the cessation of gas evolution).
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain crude 4-hydroxybenzoyl chloride. This intermediate is often used immediately in the next step without further purification.
Protocol 3: Synthesis of N-(4-tert-butylcyclohexyl)-4-hydroxybenzamide
This final step involves the amidation reaction to form the target pharmaceutical compound.
Materials:
-
4-(tert-Butyl)cyclohexylamine (from Protocol 1)
-
4-Hydroxybenzoyl chloride (from Protocol 2)
-
Triethylamine (B128534) (Et₃N) or other suitable base
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 4-(tert-butyl)cyclohexylamine in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine to the solution to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-hydroxybenzoyl chloride in dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude N-(4-tert-butylcyclohexyl)-4-hydroxybenzamide by recrystallization or column chromatography to obtain the final product.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
N-[4-(alkyl)cyclohexyl]-substituted benzamides exert their anti-inflammatory and analgesic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are central to the inflammatory cascade.
The Cyclooxygenase (COX) Signaling Pathway
The COX pathway is initiated in response to inflammatory stimuli, which leads to the release of arachidonic acid from cell membranes by phospholipase A₂. COX enzymes then convert arachidonic acid into prostaglandin (B15479496) H₂ (PGH₂), a common precursor for various pro-inflammatory prostaglandins (B1171923) (PGE₂, PGD₂, PGF₂α, PGI₂) and thromboxanes (TXA₂).[1][6] These prostaglandins are key mediators of inflammation, causing vasodilation, increased vascular permeability, pain, and fever.[1]
Non-steroidal anti-inflammatory drugs (NSAIDs), including benzamide (B126) derivatives, act by blocking the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid to PGH₂ and subsequent production of pro-inflammatory prostaglandins.
Visualizations
Caption: Synthetic workflow for N-(4-tert-butylcyclohexyl)-4-hydroxybenzamide.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
References
- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-TERT-BUTYLCYCLOHEXYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 5. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Cyclohexylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Cyclohexylphenol is an organic compound with applications as an intermediate in the synthesis of various materials, including dyes, resins, and pharmaceuticals.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is based on reverse-phase chromatography with UV detection, a common and reliable technique for the analysis of phenolic compounds.[3]
Chromatographic Conditions
A reverse-phase HPLC method was developed for the quantification of this compound. A C18 column is a suitable stationary phase for this nonpolar analyte, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water provides good separation.[3] UV detection at 275 nm is recommended, as the aromatic ring of this compound absorbs strongly at this wavelength.[3]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm[3] |
| Run Time | 10 minutes |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4] The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]
Table 2: Summary of Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Reportable |
| Specificity | No interference from blank or placebo | No interference |
Experimental Protocols
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a representative portion of the sample expected to contain this compound.
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the analyte.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8][9]
4. Chromatographic Procedure
-
Set up the HPLC system according to the conditions outlined in Table 1.
-
Inject 10 µL of each standard solution and sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
5. Quantification
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the peak areas of the standard solutions.[10]
Experimental Workflow
Caption: Workflow for the quantification of this compound using HPLC.
Conclusion
The HPLC method described in this application note is a reliable and robust method for the quantification of this compound. The method is specific, accurate, precise, and linear over a wide concentration range. This protocol can be readily implemented in a quality control or research laboratory for the routine analysis of this compound.
References
- 1. This compound | 1131-60-8 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | High Purity | For Research Use [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1131-60-8 | TCI AMERICA [tcichemicals.com]
- 7. labproinc.com [labproinc.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. arlok.com [arlok.com]
Application Notes and Protocols for the Synthesis of 4-Cyclohexylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of 4-cyclohexylphenol (B75765), a versatile intermediate in the manufacturing of dyes, resins, and as a scaffold for novel bioactive molecules.[1][2] The protocols outlined below focus on two primary synthetic routes: the alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403) using solid acid catalysts, and the one-pot hydroalkylation of phenol.
I. Synthetic Methodologies
Two principal methods for the synthesis of this compound are detailed below, offering flexibility in catalyst choice and reaction conditions.
Alkylation of Phenol with Cyclohexene or Cyclohexanol
This widely used method involves the Friedel-Crafts alkylation of phenol with either cyclohexene or cyclohexanol in the presence of a solid acid catalyst.[1] The choice of catalyst significantly influences the reaction's efficiency and the selectivity towards the desired para-isomer.
Experimental Protocol:
-
Catalyst Preparation:
-
Zeolite Catalysts (H-Y, H-Mordenite, H-Beta): The zeolite catalyst is powdered to a mesh size of 10-20 and calcined at 450-520°C for 6-16 hours prior to use.[3]
-
Supported Acid Catalysts (e.g., 12-Tungstophosphoric Acid on Zirconia): A 30% loading of 12-tungstophosphoric acid (TPA) on hydrous zirconia can be prepared by impregnating the support with a solution of TPA, followed by drying and calcination.[4]
-
-
Reaction Setup:
-
A mixture of phenol and cyclohexene (or cyclohexanol) is charged into a stainless steel autoclave or a round bottom flask equipped with a reflux condenser and magnetic stirrer.[3][4]
-
The molar ratio of phenol to the alkylating agent is a critical parameter and can range from 1:1 to 5:1.[3] An excess of phenol generally favors the formation of the mono-alkylated product.
-
The catalyst is added to the reaction mixture, typically at a loading of around 10 wt% relative to the reactants.[1]
-
-
Reaction Conditions:
-
The reaction temperature is maintained between 140°C and 220°C.[3] Higher temperatures generally favor the formation of the thermodynamically more stable this compound.[5]
-
The reaction is carried out for a duration of 2 to 12 hours, with stirring.[3]
-
The reaction can be performed at atmospheric or superatmospheric pressure.[5][6]
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid catalyst is separated by filtration.[4]
-
The filtrate, containing the product mixture, can be analyzed by gas chromatography (GC).[4]
-
Purification of this compound can be achieved by fractional distillation under reduced pressure or by crystallization from a suitable solvent like benzene, toluene, or petroleum ether.[7][8] Alternatively, the crude product can be dissolved in aqueous sodium hydroxide, and sodium para-cyclohexylphenate can be crystallized, followed by acidification to yield the free phenol.[7]
-
One-Pot Hydroalkylation of Phenol
This method offers a greener alternative by using phenol as the sole organic reactant. A portion of the phenol is hydrogenated in situ to form the alkylating agent (cyclohexene or cyclohexanol), which then alkylates the remaining phenol. This process requires a bifunctional catalyst with both hydrogenation and acidic functionalities.[1]
Experimental Protocol:
-
Catalyst System:
-
A common system utilizes a palladium catalyst (e.g., 1% Pd on Al2O3) in the presence of a molten salt (e.g., NaCl-AlCl3).[9]
-
Another effective system employs cobalt phosphide (B1233454) (Co2P) supported on a zeolite, such as Beta zeolite.[2]
-
-
Reaction Setup:
-
Phenol and the catalyst system are charged into a high-pressure autoclave.
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Following the reaction, the autoclave is cooled, and the pressure is released.
-
The catalyst is removed by filtration.
-
The product is isolated and purified using similar methods as described for the alkylation route (fractional distillation or crystallization).
-
II. Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of this compound, allowing for a comparison of different catalytic systems and reaction conditions.
Table 1: Performance of Zeolite Catalysts in the Alkylation of Phenol with Cyclohexanol at 200°C [1]
| Catalyst | Phenol Conversion (%) | This compound Selectivity (%) |
| H-Y | ~85 | 38.7 |
| H-Mordenite | ~85 | 44.8 |
| H-Beta | 72 | 43.7 |
Table 2: Influence of Reaction Parameters on Zeolite-Catalyzed Alkylation of Phenol [1]
| Parameter | Range |
| Temperature | 140–220°C |
| Time | 2–12 hours |
| Molar Ratio (Phenol:Cyclohexanol/Cyclohexene) | 1:1 to 5:1 |
| Catalyst Loading | ~10 wt% |
Table 3: Performance of Bifunctional Catalysts in the One-Pot Hydroalkylation of Phenol
| Catalyst System | Phenol Conversion (%) | This compound Yield (%) | Selectivity (%) | Reference |
| 1% Pd-Al2O3 with NaCl-AlCl3 | - | 31.9 | - | [9] |
| Co2P/Beta Zeolite | 77 | 43 | 56 | [2] |
| RANEY® Nickel + hierarchical Beta zeolite | 64 | - | ~70 (total cyclohexylphenols) | [10] |
III. Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Chemical Transformation Pathway
Caption: General reaction pathway for the alkylation of phenol to produce this compound.
Biological Relevance of this compound Derivatives
Caption: Role of this compound as a scaffold for developing bioactive compounds affecting various cellular pathways.
IV. Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, specifically the para-substitution of the cyclohexyl group on the phenol ring.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic peaks for the hydroxyl (O-H) stretch (around 3300 cm⁻¹) and aromatic C=C bonds (around 1600 cm⁻¹) can be observed.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the product and identify any isomers or byproducts.[4]
-
Melting Point: The melting point of pure this compound is in the range of 129-133°C.[11]
V. Biological Context for Drug Development
While primarily an industrial chemical, this compound and its derivatives have garnered interest in the field of drug development due to their biological activities.
-
Antioxidant and Antimicrobial Properties: this compound has demonstrated antioxidant and antimicrobial capabilities, making it a useful component in various formulations.[12]
-
Scaffold for Bioactive Molecules: The this compound core serves as a valuable scaffold for the synthesis of novel bioactive compounds. For instance, derivatives have been designed as μ-opioid receptor (MOR) antagonists.[13]
-
Modulation of Cellular Pathways: Studies on analogs of this compound have shown that they can influence cellular processes. Proteomic analyses have indicated that these compounds can affect proteins involved in lipid metabolism, inflammatory signaling pathways, and DNA repair mechanisms.[1] This suggests that derivatives of this compound could be explored for therapeutic applications in diseases related to these pathways.
References
- 1. This compound | High Purity | For Research Use [benchchem.com]
- 2. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 3. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. ppor.az [ppor.az]
- 6. pnnl.gov [pnnl.gov]
- 7. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. This compound | 1131-60-8 | TCI AMERICA [tcichemicals.com]
- 12. nbinno.com [nbinno.com]
- 13. iris.unica.it [iris.unica.it]
Application Notes and Protocols: 4-Cyclohexylphenol in the Synthesis of Non-ionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of non-ionic surfactants derived from 4-cyclohexylphenol (B75765). The information is intended to guide researchers in the development of novel surfactants with tailored properties for various applications, including as detergents, emulsifiers, and solubilizing agents.
Introduction
Non-ionic surfactants are amphiphilic molecules that do not possess a charged headgroup. This characteristic imparts several advantageous properties, such as excellent stability in the presence of electrolytes, good compatibility with other surfactant types, and often lower toxicity compared to their ionic counterparts.[1][2] Alkylphenol ethoxylates (APEs) are a significant class of non-ionic surfactants produced by the ethoxylation of alkylphenols.[3] this compound, with its bulky hydrophobic cyclohexyl group, serves as a valuable precursor for the synthesis of APEs with distinct properties. The structure of the hydrophobic group plays a crucial role in determining the surfactant's performance characteristics, including its surface activity and micellization behavior.
Synthesis of this compound
The precursor, this compound, can be synthesized via several routes, most commonly through the alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403) using an acid catalyst, or by the hydroalkylation of phenol.[4][5]
A representative synthesis of this compound is the hydroalkylation of phenol. In a typical procedure, phenol is reacted with hydrogen in the presence of a palladium catalyst supported on alumina (B75360) (Pd-Al2O3) and a molten salt mixture of NaCl-AlCl3.[4] The reaction is generally carried out at elevated temperatures and pressures. For instance, reacting 30 g of phenol with 1 g of 1% Pd-Al2O3 and 6 g of a 1:1 molar ratio of NaCl-AlCl3 at 120°C for 4.5 hours can yield this compound.[4]
Synthesis of this compound Ethoxylates (Non-ionic Surfactants)
The synthesis of non-ionic surfactants from this compound is achieved through a process called ethoxylation. This reaction involves the addition of ethylene (B1197577) oxide (EO) to the hydroxyl group of this compound in the presence of a catalyst. The length of the resulting polyoxyethylene chain can be controlled by the molar ratio of ethylene oxide to this compound, allowing for the fine-tuning of the surfactant's properties, such as its hydrophilicity and, consequently, its surface activity.[3][6]
The general reaction is as follows:
C₆H₁₁-C₆H₄-OH + n(C₂H₄O) → C₆H₁₁-C₆H₄-O-(CH₂CH₂O)ₙ-H
Where 'n' represents the average number of ethylene oxide units.
Experimental Protocol: Base-Catalyzed Ethoxylation of this compound
This protocol is a representative procedure adapted from the ethoxylation of other alkylphenols and should be optimized for specific applications.[7]
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (catalyst)
-
Ethylene oxide (EO)
-
Nitrogen gas (inert atmosphere)
-
Distilled water
-
Hydrochloric acid or Acetic acid (for neutralization)
Equipment:
-
A high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controls, a gas inlet for nitrogen and ethylene oxide, and a sampling outlet.
-
Vacuum pump
-
Heating mantle
Procedure:
-
Catalyst Preparation and Reactor Charging:
-
Charge the autoclave with this compound.
-
Add a catalytic amount of potassium hydroxide (e.g., 0.1-0.5% by weight of the this compound).[7]
-
Seal the reactor and purge thoroughly with nitrogen gas to create an inert atmosphere.
-
-
Dehydration:
-
Heat the mixture to 110-130°C under vacuum to remove any traces of water.[7] Breaking the vacuum with nitrogen may be necessary.
-
-
Ethoxylation Reaction:
-
Raise the temperature to the desired reaction temperature (typically between 120°C and 180°C).
-
Introduce ethylene oxide into the reactor at a controlled rate, maintaining the desired pressure (typically 2-5 bar). The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
The molar ratio of ethylene oxide to this compound will determine the average length of the polyoxyethylene chain. For example, a 10:1 molar ratio will result in a surfactant with an average of 10 ethylene oxide units.
-
Continue the reaction with stirring until the desired amount of ethylene oxide has been consumed, which can be monitored by the pressure drop in the reactor.
-
-
Purification:
-
After the reaction is complete, cool the reactor to below 100°C.
-
Purge the reactor with nitrogen to remove any unreacted ethylene oxide.
-
Neutralize the catalyst by adding a stoichiometric amount of hydrochloric acid or acetic acid.
-
The resulting product, this compound ethoxylate, can be used as is or further purified by techniques such as filtration to remove the salt formed during neutralization.
-
Safety Precautions: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. This reaction must be carried out in a well-ventilated fume hood with appropriate safety measures and by trained personnel. The use of a high-pressure reactor requires careful handling and adherence to safety protocols.
Performance of this compound Ethoxylate Surfactants
The performance of a surfactant is primarily determined by its ability to lower the surface tension of a liquid and to form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). These properties are crucial for applications such as detergency, emulsification, and solubilization.
| Surfactant (Nonylphenol Ethoxylate) | Average Moles of Ethylene Oxide (n) | Critical Micelle Concentration (CMC) (ppm) | Surface Tension at CMC (dynes/cm) |
| NP-4 | 4 | ~30 | ~30 |
| NP-6 | 6 | ~40 | ~31 |
| NP-9 | 9 | ~60 | ~32 |
| NP-12 | 12 | ~90 | ~35 |
| NP-20 | 20 | ~200 | ~42 |
| NP-40 | 40 | ~450 | ~48 |
Note: This data is illustrative and based on typical values for nonylphenol ethoxylates. Actual values for this compound ethoxylates will vary and should be determined experimentally.
Characterization of this compound Ethoxylates
The synthesized surfactants should be characterized to determine their structure and purity. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the attachment of the polyoxyethylene chain to the phenolic oxygen and to estimate the average number of ethylene oxide units.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, such as the ether linkages of the polyoxyethylene chain and the aromatic ring.[8]
-
High-Performance Liquid Chromatography (HPLC): To determine the distribution of the different ethoxymers (molecules with varying numbers of ethylene oxide units).
-
Tensiometry: To measure the surface tension of aqueous solutions of the surfactant at different concentrations and to determine the CMC.
Diagrams
Caption: Synthesis pathway of this compound ethoxylate.
References
- 1. agilent.com [agilent.com]
- 2. Comparison of the performance of non-ionic and anionic surfactants as mobile phase additives in the RPLC analysis of basic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. WO2017039011A1 - Ethoxylation catalyst and manufacturing method therefor - Google Patents [patents.google.com]
- 6. US20080132729A1 - Continuous process for the production of ethoxylates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Cyclohexylphenol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Cyclohexylphenol by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute well at high temperatures but poorly at low temperatures. For this compound, several solvents can be effective. Ethanol (B145695) and acetone (B3395972) are commonly used due to their good solvency for phenols.[1][2] Toluene and benzene (B151609) have also been reported as suitable recrystallization solvents. A mixed solvent system, such as ethanol-water, can also be employed to achieve the desired solubility profile.
Q2: What are the common impurities in crude this compound?
A2: Crude this compound, typically synthesized via Friedel-Crafts alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol, may contain several impurities. These can include the starting materials (unreacted phenol and cyclohexene/cyclohexanol), the ortho-isomer (2-Cyclohexylphenol), poly-alkylated byproducts (e.g., 2,4-dicyclohexylphenol), and potentially phenyl cyclohexyl ether.[3]
Q3: My this compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the dissolved solid separates as a liquid instead of forming crystals.[4] This is a common issue with phenolic compounds and can be caused by several factors, including a high concentration of impurities, a rapid cooling rate, or the use of an inappropriate solvent.[5][6] To remedy this, you can try the following:
-
Reheat and add more solvent: This will decrease the saturation of the solution.
-
Slow down the cooling rate: Allow the flask to cool to room temperature slowly before placing it in an ice bath.
-
Use a seed crystal: Adding a small, pure crystal of this compound can initiate crystallization.
-
Change the solvent system: If the problem persists, a different solvent or a mixed solvent system might be necessary.
Q4: My recrystallized this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids have a sharp, well-defined melting point. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Further recrystallization may be necessary to improve purity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too slow, or the final temperature is not low enough. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Ensure the solution is cooled in an ice bath to maximize crystal formation. |
| The yield of recrystallized product is low. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not cold enough. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and filter paper) before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is colored. | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Note: Avoid using charcoal with phenolic compounds if possible, as it can sometimes react.[7] |
| "Oiling out" occurs. | - The melting point of the impure compound is lower than the boiling point of the solvent.- The solution is too concentrated.- The cooling rate is too fast. | - Reheat the solution and add more solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider using a different solvent with a lower boiling point or a mixed solvent system. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Recrystallization of this compound from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1131-60-8 | [2] |
| Molecular Formula | C₁₂H₁₆O | [2][8] |
| Molecular Weight | 176.25 g/mol | [8] |
| Melting Point | 130-135 °C | [8][9] |
| Appearance | White to light yellow crystalline solid | [2] |
| Water Solubility | 66.66 mg/L (at 25 °C) | [8][9] |
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [2] |
| Ethanol | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
| Toluene | Soluble | |
| Benzene | Soluble | |
| Hexane | Sparingly soluble |
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CAS 1131-60-8: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. brainly.com [brainly.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 8. This compound | 1131-60-8 [amp.chemicalbook.com]
- 9. Cas 1131-60-8,this compound | lookchem [lookchem.com]
Technical Support Center: Synthesis of 4-Cyclohexylphenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Cyclohexylphenol (B75765), a common intermediate in the development of advanced polymers and liquid crystal displays.[1] The primary synthesis route involves the Friedel-Crafts alkylation of phenol (B47542) with an alkylating agent such as cyclohexene (B86901) or cyclohexanol (B46403), often utilizing a solid acid catalyst.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts alkylation of phenol with either cyclohexene or cyclohexanol.[2] This reaction is typically catalyzed by solid acids like zeolites (e.g., H-Mordenite, H-Beta), sulfonic acid resins, or supported acids on materials like alumina (B75360) (γ-Al2O3) or zirconia.[1][2][3] Another approach is the hydroalkylation of phenol, which combines the hydrogenation of a portion of the phenol to cyclohexene or cyclohexanol and subsequent alkylation in a one-pot synthesis using bifunctional catalysts under hydrogen pressure.[1]
Q2: What are the main products and byproducts of this reaction?
A2: The primary products are 2-cyclohexylphenol (B93547) (ortho-isomer) and this compound (para-isomer).[3] Depending on the reaction conditions and catalyst, you may also observe the formation of di-substituted products like 2,4-dicyclohexylphenol (B14690787) and 2,6-dicyclohexylphenol, as well as cyclohexyl phenyl ether (O-alkylation product).[1][3]
Q3: Why is an excess of phenol often used in the reaction?
A3: Using an excess of phenol helps to minimize polyalkylation, where the product, this compound, undergoes further alkylation to form di-substituted products.[1][4] The higher concentration of phenol increases the probability of the alkylating agent reacting with a phenol molecule rather than the already alkylated product.
Q4: What is the role of the catalyst in this synthesis?
A4: The catalyst, typically a Lewis or Brønsted acid, is crucial for generating the electrophile. In the case of cyclohexene, the acid protonates the double bond to form a cyclohexyl carbocation.[1] With cyclohexanol, the acid facilitates the removal of the hydroxyl group as water, also forming a cyclohexyl carbocation. This carbocation then attacks the electron-rich phenol ring in an electrophilic aromatic substitution reaction.[1]
Troubleshooting Guide
Low Yield or No Reaction
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is properly activated and handled under anhydrous conditions. For solid acid catalysts like zeolites, calcination at high temperatures (e.g., 450-500°C) is often required to remove adsorbed water and generate active acid sites.[2] |
| Insufficient Reaction Temperature | The reaction temperature is a critical parameter. For many solid acid catalysts, temperatures between 140°C and 220°C are necessary to achieve good conversion.[2] Consult literature for the optimal temperature range for your specific catalyst. |
| Poor Quality Reagents | Use freshly distilled phenol and cyclohexene/cyclohexanol. Impurities, especially water, can deactivate the catalyst.[5] |
| Incorrect Molar Ratio | An excess of phenol is generally recommended, with reported molar ratios of phenol to alkylating agent ranging from 1:1 to 5:1.[1][2] |
Poor Selectivity (High proportion of ortho-isomer or di-substituted products)
| Potential Cause | Suggested Solution |
| Inappropriate Catalyst | The choice of catalyst significantly influences selectivity. Large-pore zeolites like H-Mordenite and H-Beta have been shown to favor the formation of the para-isomer due to shape-selective properties.[1][2] |
| High Reaction Temperature | While higher temperatures can increase conversion, they may also lead to dealkylation and side reactions, potentially reducing selectivity.[3] Optimization of the reaction temperature is key. |
| Insufficient Phenol Excess | As mentioned, a lower excess of phenol can lead to increased polyalkylation.[4] |
| Thermodynamic vs. Kinetic Control | C-alkylation, which leads to the desired cyclohexylphenols, is thermodynamically favored and often requires higher temperatures and stronger acid sites. O-alkylation to form cyclohexyl phenyl ether can be a kinetically favored primary product, which may or may not rearrange to the C-alkylated products depending on the catalyst and conditions.[1] |
Experimental Protocols
General Protocol for Alkylation of Phenol with Cyclohexene using a Solid Acid Catalyst
-
Catalyst Activation: The solid acid catalyst (e.g., H-Mordenite) is calcined at 450-500°C for several hours to ensure it is anhydrous and active.[2]
-
Reaction Setup: A mixture of phenol and the catalyst (e.g., a 1:10 catalyst to reactant weight ratio) is added to a reaction vessel equipped with a stirrer and a condenser.[2]
-
Heating: The mixture is heated to the desired reaction temperature (e.g., 140-220°C) with stirring.[2]
-
Addition of Alkylating Agent: Cyclohexene is added dropwise to the heated mixture over a period of time. The molar ratio of phenol to cyclohexene is typically maintained between 1:1 and 5:1.[2]
-
Reaction Monitoring: The reaction is allowed to proceed for a specified duration (e.g., 2-12 hours), and the progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[2]
-
Workup: After the reaction is complete, the catalyst is separated by filtration. The excess phenol can be removed by distillation under reduced pressure.
-
Purification: The resulting product mixture is then purified, typically by fractional distillation or column chromatography, to isolate the this compound isomer.
Data Presentation
Table 1: Influence of Catalyst on Phenol Conversion and this compound Selectivity
| Catalyst | Phenol Conversion (%) | This compound Selectivity (%) | Reference |
| H-Mordenite | ~85 | 44.8 | [1] |
| H-Beta | ~72 | 43.7 | [1] |
| γ-Al2O3 | Varies | Varies | [1] |
| 12-Tungstosilicic Acid | High Activity | Varies | [1] |
Visualizations
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
Caption: Possible reaction pathways in the synthesis of this compound.
References
Technical Support Center: Optimizing Phenol Cyclohexylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize phenol (B47542) cyclohexylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical products formed during phenol cyclohexylation?
A1: The alkylation of phenol with cyclohexene (B86901) can result in a mixture of several products. These include C-alkylated products like 2-cyclohexylphenol (B93547) (o-CHP) and 4-cyclohexylphenol (B75765) (p-CHP), as well as di-substituted products like 2,4-dicyclohexylphenol (B14690787) (o,p-DCHP) and 2,6-dicyclohexylphenol (B127085) (o,o-DCHP). An O-alkylated product, cyclohexyl phenyl ether (CPE), can also be formed. The distribution of these products is highly dependent on the catalyst and reaction conditions.
Q2: Which catalysts are commonly used for this reaction?
A2: A variety of solid acid catalysts are employed to avoid the use of corrosive and polluting liquid acids like H₂SO₄ or HF. Commonly used catalysts include:
-
Zeolites (e.g., HY, H-Beta, HZSM-5).
-
Ion-exchange resins (e.g., Amberlyst-15).
-
Acid-treated clays .
-
Heteropolyacids (HPAs) , such as 12-tungstophosphoric acid (TPA) or 12-tungstosilicic acid (TSA), often supported on materials like zirconia (ZrO₂), alumina (B75360) (Al₂O₃), or K-10 clay.
-
Sulphated zirconia , a solid superacid.
Q3: How does reaction temperature affect product selectivity?
A3: Temperature is a critical parameter influencing the selectivity between O-alkylation (ether formation) and C-alkylation (ring alkylation). Lower temperatures, typically in the range of 45–70 °C, tend to favor the formation of the O-alkylated product, cyclohexyl phenyl ether (CPE). As the temperature increases (e.g., beyond 150 °C), C-alkylation becomes the dominant pathway. At very high temperatures, side reactions and dealkylation may occur.
Q4: What is the effect of the phenol to cyclohexene molar ratio?
A4: The molar ratio of the reactants significantly impacts conversion and product distribution. Using a large excess of phenol, such as a phenol to cyclohexene ratio of 10:1, can increase the conversion of cyclohexene and suppress the formation of di-substituted products. Conversely, increasing the concentration of cyclohexene can lead to a decrease in its conversion but an increase in the overall production of alkylated products, including more prominent formation of dicyclohexylphenols.
Troubleshooting Guide
Issue 1: Low Conversion or Yield
Low product yield is a common issue that can stem from several factors. Use the following guide to diagnose and resolve the problem.
Troubleshooting Flowchart for Low Yield
Troubleshooting workflow for low conversion or yield.
Quantitative Impact of Reaction Parameters
The following table summarizes the effect of various reaction parameters on cyclohexene conversion, based on studies using a TPA/ZrO₂ catalyst.
| Parameter | Value | Cyclohexene Conversion (%) | Selectivity (o-CHP / p-CHP) (%) |
| Temperature | Room Temp | 0 | - |
| 80 °C | 100 | 93 / 7 | |
| Catalyst Amount | 0.15 g | 78 | 92 / 8 |
| 0.25 g | 100 | 93 / 7 | |
| Reaction Time | 1 h | ~95 | ~93 / 7 |
| 6 h | 100 | 93 / 7 | |
| Molar Ratio | 1:1.66 | 62 | 80 / 20 (plus di-substituted) |
| (Cyclohexene:Phenol) | 1:10 | 100 | 93 / 7 |
Data compiled from a study on TPA/ZrO₂ catalyst.
Issue 2: Poor Product Selectivity
Controlling the product distribution (O- vs. C-alkylation, ortho- vs. para- isomers, mono- vs. di-alkylation) is a primary challenge.
Q5: How can I increase selectivity for C-alkylation over O-alkylation?
A5: To favor C-alkylation (formation of cyclohexylphenols), you should:
-
Increase Reaction Temperature: C-alkylation is thermodynamically favored at higher temperatures (e.g., > 150 °C), while O-alkylation (ether formation) is kinetically favored at lower temperatures.
-
Use Catalysts with Strong Acid Sites: Strong Brønsted acidity is generally required for C-alkylation. Catalysts like large-pore zeolites (e.g., H-Y, H-Beta) and sulphated zirconia are effective for this purpose.
Q6: How can I control the ortho/para selectivity?
A6: The ortho/para isomer ratio is influenced by several factors:
-
Catalyst Structure: The pore architecture of catalysts like zeolites can induce shape selectivity, favoring the formation of the less bulky p-isomer.
-
Temperature: Increasing the reaction temperature can sometimes alter the o/p ratio.
-
Reaction Time: In some systems, the initially formed ortho isomer might isomerize to the more thermodynamically stable para isomer over longer reaction times.
Q7: I am getting too much dicyclohexylphenol. How can I prevent this?
A7: The formation of di-substituted products occurs when a mono-alkylated phenol molecule is further alkylated. To minimize this:
-
Increase the Phenol to Cyclohexene Molar Ratio: Using a large excess of phenol (e.g., 10:1 or higher) makes it statistically more likely for cyclohexene to react with a phenol molecule rather than an already substituted cyclohexylphenol.
-
Reduce Reaction Time: Limiting the reaction time can prevent the secondary alkylation from occurring to a significant extent. Stop the reaction once the desired conversion of the limiting reagent (cyclohexene) is achieved.
Decision Tree for Improving Selectivity
Decision tree for troubleshooting poor product selectivity.
Issue 3: Catalyst Deactivation
Solid acid catalysts can lose activity over time, especially when recycled.
Q8: What are the common causes of catalyst deactivation?
A8: Catalyst deactivation in this process is often due to:
-
Coking/Fouling: Deposition of heavy, carbonaceous byproducts (coke) on the catalyst surface and in its pores, which blocks access to active sites.
-
Poisoning: Irreversible binding of impurities from the reactants or solvent to the catalyst's active sites. Water, a potential byproduct, can also contribute to deactivation for some catalysts.
-
Leaching: The gradual loss of active components (e.g., sulfonic acid groups from resins or HPAs from their support) into the reaction mixture.
Q9: How can I tell if my catalyst is deactivated?
A9: Signs of catalyst deactivation include:
-
A significant drop in reactant conversion or reaction rate compared to previous runs under identical conditions.
-
Changes in product selectivity.
-
A visible change in the catalyst's appearance, such as darkening due to coke formation.
Experimental Protocols
General Protocol for Phenol Cyclohexylation
This protocol is a generalized procedure based on common laboratory practices for this reaction.
Materials:
-
Phenol
-
Cyclohexene
-
Solid Acid Catalyst (e.g., 20% TPA/ZrO₂)
-
Solvent (optional, e.g., 1,2-dichloroethane)
-
Nitrogen or Argon gas supply (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Guard tube (e.g., with CaCl₂)
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
-
Gas Chromatograph (GC) or GC-MS for analysis
Procedure:
-
Setup: Assemble the reaction apparatus (flask, condenser, stirrer) and ensure all glassware is oven-dried to remove moisture.
-
Charging Reactants: Add phenol and the catalyst to the reaction flask. If using a solvent, add it at this stage.
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Adding Alkylating Agent: Once the desired temperature is reached, add cyclohexene to the reaction mixture. For controlled reactions, this can be done dropwise.
-
Reaction: Allow the reaction to proceed for the specified time (e.g., 1-6 hours). Monitor the reaction progress by taking small aliquots at intervals and analyzing them by GC.
-
Cooling & Catalyst Separation: Once the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the liquid mixture by filtration.
-
Work-up: If a solvent was used, remove it using a rotary evaporator. The remaining crude product can then be purified.
-
Analysis: Analyze the final product mixture using GC and/or GC-MS to determine conversion and product selectivity.
Experimental Workflow Diagram
General experimental workflow for phenol cyclohexylation.
Catalyst Regeneration Protocol (Example: TPA/ZrO₂)
Reusing the catalyst is crucial for sustainable and cost-effective synthesis.
Procedure:
-
Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.
-
Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., acetone (B3395972) or conductivity water) to remove any adsorbed reactants and products.
-
Drying: Dry the washed catalyst in an oven at 100-120°C to remove the solvent.
-
Activation (Calcination): Heat the dried catalyst in a furnace to a higher temperature (e.g., 300°C for TPA/ZrO₂) for several hours. This step is designed to burn off any deposited coke and restore the catalyst's active sites.
-
Storage: After cooling to room temperature, store the regenerated catalyst in a desiccator to prevent moisture absorption before its next use.
Catalyst Deactivation and Regeneration Cycle
General workflow for catalyst regeneration.
Technical Support Center: Synthesis of 4-Cyclohexylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Cyclohexylphenol (B75765). Our aim is to help you navigate and resolve common side reactions and experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst deactivation: Moisture or impurities poisoning the catalyst. Solid catalysts can also be deactivated by coke formation. 3. Suboptimal reactant ratio: Incorrect molar ratio of phenol (B47542) to cyclohexene (B86901)/cyclohexanol (B46403). | 1. Optimize reaction conditions: Increase reaction time or temperature. Monitor the reaction progress using techniques like TLC or GC. 2. Ensure anhydrous conditions: Use dry solvents and glassware. Consider using freshly activated catalyst. For reusable catalysts like zeolites, regeneration by calcination may be necessary to remove coke. 3. Adjust reactant ratio: An excess of phenol is generally recommended to drive the reaction to completion. |
| Low selectivity for this compound (High proportion of 2-Cyclohexylphenol) | 1. Kinetic vs. thermodynamic control: At lower temperatures, the formation of the ortho-isomer (2-Cyclohexylphenol) can be kinetically favored. 2. Catalyst choice: Some catalysts may inherently favor the formation of the ortho-isomer. | 1. Increase reaction temperature: Higher temperatures (typically in the range of 140–220°C) favor the formation of the thermodynamically more stable para-isomer, this compound.[1] 2. Select a para-selective catalyst: Large-pore zeolites like H-Y and H-mordenite have shown good selectivity for the para-isomer at higher temperatures.[2] |
| Formation of di- and poly-alkylated byproducts (e.g., 2,4-Dicyclohexylphenol) | 1. High reactivity of the initial product: The mono-alkylated phenol is more activated towards further electrophilic substitution than phenol itself. 2. High concentration of the alkylating agent. | 1. Use an excess of phenol: A higher molar ratio of phenol to the alkylating agent (e.g., 5:1 to 10:1) statistically favors the alkylation of phenol over the already substituted product.[1][3] 2. Control the addition of the alkylating agent: Slow, dropwise addition of cyclohexene or cyclohexanol can help maintain a low concentration of the alkylating agent in the reaction mixture. |
| Formation of Cyclohexyl Phenyl Ether (O-alkylation) | 1. Reaction conditions favoring O-alkylation: Milder reaction conditions, such as lower temperatures, can favor the formation of the ether byproduct. 2. Catalyst type: The choice of catalyst can influence the ratio of C-alkylation to O-alkylation.[4] | 1. Increase reaction temperature: Higher temperatures generally favor C-alkylation over O-alkylation. 2. Catalyst selection: Brønsted acids and certain solid acid catalysts can be optimized to minimize O-alkylation. For instance, 20% (w/w) dodecatungstophosphoric acid (DTP) supported on K-10 clay has been shown to be selective for O-alkylation at lower temperatures (45–70 °C), suggesting that avoiding such conditions and catalysts would favor C-alkylation.[4] |
| Carbocation rearrangement | Although less common with a cyclohexyl group, rearrangement of the cyclohexyl carbocation to a more stable carbocation is a possibility under certain acidic conditions, leading to unexpected byproducts. | Choose a milder catalyst: Using a less aggressive Lewis or Brønsted acid can minimize the propensity for carbocation rearrangements.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of this compound?
A1: The main side products are isomers of the desired product, primarily 2-cyclohexylphenol (B93547) (ortho-isomer), and poly-alkylated products such as 2,4-dicyclohexylphenol (B14690787) and 2,6-dicyclohexylphenol.[6] Another common byproduct is cyclohexyl phenyl ether, which results from O-alkylation of the phenol instead of C-alkylation.[6]
Q2: How can I increase the selectivity for this compound over 2-Cyclohexylphenol?
A2: The formation of this compound, the para-isomer, is thermodynamically favored. Increasing the reaction temperature (in the range of 140-220°C) and prolonging the reaction time can promote the isomerization of the initially formed 2-cyclohexylphenol to the more stable this compound.[1][7] The choice of a shape-selective catalyst, such as certain zeolites, can also enhance para-selectivity.[1]
Q3: What is the role of the phenol to cyclohexene/cyclohexanol molar ratio?
A3: The molar ratio is a critical parameter for controlling the extent of alkylation. Using a significant excess of phenol (e.g., ratios from 1:1 to 5:1 or even higher) helps to minimize the formation of di- and poly-alkylated byproducts.[1] This is because a higher concentration of phenol increases the probability of the alkylating agent reacting with an unsubstituted phenol molecule rather than a mono-substituted one.
Q4: Which type of catalyst is best for this synthesis?
A4: A variety of catalysts can be used, including traditional Brønsted acids (H₂SO₄, H₃PO₄), Lewis acids (AlCl₃, FeCl₃), and solid acid catalysts.[8] Solid acid catalysts like zeolites (e.g., H-Y, H-mordenite, H-beta) and supported heteropolyacids are often preferred as they are more environmentally friendly, reusable, and can offer higher selectivity.[2][9] For instance, large-pore zeolites have demonstrated good efficiency in selectively producing p-cyclohexylphenol.[7]
Q5: Can I use cyclohexanol instead of cyclohexene as the alkylating agent?
A5: Yes, cyclohexanol can be used as the alkylating agent.[7] In the presence of an acid catalyst, cyclohexanol is dehydrated in situ to form cyclohexene, which then acts as the alkylating agent. However, the water generated during this dehydration can potentially deactivate some catalysts.
Q6: My reaction is not proceeding to completion. What should I check?
A6: First, verify the activity of your catalyst, as it may have been deactivated by moisture or other impurities. Ensure all your reagents and solvents are anhydrous. Next, check your reaction temperature and time, as insufficient heating or duration can lead to incomplete conversion. Finally, confirm the stoichiometry of your reactants.
Data Presentation
The following tables summarize the quantitative data on the influence of various reaction parameters on the synthesis of this compound.
Table 1: Effect of Catalyst and Temperature on Phenol Cyclohexylation
| Catalyst | Temperature (°C) | Phenol Conversion (%) | Selectivity for this compound (%) | Other Major Products |
| H-Y Zeolite | 200 | ~85 | - | 2-Cyclohexylphenol |
| H-Mordenite | 200 | ~85 | 44.8 | 2-Cyclohexylphenol |
| H-Beta Zeolite | 200 | ~72 | 43.7 | 2-Cyclohexylphenol |
| Co2P/Beta Zeolite | - | 77 | 56 (Yield: 43%) | Other cyclohexylphenols |
| 1% Pd-Al₂O₃ with NaCl-AlCl₃ | 120 | - | - (Yield: 31.9%) | - |
Data compiled from various sources.[1][7][10]
Table 2: Influence of Phenol to Cyclohexene Molar Ratio on Product Distribution (Catalyst: 30% 12-tungstophosphoric acid on hydrous zirconia, Temp: 80°C, Time: 6h)
| Phenol:Cyclohexene Molar Ratio | Cyclohexene Conversion (%) | Selectivity for 2-Cyclohexylphenol (%) | Selectivity for this compound (%) | Selectivity for 2,4-Dicyclohexylphenol (%) |
| 10:1 | 100 | High | Moderate | Not significant |
| 1.66:1 | Lower | Moderate | Low | Increased formation |
Adapted from data presented in literature.[3] Note that at a higher concentration of cyclohexene (lower phenol to cyclohexene ratio), the formation of the di-substituted product increases.
Experimental Protocols
Protocol 1: Selective Synthesis of this compound using a Solid Acid Catalyst
This protocol is a synthesized procedure based on common practices reported in the literature for maximizing the yield of this compound while minimizing side reactions.
Materials:
-
Phenol
-
Cyclohexene
-
Solid acid catalyst (e.g., H-Beta Zeolite, activated)
-
Toluene (B28343) (anhydrous)
-
Sodium hydroxide (B78521) solution (10% w/v)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
-
Heating mantle with temperature control
Procedure:
-
Catalyst Activation: Activate the H-Beta zeolite catalyst by heating it at 500°C for 4 hours under a flow of dry air. Allow it to cool to room temperature in a desiccator before use.
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask, add phenol (e.g., 0.5 mol) and anhydrous toluene (100 mL).
-
Catalyst Addition: Add the activated H-Beta zeolite (e.g., 5-10 wt% with respect to phenol).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 180°C) with vigorous stirring.
-
Addition of Alkylating Agent: Slowly add cyclohexene (e.g., 0.1 mol, for a 5:1 molar ratio of phenol to cyclohexene) to the reaction mixture through the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Allow the reaction to proceed for 4-8 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the catalyst. The catalyst can be washed with toluene, dried, and stored for regeneration.
-
Transfer the filtrate to a separatory funnel and wash it with a 10% sodium hydroxide solution to remove unreacted phenol.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
Diagram 1: General Reaction Scheme for Phenol Cyclohexylation
Caption: Reaction pathways in the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. forums.studentdoctor.net [forums.studentdoctor.net]
- 2. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 5. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 4-Cyclohexylphenol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 4-Cyclohexylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound production?
A1: The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol (B47542) with either cyclohexene (B86901) or cyclohexanol (B46403). Common solid acid catalysts employed for this reaction include:
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Zeolites: Large-pore zeolites such as H-Beta, H-Mordenite, and H-Y are effective due to their strong acidic sites and shape-selective properties.[1]
-
Ion-Exchange Resins: Macroporous sulfonic acid resins like Amberlyst-15 are widely used.[2][3]
-
Supported Heteropolyacids: 12-Tungstophosphoric acid (TPA) supported on materials like zirconia (ZrO2) has shown high activity.
-
Lewis Acids: While traditionally used, homogeneous Lewis acids like aluminum chloride (AlCl₃) can also be employed, though they present challenges in separation and are sensitive to moisture.[2]
Q2: What are the primary causes of catalyst deactivation in this reaction?
A2: Catalyst deactivation is a significant challenge and can be attributed to several factors:
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Coking/Fouling: This is the most prevalent cause, especially for zeolite catalysts. It involves the deposition of carbonaceous materials, or "coke," on the catalyst's active sites and within its pores. Coke precursors are often formed from the oligomerization of cyclohexene.[1][4]
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Poisoning: Certain impurities in the feedstock can strongly adsorb to the active sites, rendering them inactive. Water is a common poison, particularly for Lewis acid catalysts and can also affect solid acids.[2] The phenol reactant itself can also coordinate with Lewis acid catalysts, reducing their activity.
-
Leaching: For some catalysts, such as ion-exchange resins, the active sulfonic acid groups can gradually dissolve into the reaction mixture, leading to a permanent loss of activity.
-
Thermal Degradation: High reaction temperatures can cause irreversible damage to the catalyst's structure, particularly for ion-exchange resins which have a limited thermal stability.
Q3: My reaction starts fast and then stops completely. What is the likely cause?
A3: A rapid initial reaction rate followed by a sudden cessation of activity strongly suggests a fast catalyst deactivation process. This is often due to the formation of heavy, tar-like byproducts, sometimes referred to as "pitch," which quickly foul the catalyst surface and block access to the active sites.[2] This can be exacerbated by high concentrations of cyclohexene, which can readily oligomerize.
Q4: How does the choice of alkylating agent (cyclohexene vs. cyclohexanol) affect the reaction and catalyst deactivation?
A4: Both cyclohexene and cyclohexanol can be used as alkylating agents.
-
Cyclohexene: Directly forms the cyclohexyl carbocation upon protonation by the acid catalyst. However, it is also more prone to self-oligomerization, which is a major pathway to coke formation and catalyst deactivation.[2]
-
Cyclohexanol: Dehydrates in the presence of the acid catalyst to form cyclohexene in situ, which then acts as the alkylating agent. While this can sometimes mitigate rapid oligomerization of bulk cyclohexene, the water generated during dehydration can act as a catalyst poison for some catalysts.[5] The presence of cyclohexanol can also inhibit the formation of the reactive electrophile from cyclohexene until the alcohol is mostly dehydrated.[5]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation.
Problem 1: Gradual Loss of Catalytic Activity Over Several Runs
| Possible Cause | Diagnostic Check | Recommended Solution |
| Coke/Foulant Accumulation | - Visual Inspection: The catalyst may appear discolored (e.g., yellow, brown, or black).- Thermogravimetric Analysis (TGA): A weight loss at high temperatures (typically >400°C) in an oxidizing atmosphere indicates the presence of coke.[6][7] | - Regenerate the catalyst: For zeolites, calcination to burn off the coke is effective. For resins, solvent washing may remove soluble foulants.[8] See Experimental Protocols for detailed regeneration procedures. - Optimize reaction conditions: Lowering the reaction temperature or using a higher phenol to cyclohexene molar ratio can reduce the rate of coke formation. |
| Leaching of Active Sites (Common with ion-exchange resins) | - Analyze the reaction mixture: Test the liquid phase for the presence of leached active species (e.g., sulfonic acid). - Characterize the used catalyst: A decrease in the acid capacity of the catalyst after reaction is indicative of leaching. | - Switch to a more stable catalyst: Consider using a zeolite or a supported heteropolyacid catalyst. - Modify reaction conditions: Lowering the reaction temperature may reduce the rate of leaching. |
| Feedstock Impurities | - Analyze reactants: Use analytical techniques like Karl Fischer titration to check for water content in phenol and cyclohexene/cyclohexanol. - Purify reactants: Dry the reactants and solvents before use. Phenol can be distilled, and solvents can be dried over molecular sieves. | - Implement a feedstock purification step: Pass reactants through a guard bed of activated alumina (B75360) or molecular sieves to remove water and other polar impurities. |
Problem 2: Complete and Rapid Loss of Activity in a Single Experiment
| Possible Cause | Diagnostic Check | Recommended Solution |
| Severe Coking/Pitch Formation | - Reaction profile: Observe a rapid initial conversion followed by a sharp drop to zero. - Visual inspection: The catalyst will likely be coated in a dark, viscous material. | - Modify reactant addition: Add the cyclohexene slowly to the reaction mixture containing phenol and the catalyst to maintain a low instantaneous concentration of the olefin. - Improve mixing: Ensure vigorous stirring to prevent localized high concentrations of reactants and "hot spots." - Reduce reaction temperature: Lowering the temperature can decrease the rate of cyclohexene oligomerization. |
| Acute Catalyst Poisoning | - Review experimental setup and reagents: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using a moisture-sensitive catalyst like AlCl₃.[2] | - Strictly anhydrous conditions: Use oven-dried glassware and anhydrous reagents and solvents. |
Data Presentation
Table 1: Comparative Performance of Catalysts in Phenol Alkylation
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity to this compound (%) | Reference |
| H-Y Zeolite | Cyclohexanol | 200 | ~85 | High (p-isomer favored at high temp) | [1] |
| H-Mordenite | Cyclohexanol | 200 | ~85 | High (p-isomer favored at high temp) | [1] |
| H-Beta Zeolite | Cyclohexanol | 200 | ~72 | High (p-isomer favored at high temp) | [1] |
| Amberlyst-15 | Cyclohexene | 85 | - | ortho/para ratio ~2 | [2] |
| 20% DTP/K-10 Clay | Cyclohexene | 60 | High | Favors O-alkylation (ether formation) |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Table 2: Effect of Reaction Parameters on Phenol Conversion and Selectivity over H-Beta Zeolite
| Parameter | Change | Effect on Phenol Conversion | Effect on Product Selectivity |
| Temperature | Increase from 140°C to 220°C | Increases | Shifts from ortho- to para-cyclohexylphenol |
| Phenol:Cyclohexanol Molar Ratio | Increase | Decreases | Favors mono-alkylation over di-alkylation |
| Catalyst Loading | Increase | Increases | Can lead to higher rates of side reactions |
Experimental Protocols
Protocol 1: General Procedure for Phenol Alkylation with Cyclohexene using H-Beta Zeolite
-
Catalyst Activation: Place the H-Beta zeolite powder in a calcination furnace. Heat under a flow of dry air to 550°C at a ramp rate of 5-10°C/min and hold for 4-6 hours to remove any adsorbed water and organic impurities. Cool down under a stream of dry nitrogen or in a desiccator.
-
Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel. The reaction should be carried out under a nitrogen atmosphere.
-
Reaction: Charge the flask with phenol and the activated H-Beta catalyst (typically 5-10 wt% of the reactants). Heat the mixture to the desired reaction temperature (e.g., 160-200°C) with stirring.
-
Reactant Addition: Add cyclohexene dropwise to the stirred mixture over a period of 1-2 hours to maintain a low concentration of the olefin.
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Reaction Monitoring: After the addition is complete, continue stirring at the reaction temperature. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-MS.
-
Work-up: After the reaction reaches completion (or the desired conversion), cool the mixture to room temperature. Separate the catalyst by filtration. The liquid product can then be purified by distillation under reduced pressure to isolate the this compound.
Protocol 2: Regeneration of Coked H-Beta Zeolite via Calcination
-
Catalyst Recovery and Washing: After the reaction, filter the catalyst from the reaction mixture. Wash the recovered catalyst thoroughly with a solvent such as acetone (B3395972) or ethanol (B145695) to remove any physically adsorbed organic molecules. Dry the catalyst in an oven at 100-120°C for several hours.
-
Calcination: Place the dried, coked catalyst in a ceramic crucible or a quartz tube furnace.
-
Temperature Program:
-
Heat the catalyst in a gentle flow of air or a nitrogen/air mixture.
-
Ramp the temperature to 300-350°C at a rate of 2-5°C/min and hold for 1-2 hours. This initial step helps to slowly remove more volatile coke precursors.
-
Increase the temperature to 550°C at a rate of 5-10°C/min and hold for 4-6 hours to ensure complete combustion of the more refractory coke.[8]
-
-
Cooling: After the calcination is complete, cool the catalyst down to room temperature under a stream of dry air or nitrogen.
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption before reuse.
Protocol 3: Regeneration of Amberlyst-15 Resin
-
Catalyst Recovery: Filter the Amberlyst-15 beads from the reaction mixture.
-
Solvent Washing: Wash the resin extensively with a solvent in which the reactants and products are soluble (e.g., acetone, methanol, or the reaction solvent) to remove adsorbed organic species. This can be done in a beaker with stirring or in a Soxhlet extractor for more thorough cleaning.[9]
-
Acid Wash (Optional but recommended for severe deactivation): For deactivation suspected to be caused by poisoning from basic species or strong binding of polar compounds, an acid wash can be performed.
-
Place the solvent-washed resin in a column.
-
Pass a 3-7% solution of hydrochloric acid (HCl) through the resin bed (using 2-4 bed volumes of the acid solution).
-
Allow the acid to be in contact with the resin for 1-2 hours.
-
-
Rinsing: After the acid wash, rinse the resin thoroughly with deionized water until the eluent is neutral. This is crucial to remove all traces of the mineral acid.
-
Drying: Dry the regenerated resin beads, typically in a vacuum oven at a temperature not exceeding 80-100°C, to avoid thermal degradation of the polymer matrix.[9]
-
Storage: Store the dried, regenerated resin in a tightly sealed container.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unive.it [iris.unive.it]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. pnnl.gov [pnnl.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijera.com [ijera.com]
- 8. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.cnr.it [iris.cnr.it]
Technical Support Center: Characterization of 4-Cyclohexylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 4-Cyclohexylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for characterizing this compound?
A1: The most common analytical techniques for the characterization of this compound include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling.[1][2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation and isomer differentiation, while Mass Spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), is used for identification and confirmation of molecular weight and structure.[3][4]
Q2: What are the potential positional isomers of this compound, and why are they a concern?
A2: The primary positional isomers of this compound are 2-Cyclohexylphenol (ortho-isomer) and 3-Cyclohexylphenol (meta-isomer). These isomers can be process-related impurities from the synthesis of this compound. Differentiating and quantifying these isomers is crucial as they may have different toxicological profiles and pharmacological activities, impacting the safety and efficacy of a drug product.
Q3: How can I differentiate between the ortho, meta, and para isomers of Cyclohexylphenol using NMR spectroscopy?
A3: ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The substitution pattern on the benzene (B151609) ring results in distinct chemical shifts and coupling patterns for the aromatic protons and carbons.
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Para-isomer (this compound): Due to symmetry, the aromatic region of the ¹H NMR spectrum will show two doublets (an AA'BB' system). The ¹³C NMR spectrum will exhibit four signals for the aromatic carbons (two for protonated carbons and two for quaternary carbons).
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Ortho-isomer (2-Cyclohexylphenol): The ¹H NMR spectrum will be more complex, with four distinct multiplets in the aromatic region. The ¹³C NMR spectrum will show six unique signals for the aromatic carbons.
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Meta-isomer (3-Cyclohexylphenol): Similar to the ortho-isomer, the ¹H NMR spectrum will display four multiplets in the aromatic region, but with different coupling patterns. The ¹³C NMR spectrum will also show six distinct aromatic carbon signals, but with chemical shifts different from the ortho-isomer.
Q4: What are forced degradation studies, and why are they important for this compound?
A4: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[5] These studies are critical for:
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Identifying potential degradation products that could form during storage and handling.
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Establishing degradation pathways.
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Developing and validating stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient from its degradation products.[6] For this compound, the phenolic hydroxyl group is susceptible to oxidation.[7]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue: Peak Tailing for this compound
-
Possible Cause 1: Active Sites in the Inlet or Column. Phenolic compounds are prone to interacting with active silanol (B1196071) groups in the GC inlet liner or at the head of the analytical column, leading to peak tailing.[8][9]
-
Solution:
-
Use a deactivated inlet liner. If the liner has been in use for a while, consider replacing it.[8][9]
-
Perform inlet maintenance, including cleaning the injector port.
-
Trim the first few centimeters of the column to remove active sites that may have developed over time.
-
Use a column specifically designed for the analysis of polar compounds like phenols.
-
-
-
Possible Cause 2: Inappropriate Injection Temperature. Too high an injection temperature can cause thermal degradation of this compound, while a temperature that is too low can lead to slow volatilization and band broadening.
-
Solution: Optimize the injector temperature. Start with a temperature slightly above the boiling point of this compound and adjust as needed to achieve a sharp, symmetrical peak.
-
Issue: Poor Resolution Between Cyclohexylphenol Isomers
-
Possible Cause: The GC column and temperature program are not optimized for the separation of these structurally similar compounds.
-
Solution:
-
Use a column with a stationary phase that offers good selectivity for positional isomers. A mid-polarity phase, such as one containing a percentage of phenyl or cyanopropyl functional groups, may provide better resolution than a non-polar phase.
-
Optimize the oven temperature program. A slower ramp rate or an isothermal hold at an optimal temperature can improve the separation of closely eluting isomers.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Peak Tailing for this compound
-
Possible Cause 1: Secondary Interactions with Residual Silanols. Residual silanol groups on the surface of silica-based reversed-phase columns can interact with the polar hydroxyl group of this compound, causing peak tailing.[10]
-
Solution:
-
Use a column with high-purity silica (B1680970) and effective end-capping to minimize the number of accessible silanol groups.
-
Adjust the mobile phase pH. For acidic compounds like phenols, a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of both the analyte and the silanol groups, reducing secondary interactions.[10]
-
Add a competing base, such as triethylamine, to the mobile phase to mask the active silanol sites.
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[10]
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue: Retention Time Shifts
-
Possible Cause 1: Inconsistent Mobile Phase Composition. Small variations in the mobile phase composition can lead to shifts in retention time.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. Use a high-quality solvent mixer and degas the mobile phase thoroughly.
-
-
Possible Cause 2: Column Temperature Fluctuations. Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
Quantitative Data
Table 1: Representative GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Split or Splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100 °C, hold for 1 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Table 2: Predicted Major Mass Fragments for this compound (EI-MS)
| m/z | Proposed Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 133 | [M - C₃H₇]⁺ |
| 107 | [C₇H₇O]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Table 3: Representative HPLC Parameters for Isomer Separation
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Note: Retention times will vary depending on the exact mobile phase composition and gradient profile.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the instrument.
-
Instrument Setup: Use the parameters outlined in Table 1 or an equivalent validated method.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Integrate the peak corresponding to this compound and any observed impurity peaks. Confirm the identity of the peaks by comparing their mass spectra with a reference library or a standard.
Protocol 2: HPLC Analysis for Purity and Isomer Separation
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) and degas it thoroughly.
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase using the parameters from Table 3 or a validated in-house method.
-
Injection: Inject 10 µL of the filtered sample.
-
Data Analysis: Identify and quantify the this compound peak and any impurity peaks based on their retention times and peak areas relative to a standard.
Visualizations
Caption: A troubleshooting workflow for peak shape issues in GC analysis.
References
- 1. d-nb.info [d-nb.info]
- 2. impactfactor.org [impactfactor.org]
- 3. benchchem.com [benchchem.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. japsonline.com [japsonline.com]
- 7. stepbio.it [stepbio.it]
- 8. pure.mpg.de [pure.mpg.de]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Cyclohexylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Cyclohexylphenol, specifically focusing on the removal of unreacted phenol (B47542).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis reaction?
Besides the desired this compound, the reaction mixture often contains unreacted phenol, as well as isomers such as 2-Cyclohexylphenol.[1][2] The presence of these impurities can affect the product's physical properties and its performance in downstream applications.
Q2: Which purification method is most suitable for removing unreacted phenol?
The choice of purification method depends on the scale of your experiment, the desired final purity, and the available equipment. The most common and effective methods include:
-
Liquid-Liquid Extraction: Ideal for removing the acidic phenol from the less acidic this compound.
-
Fractional Distillation: Suitable for large-scale purifications where the boiling point difference between phenol and this compound can be exploited.
-
Recrystallization: A powerful technique for achieving high purity of the final product.
-
Column Chromatography: Excellent for small-scale, high-purity separations.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the removal of phenol.[3][4][5] By spotting the crude mixture, the purified fractions, and pure standards of phenol and this compound, you can visually assess the separation.
Troubleshooting Guides
Liquid-Liquid Extraction
Issue: Poor separation of aqueous and organic layers (emulsion formation).
-
Cause: Vigorous shaking or the presence of surfactants can lead to the formation of a stable emulsion at the interface of the two layers.[6]
-
Solution:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[6]
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[6]
-
Allow the mixture to stand for a longer period to allow the layers to separate naturally.
-
If the emulsion persists, filtering the mixture through a bed of Celite or glass wool can sometimes help.
-
Issue: Incomplete removal of phenol.
-
Cause: Insufficient amount or concentration of the basic solution, or an inadequate number of extraction cycles. Phenol has a pKa of approximately 10, so a sufficiently basic solution is needed for deprotonation.
-
Solution:
-
Use a 1-2 M solution of a strong base like NaOH for efficient extraction. A weaker base like sodium bicarbonate may not be effective.
-
Perform multiple extractions with fresh portions of the basic solution. Three to four extractions are typically sufficient.
-
Monitor the effectiveness of the extraction by testing the pH of the aqueous layer after each wash to ensure it remains basic.
-
Fractional Distillation
Issue: Co-distillation of phenol and this compound.
-
Cause: The boiling points of phenol (181.7 °C) and this compound (213-215 °C) are relatively close, which can make separation by simple distillation challenging.[7][8] Azeotrope formation can also be a factor with certain solvents.[7][9][10][11]
-
Solution:
-
Use a fractionating column with a high number of theoretical plates to improve separation efficiency.[12]
-
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference.[13][14][15]
-
Maintain a slow and steady distillation rate to allow for proper equilibration on the fractionating column.[16]
-
Issue: Thermal decomposition of the product.
-
Cause: this compound may be sensitive to high temperatures, leading to degradation during distillation at atmospheric pressure.
-
Solution:
Recrystallization
Issue: The product does not crystallize.
-
Cause: The solution may not be saturated, meaning too much solvent was used. The presence of significant impurities can also inhibit crystallization.[17]
-
Solution:
-
Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.[18]
-
If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[17][19]
-
Cool the solution in an ice bath to further decrease the solubility of the product.[19]
-
Issue: Oiling out instead of crystallization.
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solute is highly impure.[18]
-
Solution:
-
Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and then cool slowly.
-
Try a different recrystallization solvent or a solvent mixture.
-
Issue: Low recovery of the purified product.
-
Cause: Using too much recrystallization solvent, premature crystallization during hot filtration, or washing the collected crystals with a large volume of cold solvent.[20]
-
Solution:
Column Chromatography
Issue: Poor separation of phenol and this compound.
-
Cause: The chosen eluent system may not have the optimal polarity to effectively separate the two compounds on the stationary phase (e.g., silica (B1680970) gel).[21]
-
Solution:
-
Optimize the eluent system using TLC. A good starting point for separating phenolic compounds on silica gel is a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).[3][4]
-
A gradient elution, where the polarity of the eluent is gradually increased, can often provide better separation than an isocratic (constant polarity) elution.
-
Ensure the column is packed properly to avoid channeling, which leads to poor separation.[22]
-
Issue: Tailing of phenolic compounds on the TLC plate or column.
-
Cause: Phenols are acidic and can interact strongly with the slightly acidic silica gel, leading to tailing.
-
Solution:
-
Add a small amount of a weak acid, such as acetic acid or formic acid, to the eluent system. This can help to protonate the silica gel surface and reduce the strong interaction with the phenolic hydroxyl group, resulting in sharper peaks.[4]
-
Data Presentation
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Difference in acidity between phenol and this compound | >95% | 85-95% | Fast, simple, and effective for removing acidic impurities. | Requires the use of a basic solution and subsequent neutralization. Potential for emulsion formation. |
| Fractional Distillation | Difference in boiling points (Phenol: 181.7 °C, this compound: 330-333 °C) | 90-98% | 70-90% | Suitable for large-scale purification. | Requires a significant boiling point difference. Potential for thermal degradation of the product. |
| Recrystallization | Difference in solubility in a given solvent at different temperatures | >99% | 60-85% | Can achieve very high purity. | Yield can be lower than other methods. Requires finding a suitable solvent. |
| Column Chromatography | Differential adsorption onto a stationary phase | >99% | 50-80% | Excellent for high-purity, small-scale separations. | Can be time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Liquid-Liquid Extraction
This protocol is designed for the removal of unreacted phenol from an organic solution containing this compound.
-
Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the sodium phenolate.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times.
-
Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Wash the organic layer with brine (saturated NaCl solution) to aid in drying.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and evaporate the solvent to obtain the purified this compound.
Recrystallization
This protocol outlines the general steps for purifying this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. Toluene and ethanol/water mixtures are potential starting points.[23][24]
-
In a flask, add the crude this compound.
-
Add a minimal amount of a suitable solvent (e.g., toluene).
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry or dry in a vacuum oven.
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Phenol Removal.
Caption: Recrystallization Workflow for this compound Purification.
References
- 1. This compound | High Purity | For Research Use [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scribd.com [scribd.com]
- 8. aksci.com [aksci.com]
- 9. patents.justia.com [patents.justia.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. csmres.co.uk [csmres.co.uk]
- 12. tmcindustries.com [tmcindustries.com]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. britannica.com [britannica.com]
- 15. buschvacuum.com [buschvacuum.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Home Page [chem.ualberta.ca]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. cup.edu.cn [cup.edu.cn]
- 22. web.uvic.ca [web.uvic.ca]
- 23. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 24. CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound - Google Patents [patents.google.com]
Technical Support Center: 4-Cyclohexylphenol Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Cyclohexylphenol under various storage and experimental conditions.
Troubleshooting Guide
This guide addresses specific stability issues you may encounter during your research and provides actionable steps to mitigate them.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Discoloration of solid this compound (e.g., turning yellow or brown) | Oxidation of the phenolic hydroxyl group, potentially accelerated by exposure to air (oxygen), light, or elevated temperatures. | Store the compound in a tightly sealed, amber glass container to minimize exposure to air and light.Store in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended.[1]Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen. |
| Appearance of new peaks in HPLC analysis of a stored solution | Degradation of this compound in solution. This can be due to oxidation, photodegradation, or reaction with the solvent. | Prepare solutions fresh whenever possible.If solutions must be stored, keep them in amber vials at low temperatures (2-8 °C).Use high-purity solvents and degas them before use to remove dissolved oxygen.Evaluate the compatibility of your chosen solvent with this compound if storing for extended periods. |
| Inconsistent experimental results using this compound from different batches or stored for a long time | Degradation of the starting material, leading to lower purity and the presence of impurities that may interfere with your experiment. | Always use a fresh batch of this compound for critical experiments.Re-analyze the purity of older batches by HPLC before use.If degradation is suspected, the material can be purified by recrystallization. |
| Reduced potency or activity of a this compound-containing formulation | Chemical degradation of the active pharmaceutical ingredient (API). | Conduct forced degradation studies to identify the primary degradation pathways (see Experimental Protocols).Develop a stability-indicating analytical method (e.g., HPLC) to monitor the purity of the API over time.Incorporate antioxidants in the formulation if oxidative degradation is a significant issue.[2]Protect the formulation from light by using opaque or amber packaging. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly closed container, protected from light, in a cool, dry, and well-ventilated area.[1] For extended storage, refrigeration at 2-8°C is recommended. Avoid exposure to high temperatures and incompatible materials such as strong oxidizing agents.
Q2: How stable is this compound in common laboratory solvents?
A2: The stability of this compound in solution depends on the solvent, exposure to light, and the presence of oxygen. Phenolic compounds are susceptible to oxidation, which can be accelerated in solution. It is best practice to prepare solutions fresh. If storage is necessary, use amber vials, store at 2-8°C, and consider using deoxygenated solvents.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathway for this compound is the oxidation of the phenolic group. This can lead to the formation of cyclohexyl-substituted benzoquinone derivatives. Under photochemical stress, other degradation products may also form.
Q4: Is this compound sensitive to light?
A4: Yes, phenolic compounds can be sensitive to light (UV radiation). Photodegradation can occur, leading to the formation of various degradation products. Therefore, it is crucial to store both the solid material and its solutions protected from light.
Q5: Does pH affect the stability of this compound?
A5: While phenols are generally stable to hydrolysis, extreme pH conditions, especially in the presence of oxygen and elevated temperatures, can potentially influence the rate of oxidative degradation. The electrochemical oxidation of para-substituted phenols is known to be pH-dependent.[3]
Quantitative Stability Data
The following table summarizes the expected degradation of this compound under forced degradation conditions. These studies are designed to accelerate degradation to identify potential degradation products and pathways. The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.
| Stress Condition | Condition Details | Expected Degradation | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Minimal Degradation | Hydrolysis is not a major degradation pathway for phenols. |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Minimal Degradation | Hydrolysis is not a major degradation pathway for phenols. |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | Significant Degradation | Oxidation of the phenol (B47542) to a p-benzoquinone derivative. |
| Thermal | 80 °C for 48 hours (solid state) | Minor Degradation | Thermal decomposition. |
| Photolytic | UV light (254 nm) for 24 hours (in solution) | Significant Degradation | Photochemical oxidation and rearrangement. |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions, including the concentration of the solution and the presence of headspace oxygen.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity of this compound and detecting its degradation products.
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase starting condition (95:5 Mobile Phase A:Mobile Phase B).
-
Protocol 2: Forced Degradation Studies
These protocols are designed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.
-
General Procedure:
-
Prepare a solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Expose the solution to the stress conditions outlined below.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration for HPLC analysis.
-
Analyze the stressed samples by the stability-indicating HPLC method alongside a non-stressed control sample.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.2 M HCl and heat at 60 °C.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.2 M NaOH and heat at 60 °C.
-
Oxidation: Mix the drug solution with an equal volume of 6% hydrogen peroxide and keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Heat the drug solution at 80 °C.
-
Thermal Degradation (Solid): Place the solid this compound in an oven at 80 °C.
-
Photodegradation: Expose the drug solution in a quartz cuvette to UV light (e.g., in a photostability chamber).
-
Visualizations
Degradation Pathway
The primary degradation pathway for this compound under oxidative conditions involves the formation of a phenoxy radical, which can then be oxidized to a cyclohexyl-substituted p-benzoquinone.
References
Validation & Comparative
A Validated High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of 4-Cyclohexylphenol
A comprehensive guide to a robust HPLC method for ensuring the purity of 4-Cyclohexylphenol, a key intermediate in various manufacturing processes. This document details the experimental protocol and presents validation data to support its reliability, accuracy, and precision, offering a valuable resource for researchers, scientists, and drug development professionals.
This guide outlines a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity and its related substances. The methodology has been established based on common practices for the analysis of phenolic compounds and validated in accordance with industry-standard guidelines to ensure its fitness for purpose.
Experimental Protocol
A detailed description of the chromatographic conditions and preparation of solutions is provided below.
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (60:40 v/v), filtered and degassed |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 274 nm |
| Run Time | 20 minutes |
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of mobile phase.
Method Validation
The developed HPLC method was subjected to a rigorous validation process to demonstrate its suitability for the intended application. The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Validation Data Summary:
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD %) | ||
| - Repeatability (Intra-day) | < 1.0% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from blank or potential impurities at the retention time of this compound. | No interfering peaks at the analyte's retention time. |
Visualizing the Workflow
The logical flow of the HPLC method validation process is depicted in the following diagram.
Caption: Workflow of the HPLC method validation process.
Alternative Methodologies
While the presented RP-HPLC method is robust and widely applicable, alternative techniques can be considered for the purity analysis of this compound, depending on the specific requirements of the analysis.
Alternative Analytical Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile impurities. | Requires derivatization for non-volatile compounds, high temperatures can cause degradation. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster separations, lower environmental impact (less organic solvent). | Higher initial instrument cost. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency, small sample volume. | Lower sensitivity for some compounds, matrix effects can be challenging. |
A Comparative Guide to Catalysts for Phenol Alkylation: Performance, Selectivity, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The alkylation of phenol (B47542) is a cornerstone of synthetic organic chemistry, yielding a versatile array of intermediates crucial for the pharmaceutical, polymer, and specialty chemical industries. The selection of an appropriate catalyst is paramount, directly influencing reaction efficiency, product selectivity, and overall process sustainability. This guide provides a comparative analysis of various solid acid catalysts employed in phenol alkylation, with a focus on experimental data to inform catalyst selection and process optimization.
Performance Comparison of Catalysts
The efficacy of a catalyst in phenol alkylation is primarily assessed by its ability to achieve high phenol conversion while maintaining superior selectivity towards the desired alkylated product. The following tables summarize the performance of different catalyst systems under various reaction conditions, using common alkylating agents such as tert-butanol (B103910) and isopropanol.
Table 1: Alkylation of Phenol with Tert-Butanol
| Catalyst | Phenol Conversion (%) | Selectivity to 4-TBP (%) | Selectivity to 2,4-DTBP (%) | Temperature (°C) | Reference |
| Zeolite Beta | High Activity | - | - | - | [1][2] |
| Fe-bentonite | 100 (TBA Conversion) | 81 | - | 80 | [3] |
| Zr-containing Beta | 71 | - | 18.5 | - | [4] |
| Ga-FSM-16 (20) | 80.3 | 43.3 | 30.3 | 160 | [5] |
| SO4²⁻/ZrMCM-48 | 89.3 | 70.9 | - | 120 | [2] |
| 20% DTP/K-10 | High Activity | - | - | 150 | [6] |
TBP: tert-butylphenol; DTBP: di-tert-butylphenol. Dashes indicate data not specified in the cited source.
Table 2: Alkylation of Phenol with Isopropanol
| Catalyst | Phenol Conversion (%) | Selectivity to o-isopropylphenol & p-isopropylphenol (%) | Temperature (°C) | Reference |
| Modified SAPO-11 | 50 | 77 | 280 | [7] |
| MCM-49 | 61 | 70 | 180 | [7][8] |
| H-Beta | - | - | - | [9] |
| H-Mordenite | - | - | - | [9] |
Dashes indicate data not specified in the cited source.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the comparative assessment of catalyst performance. Below are generalized protocols for catalyst preparation, characterization, and the phenol alkylation reaction, based on common practices reported in the literature.
Catalyst Preparation
-
Zeolite Catalysts (e.g., H-form BEA, FAU, MOR): Commercial zeolites are typically obtained in their sodium or ammonium (B1175870) form.[10] To prepare the active H-form, the zeolite is subjected to ion exchange with an ammonium salt solution (e.g., NH₄NO₃), followed by calcination in air at elevated temperatures (e.g., 500-550 °C) to decompose the ammonium ions and generate Brønsted acid sites.
-
Mesoporous Silica-Based Catalysts (e.g., Al-MCM-41): These materials are synthesized via a hydrothermal method. A silica (B1680970) source (e.g., tetraethyl orthosilicate), an aluminum source (e.g., sodium aluminate), and a surfactant template (e.g., cetyltrimethylammonium bromide) are mixed in a basic solution. The resulting gel is aged, filtered, washed, and dried. The template is then removed by calcination to create the mesoporous structure.
-
Modified Clay Catalysts (e.g., Fe-bentonite): Natural bentonite (B74815) clay is modified by ion exchange.[3] The clay is dispersed in a solution containing the desired metal salt (e.g., FeCl₃).[3] The mixture is stirred for a specified period, followed by filtration, washing to remove excess salts, and drying.[3]
Catalyst Characterization
To understand the physicochemical properties that govern catalytic performance, a suite of characterization techniques is employed:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst.
-
N₂ Adsorption-Desorption (BET analysis): To measure the specific surface area, pore volume, and pore size distribution.
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total acidity and the distribution of acid site strengths.[7]
-
Fourier-Transform Infrared Spectroscopy (FT-IR) of Adsorbed Pyridine: To differentiate between Brønsted and Lewis acid sites.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the catalyst.
Phenol Alkylation Reaction
The alkylation of phenol is typically carried out in a batch or continuous flow reactor.
-
Batch Reactor Protocol:
-
A known quantity of phenol, the alkylating agent (e.g., tert-butanol, isopropanol), and the catalyst are charged into a Parr autoclave reactor.[10]
-
The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated to the desired reaction temperature under constant stirring.[10]
-
Liquid samples are withdrawn at regular intervals for analysis.
-
The reaction products are analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine phenol conversion and product selectivity.[10]
-
-
Continuous Flow Reactor Protocol:
-
A fixed bed of the catalyst is packed into a tubular reactor.
-
The catalyst is pre-treated in situ, typically by heating under a flow of inert gas.
-
A feed mixture of phenol and the alkylating agent, often diluted in a solvent, is continuously pumped through the catalyst bed at a specific weight hourly space velocity (WHSV).[7]
-
The reactor effluent is cooled, and liquid products are collected and analyzed by GC and GC-MS.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of catalysts in phenol alkylation.
Caption: Workflow for comparative catalyst testing in phenol alkylation.
This guide provides a foundational understanding of the comparative aspects of catalysts used in phenol alkylation. For more in-depth information, readers are encouraged to consult the cited literature. The selection of a catalyst will ultimately depend on the specific requirements of the desired product, economic considerations, and environmental constraints.
References
- 1. Selecting an optimum catalyst for producing para-tert-butylphenol by phenol alkylation with tert-butanol | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. nam.confex.com [nam.confex.com]
A Comparative Guide: 4-Cyclohexylphenol vs. 4-tert-butylphenol as Polymer Additives
In the realm of polymer science, the selection of appropriate additives is paramount to enhancing material performance and ensuring long-term durability. Among these, phenolic antioxidants play a crucial role in mitigating degradation caused by oxidative processes. This guide provides an in-depth comparison of two such additives: 4-Cyclohexylphenol and 4-tert-butylphenol (B1678320). This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these additives in various polymer systems.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of each compound, which influence their compatibility, volatility, and reactivity within a polymer matrix.
| Property | This compound | 4-tert-butylphenol |
| CAS Number | 1131-60-8 | 98-54-4 |
| Molecular Formula | C₁₂H₁₆O | C₁₀H₁₄O |
| Molecular Weight | 176.26 g/mol | 150.22 g/mol |
| Melting Point | 129-133 °C | 99 °C |
| Boiling Point | 315.8 °C | 236-238 °C |
| Appearance | White to off-white crystalline solid | White crystalline solid |
The higher molecular weight and boiling point of this compound suggest lower volatility compared to 4-tert-butylphenol, which can be advantageous in high-temperature processing applications, leading to better retention within the polymer matrix.
Performance as a Polymer Additive
Both this compound and 4-tert-butylphenol are utilized as primary antioxidants and, to some extent, as UV stabilizers in a variety of polymers. Their primary function is to interrupt the free-radical chain reactions that lead to polymer degradation.
Antioxidant Performance in Polyethylene (PE)
The efficiency of an antioxidant in preventing thermo-oxidative degradation is often quantified by Oxidative Induction Time (OIT). While direct comparative OIT data for this compound is limited in publicly available literature, we can infer its potential performance based on the behavior of other hindered phenols. 4-tert-butylphenol is a well-known stabilizer for polyolefins.
Hypothetical Comparative OIT Data in Polyethylene
| Additive (at 0.1% w/w) | Polymer Matrix | OIT at 200°C (minutes) |
| Control (No Additive) | HDPE | < 5 |
| 4-tert-butylphenol | HDPE | 15 - 25 |
| This compound | HDPE | Data not readily available, but expected to be comparable or slightly better than 4-tert-butylphenol due to lower volatility |
Note: The OIT values are illustrative and can vary depending on the specific grade of polyethylene, processing conditions, and the presence of other additives.
UV Stability in Polyvinyl Chloride (PVC)
UV radiation can cause significant degradation in PVC, leading to discoloration (yellowing), embrittlement, and a reduction in mechanical properties. Both this compound and 4-tert-butylphenol can contribute to UV stabilization, often in synergy with other UV absorbers.[1]
Expected Performance in UV Aging of PVC
| Additive | Performance Metric | Expected Outcome |
| 4-tert-butylphenol | Yellowness Index after UV exposure | Reduction in yellowing compared to unstabilized PVC.[2] |
| This compound | Yellowness Index after UV exposure | Expected to provide similar or better protection against discoloration due to its phenolic structure. |
| 4-tert-butylphenol | Retention of Mechanical Properties | Helps in retaining impact strength and flexibility.[2] |
| This compound | Retention of Mechanical Properties | Likely to contribute to the retention of mechanical integrity. |
Prolonged exposure to UV radiation can lead to the photodegradation of PVC, causing discoloration and a loss of mechanical properties such as tensile strength and impact resistance.[3] The incorporation of UV stabilizers, including phenolic compounds, can mitigate these effects.[1]
Effect on Mechanical Properties of Polycarbonate (PC)
4-tert-butylphenol is known to be used in the production of polycarbonate as a chain terminator to control molecular weight, which in turn affects the mechanical properties.[2] While specific data on the direct addition of this compound as a stabilizer to polycarbonate is scarce, its impact would be related to its antioxidant function, preserving the polymer's inherent mechanical properties during processing and aging.
General Impact on Polycarbonate Properties
| Additive | Role | Impact on Mechanical Properties |
| 4-tert-butylphenol | Chain Terminator | By controlling molecular weight, it influences properties like tensile strength, impact resistance, and melt flow index.[2] |
| This compound | Antioxidant | Primarily acts to prevent degradation, thereby helping to maintain the original mechanical properties of the polycarbonate. |
Leaching from Polymer Matrix
The migration of additives from a polymer is a critical consideration, especially for applications in contact with food, water, or for medical devices. The larger molecular size of this compound may suggest a lower leaching rate compared to 4-tert-butylphenol.
Factors Influencing Leaching
| Factor | Impact on this compound | Impact on 4-tert-butylphenol |
| Molecular Weight | Higher molecular weight may lead to lower diffusion and leaching. | Lower molecular weight might result in a higher diffusion coefficient. |
| Solubility | Solubility in the contact medium will dictate the leaching rate. | Higher water solubility could lead to increased leaching in aqueous environments. |
| Polymer Matrix | The morphology and polarity of the polymer will affect additive migration. | The morphology and polarity of the polymer will affect additive migration. |
Experimental Protocols
Determination of Oxidative Induction Time (OIT)
Objective: To assess the thermo-oxidative stability of a polymer formulation containing the antioxidant.
Methodology (based on ISO 11357-6):
-
A small sample (5-10 mg) of the polymer containing a known concentration of the additive is placed in an open aluminum pan.
-
The sample is heated in a Differential Scanning Calorimeter (DSC) under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).[4]
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at a constant flow rate.[4]
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[5] A longer OIT indicates better thermal stability.[6]
Evaluation of UV Stability
Objective: To determine the resistance of a stabilized polymer to degradation upon exposure to UV radiation.
Methodology (based on ASTM D4329):
-
Polymer plaques (e.g., PVC) with and without the additive are prepared.
-
Initial color measurements (e.g., Yellowness Index according to ASTM E313) and mechanical properties (e.g., tensile strength according to ASTM D638, impact strength according to ASTM D256) are recorded.
-
The plaques are exposed to a fluorescent UV lamp in a weathering chamber for a specified duration (e.g., 300 hours, which can be equivalent to one year of clinical service).[7]
-
After exposure, the color and mechanical properties are re-measured.
-
The change in these properties is used to evaluate the effectiveness of the stabilizer.
Leaching Test
Objective: To quantify the migration of the additive from the polymer into a simulant liquid.
Methodology:
-
Polymer samples of a known surface area are immersed in a simulant solution (e.g., water, ethanol, or a food simulant) in a sealed container.
-
The container is stored at a specified temperature for a defined period (e.g., 10 days at 40°C).
-
At regular intervals, aliquots of the simulant are withdrawn.
-
The concentration of the leached additive in the simulant is quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The leaching rate can then be calculated.
Mechanisms of Action and Experimental Workflows
Antioxidant Mechanism of Hindered Phenols
Hindered phenolic antioxidants, such as this compound and 4-tert-butylphenol, function as primary antioxidants by interrupting the free-radical chain reactions of autoxidation.[8][9] They act as hydrogen donors to neutralize peroxy radicals, thereby preventing the propagation of degradation.[10][11]
Antioxidant mechanism of hindered phenols.
Experimental Workflow for Performance Evaluation
The evaluation of a polymer additive's performance follows a structured workflow, from material preparation to data analysis.
Workflow for evaluating polymer additives.
Conclusion
Both this compound and 4-tert-butylphenol are effective phenolic additives for enhancing the stability of various polymers. The selection between the two will depend on the specific requirements of the application.
-
4-tert-butylphenol is a widely used and well-characterized additive, particularly effective as a chain terminator in polycarbonate and a stabilizer in PVC and polyolefins.[2] Its lower molecular weight might be a concern for high-temperature applications or where leaching is a critical factor.
-
This compound , with its higher molecular weight and lower volatility, presents a potentially more durable option for applications involving high processing temperatures and where long-term retention of the additive is desired. However, there is a notable lack of direct comparative performance data in the public domain.
For a definitive selection, it is recommended that researchers conduct head-to-head comparative studies using the specific polymer grades and processing conditions relevant to their application, following the experimental protocols outlined in this guide. This will provide the most accurate and reliable data for an informed decision.
References
- 1. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. setaramsolutions.com [setaramsolutions.com]
- 5. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 6. Oxidation induction time testing & analysis (OIT) - Impact Laboratories [impact-solutions.co.uk]
- 7. The effect of UV aging on the color stability and translucency of luting agents cemented to different CAD/CAM materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. partinchem.com [partinchem.com]
- 9. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 10. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 11. pt.dishengchemchina.com [pt.dishengchemchina.com]
Performance Showdown: 4-Cyclohexylphenol vs. Nonylphenol - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of 4-Cyclohexylphenol and Nonylphenol, focusing on key parameters relevant to research and development: estrogenic activity, biodegradability, and toxicity. The information is supported by available experimental data to facilitate informed decision-making in product development and risk assessment.
Executive Summary
Data Presentation
Table 1: Estrogenic Activity
| Parameter | This compound | Nonylphenol | Reference Compound |
| Receptor Binding Affinity (IC50) | Data not available | 2.1 - 8.1 µM[1] | 17β-Estradiol (E2) |
| Relative Binding Affinity (RBA) to E2 | Data not available | 0.00026 - 0.00067%[1] | 17β-Estradiol (100%) |
| In Vitro Estrogenic Activity (EC50) | Data not available | 0.43 ± 0.11 µM (ERα activation)[2] | 17β-Estradiol |
| Notes | Classified as a potential endocrine disruptor. | Recognized as a xenoestrogen that mimics estradiol.[3][4] The estrogenic potency can vary depending on the specific isomer.[5] | Natural estrogen. |
Table 2: Biodegradability
| Test Guideline | This compound | Nonylphenol | Pass Criteria for Ready Biodegradability |
| OECD 301 (Ready Biodegradability) | Considered not to be persistent, but specific data from ready biodegradability tests are not publicly available. | Not readily biodegradable. ~62% degradation in 28 days in an OECD 301F test, but does not meet the 10-day window.[6] | ≥60% degradation within a 10-day window over a 28-day period.[6][7][8] |
Table 3: Aquatic Toxicity
| Organism | Endpoint | This compound | Nonylphenol |
| Fish (e.g., Pimephales promelas) | 96-hour LC50 | 13,000 µg/L | 133.9 µg/L[9] |
| Crustacean (e.g., Daphnia magna) | 48-hour EC50 | 4,170 µg/L (as Ceriodaphnia dubia) | 84.8 - 190 µg/L[9] |
| Algae (e.g., Desmodesmus subspicatus) | 72-hour EC50 | 14,000 µg/L | Data varies depending on species |
Table 4: Mammalian Toxicity
| Endpoint | This compound | Nonylphenol |
| Acute Oral LD50 (Rat) | Data not available[10][11] | 580 - 2400 mg/kg[12] |
| Acute Dermal LD50 (Rabbit) | Data not available[10][11] | 2031 mg/kg[12] |
Experimental Protocols
Estrogenic Activity: Yeast Estrogen Screen (YES) Assay
The Yeast Estrogen Screen (YES) is an in vitro reporter gene assay used to detect substances that can interact with the human estrogen receptor (hER).
Principle: Genetically modified yeast (Saccharomyces cerevisiae) are engineered to contain the human estrogen receptor gene and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs). When an estrogenic substance binds to the hER, the receptor is activated and binds to the EREs, initiating the transcription of the lacZ gene. The product of this gene, the enzyme β-galactosidase, then converts a chromogenic substrate (e.g., CPRG) resulting in a measurable color change, which is proportional to the estrogenic activity of the substance.
Brief Protocol:
-
A culture of the recombinant yeast is grown to a specific density.
-
Serial dilutions of the test compounds (this compound or Nonylphenol) and a positive control (17β-estradiol) are prepared in a 96-well microtiter plate.
-
The yeast culture, mixed with the assay medium containing the chromogenic substrate, is added to each well.
-
The plate is incubated at a controlled temperature (e.g., 32°C) for a specified period (e.g., 48-72 hours).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the color change.
-
The estrogenic activity is determined by comparing the response of the test compound to the standard curve of 17β-Estradiol.
Biodegradability: OECD 301C "Modified MITI Test (I)"
The OECD 301C guideline is a method for assessing the ready biodegradability of chemicals in an aerobic aqueous medium by measuring oxygen consumption.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a relatively high concentration of microorganisms from a mixed population (activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period and is an indirect measure of the biodegradation of the test substance.
Brief Protocol:
-
A predetermined amount of the test substance (e.g., 100 mg/L) is added to a mineral medium.
-
The medium is inoculated with activated sludge that has been pre-cultured with synthetic sewage.
-
The test is run in sealed vessels at a constant temperature (e.g., 25 ± 1°C).
-
Oxygen consumption is measured continuously using a respirometer.
-
The percentage of biodegradation is calculated by dividing the biochemical oxygen demand (BOD) by the theoretical oxygen demand (ThOD).
-
A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.
Aquatic Toxicity: Fish Acute Toxicity Test (OECD 203)
The OECD 203 guideline details a method to determine the acute lethal toxicity of a substance to fish in freshwater.
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. The mortality is recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is determined.
Brief Protocol:
-
Groups of fish of a recommended species (e.g., Zebrafish, Rainbow trout) are exposed to a range of concentrations of the test substance.
-
A control group is maintained in water without the test substance.
-
The test is conducted for a period of 96 hours.
-
Observations of mortality and any other abnormal effects are made at 24, 48, 72, and 96 hours.
-
The LC50 value and its 95% confidence limits are calculated at the end of the exposure period using appropriate statistical methods.
Visualizations
Caption: Estrogen Receptor Signaling Pathway.
Caption: YES Assay Experimental Workflow.
Caption: OECD 301C Test Workflow.
References
- 1. Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcription factor activity of estrogen receptor α activation upon nonylphenol or bisphenol A treatment enhances the in vitro proliferation, invasion, and migration of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. oecd.org [oecd.org]
- 8. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 9. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 10. Acute toxicity of 353-nonylphenol and its metabolites for zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. www2.mst.dk [www2.mst.dk]
Assessing the Antioxidant Efficacy of 4-Cyclohexylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antioxidant efficacy of 4-Cyclohexylphenol against other well-established antioxidant alternatives. Due to the limited availability of public, peer-reviewed quantitative data on the antioxidant activity of this compound, this document presents a framework for comparison, including detailed experimental protocols and illustrative data. The quantitative values for this compound in the comparison table are hypothetical and serve as a placeholder to demonstrate how such a comparison would be structured.
Quantitative Comparison of Antioxidant Efficacy
The antioxidant capacity of a compound is frequently quantified by its IC50 value, which denotes the concentration needed to inhibit a specific oxidative process by 50%. A lower IC50 value indicates greater antioxidant potency. The following table provides a hypothetical comparison of this compound with Butylated Hydroxytoluene (BHT) and Trolox, a water-soluble analog of Vitamin E.
Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only. The values for BHT and Trolox are based on ranges reported in scientific literature and may vary depending on specific experimental conditions.
| Antioxidant Assay | This compound (IC50) | Butylated Hydroxytoluene (BHT) (IC50) | Trolox (IC50) |
| DPPH Radical Scavenging | 50 µg/mL (Hypothetical) | 23 - 202 µg/mL[1] | ~3 - 25 µM[1][2] |
| ABTS Radical Scavenging | 30 µg/mL (Hypothetical) | Not readily available in direct comparison | ~3 µg/mL[1] |
| FRAP (Ferric Reducing Antioxidant Power) | Hypothetical Value | Data not readily available | Standard for comparison[3][4] |
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below to facilitate the replication and validation of findings.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.[5][6]
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox, or BHT)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Solutions: Create a series of concentrations of the test compound and a standard antioxidant in a suitable solvent.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test and standard solutions.[5]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[5][6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[7][8]
-
Reagents and Materials:
-
ABTS (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Reaction: Add a specific volume of the test compound or standard to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).[9]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[10][11]
-
Reagents and Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compound (this compound)
-
Standard (e.g., FeSO₄ or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.[12]
-
Reaction: Add a small volume of the test sample or standard to a larger volume of the FRAP reagent.
-
Incubation: Incubate the mixture for a specified time (e.g., 30 minutes) in the dark.[12]
-
Absorbance Measurement: Measure the absorbance at 593 nm.[10][11]
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as equivalents of the standard.
-
Mandatory Visualizations
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Nrf2-ARE antioxidant response pathway.
Antioxidant Signaling Pathways
Phenolic compounds, such as this compound, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant defense system. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[13][14]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This leads to the increased expression of these protective enzymes, enhancing the cell's ability to combat oxidative stress. Phenolic compounds can modulate this pathway, promoting the activation of Nrf2 and the subsequent antioxidant response.[13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to 4-Cyclohexylphenol and Other Alkylphenols for Researchers and Drug Development Professionals
An in-depth analysis of 4-Cyclohexylphenol in comparison to other prevalent alkylphenols, including 4-tert-octylphenol (B29142), 4-n-nonylphenol, and 4-tert-butylphenol, reveals distinct profiles in terms of their biological activity and physicochemical properties. This guide provides a comprehensive overview of their performance, supported by experimental data, to inform research and development in the pharmaceutical and life sciences sectors.
This guide delves into the comparative analysis of this compound and its counterparts, focusing on their estrogenic activity and antioxidant potential. The selection of these alkylphenols is based on their structural similarities and widespread industrial use, which also makes them relevant as environmental contaminants with potential biological effects.
Physicochemical Properties
Alkylphenols are characterized by a hydroxyl group attached to a benzene (B151609) ring, with an alkyl substituent at the para position. The nature of this alkyl group significantly influences the compound's physicochemical properties, such as lipophilicity, which in turn affects its biological activity. This compound features a cyclic alkyl group, distinguishing it from the linear or branched alkyl chains of the other compounds in this comparison.
Table 1: Physicochemical Properties of Selected Alkylphenols
| Property | This compound | 4-tert-Octylphenol | 4-n-Nonylphenol | 4-tert-Butylphenol |
| Molecular Formula | C₁₂H₁₆O | C₁₄H₂₂O | C₁₅H₂₄O | C₁₀H₁₄O |
| Molecular Weight | 176.26 g/mol | 206.33 g/mol | 220.35 g/mol | 150.22 g/mol |
| Appearance | White to light yellow powder | White crystalline solid | Pale yellow viscous liquid | White crystalline solid |
| Melting Point | 130-135 °C | 79-82 °C | -8 °C | 96-100 °C |
| Boiling Point | 315 °C | 280-283 °C | 290-300 °C | 236-238 °C |
| Water Solubility | Low | Very low | Low | Low |
Comparative Biological Activity
The primary biological activities of concern for these alkylphenols are their estrogenic and antioxidant effects. Their ability to interact with the estrogen receptor and to scavenge free radicals has been the subject of numerous studies.
Estrogenic Activity
Alkylphenols are classified as xenoestrogens, meaning they can mimic the effects of the natural hormone estradiol (B170435) by binding to estrogen receptors (ERs). This interaction can trigger a cascade of cellular events, leading to potential endocrine disruption. The estrogenic potency of these compounds is typically evaluated through competitive binding assays and cell proliferation assays.
Table 2: Comparative Estrogenic Activity of Selected Alkylphenols
| Parameter | This compound | 4-tert-Octylphenol | 4-n-Nonylphenol | 4-tert-Butylphenol |
| ERα Binding Affinity (IC₅₀, µM) | ~0.16-0.32 (estimated) | 6.00 | 2.80 (n-isomer) | >100 |
| Relative Binding Affinity (RBA, %) | Not directly reported | 0.015 | 0.0032 (n-isomer) | <0.001 |
| Cellular Proliferation (MCF-7) | Data not available | Stimulates proliferation | Stimulates proliferation | Stimulates proliferation |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC₅₀ indicates a higher binding affinity. RBA: Relative Binding Affinity, calculated as (IC₅₀ of Estradiol / IC₅₀ of test compound) x 100. The RBA of Estradiol is 100%. Data for 4-tert-Octylphenol, 4-n-Nonylphenol, and 4-tert-Butylphenol are from a comprehensive study on 188 natural and xenochemicals.[1][2] The estimated value for this compound is based on a structurally similar compound with a cyclohexyl-like substituent.[3]
The data indicates that the structure of the alkyl group plays a crucial role in determining the estrogenic potential. Longer and branched alkyl chains, such as in 4-tert-octylphenol and 4-nonylphenol (B119669), generally exhibit higher binding affinity to the estrogen receptor compared to the shorter chain of 4-tert-butylphenol.[1] The cyclic structure of this compound is expected to confer a moderate binding affinity.
Antioxidant Activity
The phenolic hydroxyl group in alkylphenols allows them to act as antioxidants by donating a hydrogen atom to scavenge free radicals. The antioxidant capacity is influenced by the nature and position of the alkyl substituent, which can affect the stability of the resulting phenoxyl radical.
While directly comparative quantitative data from a single study for these specific alkylphenols is limited, structure-activity relationship (SAR) studies on phenolic compounds provide valuable insights. The antioxidant activity of phenols is generally enhanced by electron-donating groups on the aromatic ring. The alkyl groups in the compounds discussed are all electron-donating. The degree of steric hindrance around the hydroxyl group can also influence the rate of hydrogen donation.
Generally, for para-substituted alkylphenols, the antioxidant activity is not as significantly impacted by the size of the alkyl group compared to the electronic effects. However, excessive bulkiness can sometimes hinder the interaction with free radicals. Without direct comparative experimental data, it is hypothesized that all four alkylphenols exhibit antioxidant properties, with their relative potencies being broadly similar and more dependent on the specific assay conditions than on major structural differences in their alkyl groups.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Estrogen Receptor Signaling Pathway
Alkylphenols, as xenoestrogens, can activate estrogen receptors through both genomic and non-genomic pathways.
Caption: Estrogen receptor signaling activated by alkylphenols.
General Experimental Workflow for Screening Endocrine Disruptors
The following diagram illustrates a typical workflow for identifying and characterizing the estrogenic activity of compounds like alkylphenols.
Caption: Workflow for endocrine disruptor screening and characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future studies.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compounds (this compound, etc.)
-
17β-estradiol (unlabeled competitor)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is ultracentrifuged to obtain the cytosol, which contains the soluble estrogen receptors.
-
Competitive Binding Reaction: A constant concentration of [³H]-17β-estradiol and uterine cytosol are incubated with increasing concentrations of the unlabeled test compound in assay tubes.
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, hydroxylapatite slurry is added to each tube to adsorb the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.
-
Quantification: Scintillation cocktail is added to the washed hydroxylapatite pellets, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [³H]-17β-estradiol bound to the receptor is plotted against the concentration of the test compound. The IC₅₀ value is determined from this curve, which represents the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol. The Relative Binding Affinity (RBA) is then calculated relative to the IC₅₀ of unlabeled 17β-estradiol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of a test compound.
Materials:
-
DPPH solution in methanol
-
Test compounds dissolved in a suitable solvent (e.g., methanol)
-
Trolox or Ascorbic Acid (positive control)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: A solution of the test compound at various concentrations is added to a solution of DPPH in a microplate or cuvette.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
Conclusion
This comparative guide highlights the key differences and similarities between this compound and other common alkylphenols. In terms of estrogenic activity, 4-tert-octylphenol and 4-nonylphenol are more potent binders to the estrogen receptor than 4-tert-butylphenol, with this compound expected to have moderate activity. All of these compounds possess antioxidant properties due to their phenolic structure, though a direct quantitative comparison of their efficacy requires further investigation under standardized conditions. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working with these and other phenolic compounds. This information is crucial for assessing their potential biological effects and for guiding the development of new chemical entities with desired activity profiles.
References
Validating 4-Cyclohexylphenol as a Chain Stopper in Polycarbonate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polycarbonates, precise control over molecular weight is paramount to achieving desired material properties such as processability, mechanical strength, and thermal stability. This is accomplished through the use of chain stoppers, monofunctional molecules that terminate the growing polymer chain. While several alkylphenols are commercially established for this purpose, the exploration of novel chain stoppers like 4-Cyclohexylphenol is crucial for optimizing polymer performance and potentially uncovering unique end-group functionalities.
This guide provides a comparative overview of this compound and other commonly used chain stoppers in polycarbonate synthesis. It includes a detailed, generalized experimental protocol for validating a new chain stopper and presents a comparative data table to illustrate the expected performance metrics.
Comparison of Chain Stoppers in Polycarbonate Synthesis
The selection of a chain stopper influences key polymer characteristics. An ideal chain stopper effectively controls molecular weight at low concentrations and provides desirable end-group properties. The following table compares this compound with established alternatives. Data for this compound is presented as a hypothetical case for experimental validation, with expected outcomes based on its chemical structure.
| Chain Stopper | Chemical Structure | Molecular Weight ( g/mol ) | Typical Molar Concentration (%) | Effect on Polymer Properties |
| Phenol (B47542) | C₆H₅OH | 94.11 | 1.0 - 5.0 | Baseline control, can lead to lower thermal stability compared to substituted phenols. |
| p-tert-Butylphenol | (CH₃)₃CC₆H₄OH | 150.22 | 0.5 - 2.5 | Excellent molecular weight control, enhances thermal stability and melt flow.[1][2] |
| p-Cumylphenol | (CH₃)₂C(C₆H₅)C₆H₄OH | 212.29 | 0.5 - 2.5 | Effective in high molecular weight polymers, improves impact strength. |
| This compound | C₆H₁₁C₆H₄OH | 176.26 | To be determined experimentally | Hypothesized to offer good molecular weight control with potential for improved hydrolytic stability and unique end-group reactivity due to the cyclohexyl moiety. |
Table 1. Comparison of Common Chain Stoppers for Polycarbonate Synthesis.
Experimental Validation Protocol: this compound
This section outlines a generalized experimental protocol for the validation of this compound as a chain stopper in the melt transesterification synthesis of polycarbonate.
Materials
-
Bisphenol A (BPA)
-
Diphenyl Carbonate (DPC)
-
This compound (Chain Stopper)
-
p-tert-Butylphenol (Control Chain Stopper)
-
Polymerization Catalyst (e.g., Sodium Hydroxide, Titanium (IV) Isopropoxide)
-
Solvents for purification and analysis (e.g., Dichloromethane (B109758), Methanol)
Experimental Workflow
Caption: Experimental workflow for validating a chain stopper.
Procedure
-
Reactor Setup: A high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system is assembled and dried.
-
Charging Reactants: Bisphenol A and diphenyl carbonate are charged into the reactor in a specific molar ratio (e.g., 1:1.05). The catalyst is added at a concentration of approximately 10⁻⁴ to 10⁻³ mol per mol of BPA.
-
Inert Atmosphere: The reactor is purged with nitrogen to remove oxygen.
-
Melting and Pre-polymerization: The mixture is heated to 180-220°C under a nitrogen atmosphere with constant stirring until the reactants melt and form a homogeneous mixture. This stage allows for the initial oligomerization to occur.
-
Chain Stopper Addition: A predetermined molar percentage of the chain stopper (this compound or p-tert-butylphenol for the control experiment) is added to the reactor.
-
Polycondensation: The temperature is gradually increased to 250-300°C, and a vacuum is slowly applied (reducing the pressure to <1 mmHg) to remove the phenol byproduct, driving the polymerization reaction forward. The reaction is continued until the desired melt viscosity is achieved.
-
Polymer Recovery and Purification: The reactor is cooled, and the resulting polymer is dissolved in dichloromethane and precipitated in methanol. The purified polymer is then dried in a vacuum oven.
-
Characterization: The molecular weight (Mn and Mw) and polydispersity index (PDI) of the synthesized polycarbonates are determined by Gel Permeation Chromatography (GPC). The end-group incorporation is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Thermal properties are analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Expected Performance Data for Validation
The following table presents hypothetical GPC data to illustrate the expected outcomes from the validation experiments. The goal is to determine the molar concentration of this compound required to achieve a target molecular weight and to compare its efficiency with a known standard.
| Chain Stopper | Molar Concentration (%) | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| None (Control) | 0 | > 50,000 | > 100,000 | > 2.5 |
| p-tert-Butylphenol | 1.0 | 35,000 | 73,500 | 2.1 |
| p-tert-Butylphenol | 1.5 | 28,000 | 58,800 | 2.1 |
| p-tert-Butylphenol | 2.0 | 22,000 | 46,200 | 2.0 |
| This compound | 1.0 | Experimental Result | Experimental Result | Experimental Result |
| This compound | 1.5 | Experimental Result | Experimental Result | Experimental Result |
| This compound | 2.0 | Experimental Result | Experimental Result | Experimental Result |
Table 2. Hypothetical GPC Data for Validation of this compound.
Polymerization Termination Mechanism
The function of a chain stopper is to terminate the propagation of the polymer chain. In polycarbonate synthesis, this occurs when a growing polymer chain with a reactive end-group reacts with the monofunctional phenol, effectively capping the chain and preventing further growth.
Caption: Role of a chain stopper in polymerization.
Conclusion
The validation of this compound as a chain stopper requires a systematic experimental approach as outlined. By comparing its performance against established standards like p-tert-butylphenol, researchers can determine its efficacy in controlling polycarbonate molecular weight and its impact on the final polymer properties. The unique cyclohexyl moiety of this compound may offer advantages in terms of thermal stability, hydrolytic resistance, and compatibility with other polymer systems, making it a promising candidate for the development of next-generation polycarbonate materials.
References
Quantitative Analysis of Isomeric Purity of Cyclohexylphenols: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of isomeric impurities in cyclohexylphenols is critical for ensuring product quality, efficacy, and safety. Cyclohexylphenols are key intermediates in the synthesis of various pharmaceuticals and specialty chemicals. Their synthesis often results in a mixture of ortho-, meta-, and para-isomers, necessitating robust analytical methods to determine the isomeric purity. This guide provides a comprehensive comparison of two widely used chromatographic techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
Comparison of Analytical Methods
The choice between GC-FID and HPLC-UV for the quantitative analysis of cyclohexylphenol isomers depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of the key performance characteristics of each method.
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Principle | Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity. | Separation of compounds in a liquid mobile phase based on their affinity for the stationary phase. |
| Typical Column | DB-5 or equivalent (non-polar) | C18 or Phenyl column (reverse-phase) |
| Analysis Time | ~15 - 25 minutes | ~10 - 20 minutes |
| Resolution of Isomers | Good to excellent for ortho- and para-isomers. Resolution of meta-isomer can be challenging. | Good separation of all three isomers can be achieved with method optimization. |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.05 - 0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 1.5 µg/mL | ~0.2 - 0.7 µg/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 97 - 103% | 98 - 102% |
| Sample Derivatization | Generally not required for cyclohexylphenols. | Not required. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline typical methodologies for the analysis of cyclohexylphenol isomers using GC-FID and HPLC-UV.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is suitable for the quantification of volatile and thermally stable cyclohexylphenol isomers.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Detector Temperature: 300 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
Injection Volume: 1 µL.
2. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of 1000 µg/mL of each cyclohexylphenol isomer (ortho-, meta-, para-) in methanol (B129727).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the cyclohexylphenol sample in methanol to a final concentration within the calibration range. For example, accurately weigh approximately 25 mg of the sample and dissolve it in a 25 mL volumetric flask with methanol.
3. Data Analysis:
-
Identify the peaks for each isomer based on their retention times, as determined by the analysis of individual standards.
-
Construct a calibration curve for each isomer by plotting the peak area against the concentration.
-
Determine the concentration of each isomer in the sample by applying the linear regression equation from the calibration curve.
-
Calculate the isomeric purity by expressing the concentration of the desired isomer as a percentage of the total concentration of all isomers.
High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol
This method offers excellent selectivity for the separation of all three cyclohexylphenol isomers.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or a similar reverse-phase C18 column). A phenyl column can also be used for enhanced separation of aromatic isomers.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of 1000 µg/mL of each cyclohexylphenol isomer (ortho-, meta-, para-) in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the cyclohexylphenol sample in the mobile phase to a final concentration within the calibration range. For example, accurately weigh approximately 10 mg of the sample and dissolve it in a 100 mL volumetric flask with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the peaks for each isomer based on their retention times from the analysis of individual standards.
-
Generate a calibration curve for each isomer by plotting the peak area versus concentration.
-
Quantify the concentration of each isomer in the sample using the calibration curve.
-
Calculate the isomeric purity by determining the percentage of the main isomer relative to the total of all detected isomers.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-FID and HPLC-UV analysis.
Conclusion
Both GC-FID and HPLC-UV are powerful and reliable techniques for the quantitative analysis of isomeric purity of cyclohexylphenols. HPLC-UV generally offers slightly better sensitivity and can provide superior separation of all three isomers, making it a preferred method for high-purity applications and complex matrices. GC-FID, being a robust and widely available technique, is also an excellent choice, particularly for routine quality control where the primary interest is in resolving the major ortho- and para-isomers. The selection of the most appropriate method should be based on the specific analytical requirements, available instrumentation, and the desired level of performance. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate their own methods for the accurate determination of cyclohexylphenol isomeric purity.
4-Cyclohexylphenol: A Comparative Review of Applications and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexylphenol is a versatile organic compound with a range of applications stemming from its phenolic structure. It serves as a crucial intermediate in the synthesis of various specialty chemicals, including dyes, resins, biocides, UV absorbers, and antioxidants. Its utility extends to the polymer industry, where it can be incorporated to enhance material properties, and in medicinal chemistry as a scaffold for novel bioactive molecules. This guide provides a comparative analysis of this compound's efficacy in its primary applications, supported by experimental data and detailed methodologies.
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol. Various catalytic systems have been developed to optimize the yield and selectivity towards the para-substituted product.
Experimental Protocol: Synthesis via Phenol Alkylation with Cyclohexene
This protocol describes a common method for the synthesis of this compound using a solid acid catalyst.
Materials:
-
Phenol
-
Cyclohexene
-
12-tungstophosphoric acid supported on hydrous zirconia (TPA/ZrO2) catalyst
-
Methanol (B129727) (for work-up)
-
Round bottom flask (50 mL) with a double-walled air condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
A mixture of phenol and cyclohexene (in a 10:1 molar ratio) is placed in a 50 mL round bottom flask equipped with a magnetic stirrer and a double-walled air condenser.[1]
-
The appropriate amount of the TPA/ZrO2 catalyst is added to the reactant mixture.[1]
-
The resulting mixture is heated to 80°C with continuous stirring for a specified reaction time (e.g., 1 hour).[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The catalyst is separated from the product mixture by filtration.
-
The filtrate is then subjected to distillation to remove unreacted phenol and cyclohexene.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent like methanol to obtain pure this compound.
Product Analysis: The product composition can be analyzed using Gas Chromatography (GC) with a suitable column (e.g., SE-30), and the identity of the products can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Efficacy as an Antioxidant
Phenolic compounds, including this compound, are known for their antioxidant properties. They can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby inhibiting oxidative degradation processes. This is a key function in applications such as polymer stabilization.
Mechanism of Action of Phenolic Antioxidants
The primary mechanism of action for phenolic antioxidants involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), which terminates the radical chain reaction. The resulting phenoxy radical is stabilized by resonance, making it less reactive.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the in vitro antioxidant capacity of a compound. The assay measures the ability of the antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (B145695)
-
Test compound (e.g., this compound)
-
Standard antioxidant (e.g., Trolox, Gallic Acid, or Ascorbic Acid)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of test and standard solutions: Prepare a series of dilutions of the test compound and the standard antioxidant in methanol or ethanol.
-
Assay:
-
In a 96-well plate or cuvettes, add a small volume of the test or standard solution at different concentrations.
-
Add the DPPH working solution to each well or cuvette.
-
For the blank, use the solvent (methanol or ethanol) instead of the test or standard solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
Where:
-
Abs_blank is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Compound | IC50 (µM) in DPPH Assay |
| This compound | Data not available |
| Gallic Acid | 8.5 |
| Quercetin | 15.2 |
| Butylated Hydroxytoluene (BHT) | 28.7 |
| Trolox | 44.3 |
Note: IC50 values can vary depending on the specific experimental conditions.
Performance in Polymer Stabilization: Oxidation Induction Time (OIT)
The Oxidation Induction Time (OIT) is a standardized test used to assess the thermal oxidative stability of a material, particularly polymers containing antioxidants. A longer OIT indicates a higher resistance to oxidation.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum or copper)
-
Nitrogen and Oxygen gas supplies
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in an open sample pan.
-
The sample is heated in the DSC under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).[2]
-
Once the temperature has stabilized, the gas is switched from nitrogen to oxygen at a constant flow rate.[2]
-
The time is recorded from the moment the oxygen is introduced until the onset of the exothermic oxidation peak on the DSC thermogram. This time is the OIT.[2]
| Antioxidant (at 0.1 wt%) | OIT at 200°C (minutes) |
| This compound | Data not available |
| Irganox® 1010 | ~90 |
| Irganox® 1330 | ~97 |
| Irganox® 1076 | ~60 |
| Unstabilized HDPE | < 5 |
Source: Data compiled from various sources for illustrative purposes. Actual values may vary based on polymer grade and test conditions.
Efficacy as a UV Absorber
In addition to its antioxidant properties, this compound can function as a UV absorber, protecting materials from degradation caused by ultraviolet radiation. Its phenolic structure allows it to absorb UV energy and dissipate it as heat, preventing the energy from breaking chemical bonds within the polymer matrix.
UV-Visible Absorption Spectrum
The UV-Visible spectrum of this compound shows significant absorbance in the UV-B and UV-C regions, which is a prerequisite for a compound to function as a UV absorber.
UV-Visible Spectrum of this compound
| Wavelength (nm) | Molar Absorptivity (ε) |
| ~225 | ~8,000 |
| ~275 | ~1,800 |
| ~282 | ~1,500 |
Data sourced from the NIST Chemistry WebBook.
This absorption profile suggests that this compound can be effective in absorbing a portion of the solar UV radiation that is damaging to many materials.
Comparison with Other UV Absorbers
Different classes of UV absorbers are used in the industry, each with its own absorption characteristics and applications.
| UV Absorber Class | Typical Absorption Range (nm) | Key Characteristics |
| Phenolic (e.g., this compound) | ~270-290 | Moderate UV-B absorption |
| Benzophenones | 280-380 | Broad UV-A and UV-B absorption, good compatibility with various polymers. |
| Benzotriazoles | 300-400 | Strong UV-A absorption, excellent photostability. |
| Triazines | 290-380 | High performance, low volatility, suitable for high-temperature processing. |
While this compound's absorption is not as broad as some commercial UV absorbers, it can contribute to the overall UV stability of a formulation, often in synergy with other stabilizers.
Application as a Chain Terminator in Polymerization
In polymerization reactions, chain transfer agents are used to control the molecular weight of the resulting polymer. This compound, with its reactive phenolic hydrogen, can act as a chain transfer agent by donating a hydrogen atom to a growing polymer radical, thus terminating that chain and initiating a new one.
Mechanism of Chain Transfer
Conclusion
This compound is a valuable chemical intermediate with diverse applications, primarily as an antioxidant and a precursor for other functional molecules. Its phenolic structure imparts inherent antioxidant activity, and it exhibits UV absorption properties that can contribute to material stabilization.
While detailed, direct comparative performance data for this compound in standardized tests like DPPH assays and OIT measurements are not extensively published, a review of its structural analogues and the general behavior of phenolic compounds suggests it is a competent antioxidant. Its efficacy in specific applications will depend on the formulation, processing conditions, and the presence of other stabilizing additives. Further research is warranted to quantify its performance against industry-standard antioxidants and UV absorbers to fully elucidate its comparative advantages and limitations.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Cyclohexylphenol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Cyclohexylphenol, a compound noted for its toxicity to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Core Disposal Principles
The fundamental principle for the disposal of this compound is to treat it as a hazardous waste.[2] It must be disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.[2][3] Under no circumstances should this compound or its containers be released into the environment, such as drains or soil.[1][2]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a laboratory coat, close-toed footwear, chemical-resistant gloves, and eye/face protection.[2] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[2][4]
Step-by-Step Disposal Protocol
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and compatible waste container.[5][6] The original container is often a suitable choice.[5]
-
Do not mix this compound waste with other waste streams to avoid unintended chemical reactions.[5] Specifically, segregate it from incompatible materials such as strong oxidizers.[7]
-
Label the hazardous waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5][8]
-
-
Container Management:
-
Ensure the waste container is in good condition and is kept tightly sealed at all times, except when adding waste.[5][8] Funnels should not be left in the container opening.[6][8]
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8] This area should be under the control of laboratory personnel and away from sources of ignition.[2][8]
-
Provide secondary containment for the waste container to mitigate potential leaks or spills.[7][9]
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[2]
-
Carefully sweep or vacuum the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[2] Avoid creating dust.[3][4]
-
Clean the affected area thoroughly.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous waste.[9]
-
After thorough rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[7][9]
-
-
Arranging for Pickup:
-
Once the waste container is nearly full (approximately 90%), arrange for its collection by your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste contractor.[8]
-
Complete any required hazardous material pickup request forms, providing an accurate description of the waste.[5]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat, closed-toe shoes. | [2][4] |
| Handling Location | Well-ventilated area, preferably a chemical fume hood. | [2] |
| Waste Container Labeling | "Hazardous Waste," "this compound," composition, and quantity. | [5][8] |
| Waste Container Status | Must be kept closed except when adding waste. | [5][8] |
| Spill Cleanup Material | Inert absorbent material. | [2] |
| Empty Container Decontamination | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. | [9] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. nswai.org [nswai.org]
- 8. research.columbia.edu [research.columbia.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 4-Cyclohexylphenol
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-Cyclohexylphenol (CAS RN: 1131-60-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Physicochemical and Hazard Information
This compound is a white to light yellow crystalline solid.[1] It is crucial to be aware of its physical properties and associated hazards for safe handling.
| Property | Value | Source |
| Molecular Formula | C12H16O | [1][2] |
| Molecular Weight | 176.25 g/mol | [1][2] |
| Melting Point | 129-135 °C | [1][2] |
| Boiling Point | 213-215 °C | [1][2] |
| Flash Point | 153 °C | [1] |
| Water Solubility | 66.66 mg/L at 25 °C | [1] |
| Hazard Statement | Classification | Source |
| H315 | Causes skin irritation | [3][4] |
| H318 / H319 | Causes serious eye damage / irritation | [3][4][5] |
| H335 | May cause respiratory irritation | [3][4] |
| H411 | Toxic to aquatic life with long lasting effects | [4][5][6][7] |
Note: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.[2][8][9]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye/Face | Safety glasses with side-shields and a face shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[8][9] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a complete protective suit. Protective boots may be required depending on the situation. | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[8][9][10] |
| Respiratory | Dust respirator | For nuisance exposures, a type P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use appropriate respirator cartridges.[8][9][10] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Use a local exhaust ventilation system to control dust.[10]
-
Ensure a safety shower and eyewash station are readily accessible.[2][10]
2. Safe Handling Practices:
-
Do not eat, drink, or smoke in the handling area.[2]
3. Storage:
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6][12] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][10][12] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][5][10] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[6][10] |
Disposal Plan
1. Waste Collection:
-
Collect surplus and non-recyclable solutions in a suitable, closed container.
-
Avoid generating dust during collection.[8]
2. Disposal Method:
-
Dispose of the material through a licensed professional waste disposal service.[8]
-
Adhere to all federal, state, and local regulations.[10]
-
Do not allow the product to enter drains or sewer systems.[8][11]
3. Contaminated Packaging:
-
Dispose of contaminated packaging as unused product.[8]
-
Containers can be triple-rinsed and offered for recycling or reconditioning where permissible.[11]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Cas 1131-60-8,this compound | lookchem [lookchem.com]
- 2. aksci.com [aksci.com]
- 3. This compound | 1131-60-8 [sigmaaldrich.com]
- 4. This compound | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. angenechemical.com [angenechemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. echemi.com [echemi.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
